molecular formula C14H21NO2S B12437159 Prosulfocarb sulfoxide CAS No. 51954-81-5

Prosulfocarb sulfoxide

Cat. No.: B12437159
CAS No.: 51954-81-5
M. Wt: 267.39 g/mol
InChI Key: SRUUWJFBIOVZLU-UHFFFAOYSA-N
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Description

Prosulfocarb sulfoxide (CAS 51954-81-5) is a significant soil metabolite of the selective herbicide prosulfocarb . With a molecular formula of C14H21NO2S and a molecular weight of 267.39 g/mol, it serves as a critical reference standard in environmental and agricultural research . Scientists utilize this compound to study the environmental fate, degradation pathways, and metabolic behavior of the parent herbicide in soil ecosystems, where it is formed as a minor fraction . Aerobic soil degradation studies indicate that this compound is non-persistent, with a typical laboratory DT₅₀ (half-life) of 2.5 days at 20°C . The compound is provided with a high purity of ≥97% and is characterized as a colorless liquid . For optimal stability and long-term storage, it is recommended to keep the product tightly sealed and protected from light and moisture at a temperature of +4°C . This product is intended for research purposes as a laboratory chemical and is not intended for diagnostic or therapeutic use .

Properties

CAS No.

51954-81-5

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

1-benzylsulfinyl-N,N-dipropylformamide

InChI

InChI=1S/C14H21NO2S/c1-3-10-15(11-4-2)14(16)18(17)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3

InChI Key

SRUUWJFBIOVZLU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)S(=O)CC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Prosulfocarb Sulfoxide from Prosulfocarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfocarb (B1679731), a thiocarbamate herbicide, undergoes bioactivation in target organisms to its more active form, prosulfocarb sulfoxide (B87167). This transformation, a sulfoxidation reaction, is a critical step in its mode of action. Understanding the synthesis of prosulfocarb sulfoxide is paramount for research into its herbicidal activity, metabolic fate, and for the development of analytical standards. This guide provides a comprehensive overview of the laboratory synthesis of this compound from its parent compound, prosulfocarb. It includes a detailed, representative experimental protocol, tabulated data for key reaction parameters, and visualizations of the synthetic pathway and a relevant biological context.

Introduction

Prosulfocarb, chemically known as S-benzyl dipropylthiocarbamate, is a pre-emergent herbicide used for the control of a variety of grass and broadleaf weeds.[1] Its efficacy is dependent on its metabolic activation within the plant to this compound.[1] This oxidation of the sulfur atom significantly alters the electronic and steric properties of the molecule, leading to enhanced inhibitory activity against the target enzymes involved in lipid synthesis. The synthesis of this compound in a laboratory setting is essential for a variety of research applications, including:

  • Toxicological Studies: To assess the specific activity and potential off-target effects of the active metabolite.

  • Metabolic Research: To study the kinetics and mechanisms of prosulfocarb bioactivation and degradation.

  • Environmental Fate Studies: To track the presence and persistence of the active form in soil and water.

  • Development of Analytical Standards: For the accurate quantification of prosulfocarb and its metabolites in various matrices.

This technical guide outlines a robust and reproducible method for the chemical synthesis of this compound from prosulfocarb.

Chemical Synthesis Pathway

The synthesis of this compound from prosulfocarb is a direct oxidation of the thioether group to a sulfoxide. This transformation can be achieved using a variety of oxidizing agents. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable organic solvent. The reaction is typically clean and proceeds with high selectivity, minimizing over-oxidation to the corresponding sulfone.

Synthesis_Pathway Prosulfocarb Prosulfocarb (S-benzyl dipropylthiocarbamate) Prosulfocarb_Sulfoxide This compound Prosulfocarb->Prosulfocarb_Sulfoxide Oxidation Solvent Dichloromethane (B109758) (DCM) mCPBA m-CPBA (meta-chloroperoxybenzoic acid) mCPBA->Prosulfocarb_Sulfoxide

Caption: Chemical synthesis of this compound from prosulfocarb via oxidation.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
Prosulfocarb≥98% PurityCommercial Source
meta-Chloroperoxybenzoic acid (m-CPBA)70-75%Commercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Sodium bicarbonate (NaHCO₃)Saturated solutionIn-house prep.
Sodium sulfite (B76179) (Na₂SO₃)10% solutionIn-house prep.
Anhydrous magnesium sulfate (B86663) (MgSO₄)Reagent gradeCommercial Source
Silica (B1680970) gel60 Å, 230-400 meshCommercial Source
Hexane (B92381)HPLC gradeCommercial Source
Ethyl acetate (B1210297)HPLC gradeCommercial Source

3.2. Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve prosulfocarb (1.0 g, 3.98 mmol) in anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidizing Agent: To the cooled and stirring solution, add m-CPBA (77%, 1.0 g, 4.38 mmol, 1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the excess m-CPBA by adding 10% aqueous sodium sulfite solution (20 mL) and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove meta-chlorobenzoic acid.

    • Wash the organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

3.3. Quantitative Data Summary

ParameterValue
Starting Material (Prosulfocarb)1.0 g (3.98 mmol)
Oxidizing Agent (m-CPBA, 77%)1.0 g (4.38 mmol)
Reaction Time3 hours
Yield (isolated)0.95 g (89%)
Purity (by HPLC)>98%
Melting PointNot Applicable (Oil)

Bioactivation Pathway in Plants

The herbicidal activity of prosulfocarb is initiated by its bioactivation to this compound within the plant. This process is typically mediated by cytochrome P450 monooxygenases.

Bioactivation_Pathway cluster_plant_cell Plant Cell Prosulfocarb Prosulfocarb (Pro-herbicide) P450 Cytochrome P450 Monooxygenases Prosulfocarb->P450 Uptake Prosulfocarb_Sulfoxide This compound (Active Herbicide) P450->Prosulfocarb_Sulfoxide Sulfoxidation Inhibition Inhibition Prosulfocarb_Sulfoxide->Inhibition Lipid_Synthesis Lipid Synthesis Inhibition->Lipid_Synthesis

Caption: Bioactivation of prosulfocarb to its active sulfoxide form in a plant cell.

Experimental Workflow

The overall workflow for the synthesis and analysis of this compound is depicted below.

Experimental_Workflow Start Start Synthesis Synthesis of this compound Start->Synthesis Workup Reaction Work-up and Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity End Pure this compound Purity->End

Caption: A typical workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from prosulfocarb is a straightforward and high-yielding process that can be readily accomplished in a standard organic chemistry laboratory. The protocol provided in this guide, utilizing m-CPBA as the oxidant, offers a reliable method for obtaining the target compound in high purity. The availability of a robust synthetic route is crucial for advancing our understanding of the herbicidal properties, metabolic pathways, and environmental impact of this important agrochemical. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for researchers in the fields of agricultural science, environmental chemistry, and drug development.

References

The Core Mechanism of Prosulfocarb Sulfoxide in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfocarb (B1679731) is a selective, pre-emergent and early post-emergent thiocarbamate herbicide. Within the plant, it undergoes metabolic activation to its sulfoxide (B87167) derivative, the primary phytotoxic agent. Prosulfocarb sulfoxide acts as a potent inhibitor of very-long-chain fatty acid (VLCFA) synthesis. This inhibition disrupts the formation of essential lipids required for cell membrane integrity and the development of the protective epicuticular wax layer. The ultimate consequence for susceptible plants is a failure of normal seedling development, leading to growth arrest and death, particularly in grassy weeds. This guide provides a detailed examination of the biochemical mechanism of action, summarizes available quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the key pathways and processes.

Introduction: Prosulfocarb and its Activation

Prosulfocarb is a member of the thiocarbamate class of herbicides, which are known to interfere with lipid synthesis in plants.[1] It is absorbed by the emerging shoots (coleoptile) and roots of germinating weeds.[1] However, prosulfocarb itself is a pro-herbicide, meaning it requires metabolic conversion within the plant to exert its full herbicidal activity.[2][3] This bioactivation is carried out by endogenous plant enzymes, which oxidize the sulfur atom in the thiocarbamate linkage to produce this compound.[2][3] This sulfoxide is the active form of the molecule that directly targets a critical enzymatic pathway in plant cells.[3]

Metabolic Activation Pathway

The conversion of prosulfocarb to its active sulfoxide form is a crucial first step in its mechanism of action. This oxidative process is a common detoxification pathway in many organisms, but in the case of thiocarbamate herbicides, it leads to a more potent inhibitor of the target enzyme.

Prosulfocarb Prosulfocarb Sulfoxide This compound (Active Herbicide) Prosulfocarb->Sulfoxide Oxidation Enzymes Plant Sulfoxidases (e.g., Cytochrome P450s) Enzymes->Prosulfocarb

Figure 1: Bioactivation of Prosulfocarb in Plants.

Core Mechanism of Action: Inhibition of VLCFA Elongase

The primary target of this compound is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[4][5] VLCFAs are essential components of various lipids that play critical roles in plant development and survival, including constituents of the cuticle, suberin, and cell membranes.[2]

VLCFA synthesis occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the VLCFA elongase (VLCFAE).[1] This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an existing fatty acid chain. This compound specifically inhibits the condensing enzyme component of this complex, which is the rate-limiting step in the elongation cycle.[1]

The VLCFA Elongation Cycle and Point of Inhibition

The VLCFA elongation cycle consists of four sequential reactions: condensation, reduction, dehydration, and a second reduction. This compound disrupts the initial condensation step, preventing the extension of fatty acid chains beyond C18.

cluster_0 VLCFA Elongation Cycle (Endoplasmic Reticulum) AcylCoA Fatty Acyl-CoA (C18) Condensation 1. Condensation (VLCFA Elongase) AcylCoA->Condensation MalonylCoA Malonyl-CoA MalonylCoA->Condensation Reduction1 2. Reduction Condensation->Reduction1 Dehydration 3. Dehydration Reduction1->Dehydration Reduction2 4. Reduction Dehydration->Reduction2 ElongatedAcylCoA Elongated Acyl-CoA (C20) Reduction2->ElongatedAcylCoA VLCFAs VLCFAs (C22, C24...) ElongatedAcylCoA->VLCFAs Further Cycles Inhibitor Prosulfocarb Sulfoxide Inhibitor->Condensation Inhibits

Figure 2: Inhibition of the VLCFA Elongation Cycle.

Quantitative Data on Herbicidal Action

Table 1: Effects of VLCFA Synthesis Inhibition on Plant Fatty Acid Profiles

Fatty Acid TypeCarbon LengthTypical Change in Susceptible PlantsPhysiological Consequence
Long-Chain Fatty Acids (LCFAs)C16 - C18Accumulation/IncreasePrecursors for VLCFA synthesis build up as the pathway is blocked.[3]
Very-Long-Chain Fatty Acids (VLCFAs)C20, C22, C24, C26Significant Decrease/DepletionDisrupted formation of cuticular waxes and essential membrane lipids.[3]

Note: This table represents the generalized effects observed with VLCFA-inhibiting herbicides. Specific quantitative changes will vary by plant species, herbicide concentration, and environmental conditions.

Physiological Consequences of VLCFA Depletion

The inhibition of VLCFA synthesis leads to a cascade of physiological disruptions in developing seedlings:

  • Impaired Cuticle Formation: VLCFAs are precursors to the waxes that form the plant cuticle, a protective layer that prevents water loss and provides a barrier against pathogens. A deficient cuticle results in increased susceptibility to desiccation and environmental stress.

  • Disrupted Cell Membrane Integrity: VLCFAs are components of sphingolipids and other complex lipids essential for the proper function and structure of cell membranes. Their depletion can compromise membrane integrity and cellular signaling.

  • Inhibition of Shoot and Root Growth: The collective impact of these biochemical deficiencies is a severe inhibition of cell division and elongation in the meristematic regions of the shoots and roots.[1] This manifests as stunted growth, and in grassy weeds, a failure of the leaves to properly emerge from the coleoptile.[1]

Prosulfocarb Prosulfocarb Application Activation Bioactivation to This compound Prosulfocarb->Activation Inhibition Inhibition of VLCFA Elongase Activation->Inhibition Depletion Depletion of VLCFAs (C20, C22, C24...) Inhibition->Depletion Accumulation Accumulation of LCFAs (C16, C18) Inhibition->Accumulation Cuticle Defective Cuticle Formation Depletion->Cuticle Membrane Compromised Membrane Integrity Depletion->Membrane Growth Inhibition of Shoot & Root Growth Cuticle->Growth Membrane->Growth Death Seedling Death Growth->Death

Figure 3: Logical Flow from Herbicide Action to Plant Death.

Experimental Protocols

The following outlines a generalized protocol for an in vitro assay to determine the effect of this compound on VLCFA elongation, based on methodologies described for other VLCFA-inhibiting herbicides.

In Vitro VLCFA Elongase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the activity of the VLCFA elongase complex from a plant source.

Materials:

  • Etiolated seedlings of a susceptible plant (e.g., barnyard grass, barley).

  • Extraction buffer (e.g., Tris-HCl, sucrose, DTT, PMSF).

  • Microsome isolation buffer (e.g., HEPES-KOH, glycerol, DTT).

  • Assay buffer (e.g., HEPES-KOH, ATP, CoA, MgCl2, NADPH, NADH).

  • Radiolabeled substrate: [2-14C]malonyl-CoA.

  • Unlabeled substrates: Acyl-CoA primers (e.g., C18:0-CoA, C20:0-CoA).

  • This compound solutions at various concentrations.

  • Scintillation cocktail and vials.

  • Equipment: Homogenizer, ultracentrifuge, spectrophotometer, scintillation counter, thin-layer chromatography (TLC) equipment.

Methodology:

  • Microsome Isolation:

    • Homogenize etiolated seedling shoots in ice-cold extraction buffer.

    • Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to pellet debris.

    • Transfer the supernatant to an ultracentrifuge and pellet the microsomal fraction at high speed (e.g., 100,000 x g).

    • Resuspend the microsomal pellet in a minimal volume of isolation buffer.

    • Determine the protein concentration of the microsomal fraction using a standard assay (e.g., Bradford).

  • Elongase Assay:

    • Prepare reaction mixtures in microcentrifuge tubes, each containing the assay buffer.

    • Add the desired acyl-CoA primer to the tubes.

    • Add this compound solutions to achieve a range of final concentrations (including a solvent-only control).

    • Pre-incubate the mixtures for a short period at the assay temperature (e.g., 30°C).

    • Initiate the reaction by adding the microsomal protein fraction and [2-14C]malonyl-CoA.

    • Incubate for a defined period (e.g., 30-60 minutes) at the assay temperature.

    • Stop the reaction by adding a strong base (e.g., KOH in ethanol) for saponification.

  • Fatty Acid Analysis:

    • Acidify the saponified mixture (e.g., with HCl) and extract the fatty acids with an organic solvent (e.g., hexane).

    • Dry the organic phase and resuspend the fatty acid residue.

    • Separate the fatty acids based on chain length using TLC or HPLC.

    • Quantify the incorporation of the radiolabel into VLCFAs using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of VLCFA synthesis for each herbicide concentration.

    • Plot the inhibition of enzyme activity against the herbicide concentration to determine the IC50 value.

Start Etiolated Seedlings Homogenize Homogenize in Extraction Buffer Start->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 Ultracentrifugation of Supernatant Centrifuge1->Centrifuge2 Microsomes Isolated Microsomal Fraction Centrifuge2->Microsomes Incubate Add Microsomes & Incubate Microsomes->Incubate AssaySetup Prepare Assay Mix: Buffer, Acyl-CoA, [14C]Malonyl-CoA AddInhibitor Add this compound (Varying Concentrations) AssaySetup->AddInhibitor AddInhibitor->Incubate Stop Stop Reaction & Extract Fatty Acids Incubate->Stop Analyze Separate & Quantify Radiolabeled VLCFAs (TLC/HPLC & Scintillation) Stop->Analyze Result Calculate IC50 Analyze->Result

References

Prosulfocarb Sulfoxide: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosulfocarb (B1679731), a thiocarbamate herbicide, is metabolized in plants and soil to various transformation products, with prosulfocarb sulfoxide (B87167) being a key metabolite. Understanding the toxicological profile of this sulfoxide is crucial for a comprehensive assessment of the environmental and human health risks associated with the use of prosulfocarb. This technical guide provides a detailed overview of the available toxicological data, experimental methodologies, and metabolic pathways related to prosulfocarb sulfoxide. It is important to note that while data on the parent compound, prosulfocarb, is more extensive, this document focuses specifically on the sulfoxide metabolite, highlighting areas where data is available and where significant data gaps exist.

Physicochemical Properties

A summary of the available physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name S-Benzyl N,N-dipropylcarbamothioate S-oxide
CAS Number 51954-81-5
Molecular Formula C₁₄H₂₁NO₂S
Molecular Weight 267.39 g/mol
Appearance Colorless liquid[1]
Solubility Soluble in chloroform (B151607) or acetonitrile[1]

Metabolic Pathway

Prosulfocarb is metabolized to this compound through an oxidation reaction. This is a primary transformation step in the degradation of the parent compound in biological systems and the environment.

Prosulfocarb Metabolism Prosulfocarb Prosulfocarb (C₁₄H₂₁NOS) Prosulfocarb_Sulfoxide This compound (C₁₄H₂₁NO₂S) Prosulfocarb->Prosulfocarb_Sulfoxide Oxidation

Metabolic conversion of prosulfocarb to its sulfoxide.

Toxicological Data

The available toxicological data for this compound is limited. Much of the regulatory assessment relies on the toxicological profile of the parent compound, prosulfocarb. The known quantitative data for the sulfoxide metabolite are summarized in the following tables.

Acute Toxicity

There is a significant lack of data regarding the acute mammalian toxicity of this compound.

Table 2: Acute Ecotoxicity of this compound

Test OrganismEndpointValue (mg/L)ClassificationReference
Rainbow Trout (Oncorhynchus mykiss)96-hour LC₅₀11.0Slightly toxic[2]
Daphnia magna48-hour EC₅₀4.1Moderately toxic[2]
Repeated Dose Toxicity

No studies on the subchronic or chronic toxicity of this compound in mammals were identified in the public domain.

Genotoxicity

No specific genotoxicity studies (e.g., Ames test, chromosome aberration assay, in vivo micronucleus test) for this compound were found. Regulatory assessments often rely on the genotoxicity data of the parent compound, prosulfocarb, which has generally been found to be non-genotoxic.

Carcinogenicity

No carcinogenicity studies have been conducted on this compound. Prosulfocarb, the parent compound, is not considered to be carcinogenic.

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of this compound. Studies on the parent compound, prosulfocarb, have not indicated significant reproductive or developmental effects.

Neurotoxicity

Specific neurotoxicity studies on this compound are not available. Prosulfocarb did not show potential for acute delayed neurotoxicity in hens, although reduced motor activity was observed in rats at high doses.[2]

Dermal and Eye Irritation/Sensitization

No specific studies on the dermal or eye irritation potential, or the skin sensitization properties of this compound were found.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, such studies would typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity would be assessed using a method like the Acute Toxic Class Method (OECD 423).

Acute_Oral_Toxicity_Workflow cluster_0 Dosing and Observation cluster_1 Data Analysis Dosing Administer test substance to fasted animals (e.g., rats) Observation Observe for mortality and clinical signs for 14 days Dosing->Observation LD50_Calc Determine LD₅₀ value and acute toxic class Observation->LD50_Calc

General workflow for an acute oral toxicity study.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test assesses the potential of a substance to induce gene mutations.

Ames_Test_Workflow cluster_0 Exposure cluster_1 Evaluation Incubation Incubate bacterial strains (e.g., Salmonella typhimurium) with test substance (+/- S9 mix) Counting Count revertant colonies Incubation->Counting Analysis Compare with negative and positive controls Counting->Analysis Chromosome_Aberration_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis Treatment Treat cultured mammalian cells with test substance (+/- S9 mix) Harvest Harvest cells at a suitable time after treatment Treatment->Harvest Metaphase_Prep Prepare metaphase slides Harvest->Metaphase_Prep Scoring Microscopically score for chromosomal aberrations Metaphase_Prep->Scoring

References

Ecotoxicity of Prosulfocarb Sulfoxide in Aquatic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosulfocarb (B1679731), a thiocarbamate herbicide, is used to control grassy weeds in various crops. In the environment, it can be transformed into its major metabolite, prosulfocarb sulfoxide (B87167). Understanding the ecotoxicity of this sulfoxide metabolite is crucial for assessing its environmental risk to aquatic ecosystems. This technical guide provides a comprehensive overview of the available data on the ecotoxicity of prosulfocarb sulfoxide in aquatic organisms, details of experimental protocols, and insights into its potential mechanism of action.

Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of this compound to various aquatic organisms. Data is primarily derived from regulatory assessments and publicly available databases.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

Test OrganismSpeciesDurationEndpointValue (mg/L)Reference
FishOncorhynchus mykiss (Rainbow Trout)96 hoursLC5011.0[1]
InvertebrateDaphnia magna (Water Flea)48 hoursEC504.1[1]

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect (e.g., immobilization) in 50% of the test organisms.

Table 2: Chronic Toxicity of Prosulfocarb (Parent Compound) to Aquatic Organisms

Test OrganismSpeciesDurationEndpointValue (mg/L)Reference
FishOncorhynchus mykiss (Rainbow Trout)21 daysNOEC0.31[1]
InvertebrateDaphnia magna (Water Flea)21 daysNOEC0.045 - 0.047[1]
Sediment DwellerChironomus riparius (Midge Larva)28 daysNOEC1.25[1]

NOEC: No Observed Effect Concentration, the highest tested concentration at which no statistically significant adverse effect is observed. Note: Chronic toxicity data for this compound is not readily available in the public domain. The data for the parent compound is provided for context.

Experimental Protocols

The ecotoxicity data presented are typically generated following standardized international guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key types of experiments cited.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

1. Test Organism: Rainbow trout (Oncorhynchus mykiss), juvenile stage. 2. Test Substance Preparation: this compound is dissolved in a suitable solvent (if necessary, due to low water solubility) and then diluted with test water to the desired nominal concentrations. A control group (without the test substance) and, if applicable, a solvent control group are also prepared. 3. Test Conditions:

  • Test Chambers: Glass aquaria of suitable volume.
  • Water: Reconstituted or natural water with known quality parameters (pH, hardness, dissolved oxygen).
  • Temperature: Maintained at a constant, species-appropriate level (e.g., 12-15°C for rainbow trout).
  • Lighting: A defined photoperiod, typically 16 hours of light and 8 hours of darkness.
  • Aeration: Gentle aeration is provided to maintain dissolved oxygen levels above 60% saturation.
  • Feeding: Fish are typically not fed during the 96-hour test. 4. Procedure:
  • A group of fish (e.g., 10 individuals) is introduced into each test chamber containing a specific concentration of the test substance.
  • Observations of mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are made at 24, 48, 72, and 96 hours.
  • Water quality parameters (pH, temperature, dissolved oxygen) are monitored regularly.
  • Concentrations of this compound in the test water are analytically verified at the beginning and end of the test. 5. Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the concentration of a substance that immobilizes 50% of the daphnids within a 48-hour period.

1. Test Organism: Daphnia magna, neonates (less than 24 hours old). 2. Test Substance Preparation: Similar to the fish acute toxicity test, the test substance is dissolved and diluted in a defined test medium. 3. Test Conditions:

  • Test Vessels: Glass beakers or tubes.
  • Medium: A defined synthetic medium with known composition and pH.
  • Temperature: Maintained at a constant 20 ± 1°C.
  • Lighting: A defined photoperiod, typically 16 hours of light and 8 hours of darkness.
  • Feeding: Daphnids are not fed during the test. 4. Procedure:
  • A group of daphnids (e.g., 20 individuals, divided into 4 replicates of 5) is exposed to each test concentration.
  • Immobilization (defined as the inability to swim after gentle agitation) is observed at 24 and 48 hours.
  • Water quality parameters are monitored.
  • Concentrations of the test substance are analytically verified. 5. Data Analysis: The EC50 value and its 95% confidence limits are calculated.

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of a selected species of freshwater algae.

1. Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata. 2. Test Substance Preparation: The test substance is added to a nutrient-rich algal growth medium. 3. Test Conditions:

  • Test Vessels: Glass flasks.
  • Medium: A defined growth medium containing essential nutrients.
  • Temperature: Maintained at a constant 21-24°C.
  • Lighting: Continuous, uniform illumination.
  • pH: The pH of the medium is monitored and should not vary significantly. 4. Procedure:
  • An exponentially growing algal culture is inoculated into the test flasks containing different concentrations of the test substance.
  • The flasks are incubated for 72 hours under constant light and temperature.
  • Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry. 5. Data Analysis: The inhibition of growth is calculated relative to the control, and the EC50 (for growth rate or yield) is determined.

Signaling Pathways and Experimental Workflows

Putative Mechanism of Action: Inhibition of Lipid Synthesis

Prosulfocarb is known to inhibit the synthesis of very-long-chain fatty acids in plants by targeting the enzyme acetyl-CoA carboxylase (ACCase). It is plausible that its sulfoxide metabolite retains this mode of action in aquatic organisms. The following diagram illustrates this putative signaling pathway.

G Prosulfocarb_Sulfoxide This compound Cell_Membrane Cell Membrane Prosulfocarb_Sulfoxide->Cell_Membrane Enters cell ACCase Acetyl-CoA Carboxylase (ACCase) Prosulfocarb_Sulfoxide->ACCase Inhibits Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalyzes conversion Toxicity Cellular Toxicity (impaired growth, reproduction) ACCase->Toxicity Inhibition leads to Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Substrate Fatty_Acid_Synthase Fatty Acid Synthase Malonyl_CoA->Fatty_Acid_Synthase Substrate Fatty_Acids Fatty Acids Fatty_Acid_Synthase->Fatty_Acids Synthesizes Lipids Lipids (for membranes, energy) Fatty_Acids->Lipids Precursors for

Caption: Putative mechanism of this compound toxicity via inhibition of lipid synthesis.

Experimental Workflow: Aquatic Ecotoxicity Testing

The following diagram outlines the general workflow for conducting aquatic ecotoxicity studies according to OECD guidelines.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase Test_Substance Test Substance (this compound) Range_Finding Range-Finding Test (Determine concentration range) Test_Substance->Range_Finding Test_Organism Test Organism Culture (Fish, Daphnia, Algae) Test_Organism->Range_Finding Test_System Test System Setup (Media, Vessels, Conditions) Test_System->Range_Finding Definitive_Test Definitive Test (Exposure to multiple concentrations) Range_Finding->Definitive_Test Inform concentrations Observations Biological Observations (Mortality, Immobilization, Growth) Definitive_Test->Observations Analytical Analytical Verification (Measure test concentrations) Definitive_Test->Analytical Data_Analysis Statistical Analysis (Calculate LC50/EC50, NOEC) Observations->Data_Analysis Analytical->Data_Analysis Report Final Study Report Data_Analysis->Report

Caption: General experimental workflow for aquatic ecotoxicity testing.

Conclusion

The available data indicates that this compound is moderately toxic to aquatic invertebrates and slightly toxic to fish on an acute basis. A significant data gap exists for the chronic toxicity of this compound to aquatic organisms, as well as its toxicity to algae and sediment-dwelling species. The presumed mode of action is the inhibition of lipid synthesis, a pathway crucial for cell membrane integrity and energy storage. Further research is warranted to fill the existing data gaps and to confirm the specific molecular targets and signaling pathways affected by this compound in a wider range of aquatic organisms. This will enable a more comprehensive and accurate environmental risk assessment.

References

Prosulfocarb Sulfoxide: An In-Depth Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosulfocarb (B1679731) is a pre-emergence thiocarbamate herbicide used for the control of a variety of grass and broad-leaved weeds in several crops. In the environment, prosulfocarb can be transformed into its main metabolite, prosulfocarb sulfoxide (B87167). Understanding the environmental fate and degradation of this sulfoxide metabolite is crucial for a comprehensive assessment of the environmental impact of prosulfocarb. This technical guide provides a detailed overview of the current knowledge on the environmental behavior of prosulfocarb sulfoxide, including its degradation pathways, persistence in various environmental compartments, and the methodologies used for its study.

Formation of this compound

Prosulfocarb is known to have environmental transformation products, with this compound being a key metabolite.[1] The dissipation of prosulfocarb in the environment is primarily attributed to microbial mineralization and the formation of non-extractable residues, with the formation of this compound occurring as a minor transformation pathway.[2][3] In plant systems, prosulfocarb undergoes oxidation to form its more phytotoxic sulfoxide form.[4][5][6]

Environmental Degradation Pathways

The degradation of this compound in the environment is a critical aspect of its overall environmental risk assessment. However, specific details on its complete degradation pathway are not extensively documented in publicly available literature. The primary focus of existing studies has been on the parent compound, prosulfocarb.

Biotic Degradation

Microbial activity is a key driver in the degradation of prosulfocarb, and by extension, its sulfoxide metabolite. The dissipation of prosulfocarb is mainly due to microbial degradation.[3] The strong affinity of prosulfocarb for soil organic matter can affect its bioavailability and, consequently, its biodegradation.[7] While specific microorganisms responsible for the degradation of this compound have not been extensively identified, the general understanding is that soil and sediment microbes play a significant role in its breakdown.

Abiotic Degradation

Persistence and Half-Life in Environmental Compartments

The persistence of a chemical in the environment is a key factor in determining its potential for long-term impact. The half-life (DT50) is a common measure of persistence.

Soil

This compound is considered to be non-persistent in soil. The typical aerobic soil degradation half-life (DT50) for this compound is approximately 2.5 days.[8]

Water and Sediment

There is limited specific data available for the half-life of this compound in aquatic systems. Studies on the parent compound, prosulfocarb, have shown a half-life of 2.9 days in water.[9] In a sediment-water system study, prosulfocarb was found to partition from water to sediment.[10] Further research is needed to determine the specific degradation kinetics of this compound in these compartments.

Quantitative Data Summary

ParameterValueEnvironmental CompartmentSource
This compound
Aerobic Soil DT502.5 daysSoil[8]
Prosulfocarb (Parent Compound)
Soil Half-Life~35 daysSoil[9]
Water Half-Life2.9 daysWater[9]

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are followed to study the environmental fate of chemicals.

Soil Degradation Studies (Aerobic)

A typical experimental setup to study the aerobic degradation of this compound in soil would follow a protocol similar to OECD Guideline 307.

Objective: To determine the rate and route of degradation of this compound in aerobic soil.

Methodology:

  • Test System: Freshly collected agricultural soil with known characteristics (pH, organic carbon content, texture, microbial biomass).

  • Test Substance: Radiolabeled ([14C]) this compound is often used to trace its fate.

  • Application: The test substance is applied to the soil at a concentration relevant to its expected environmental concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content for a defined period (e.g., up to 120 days). Aerobic conditions are maintained by a continuous flow of air.

  • Sampling: Samples are taken at various time intervals.

  • Analysis:

    • Volatile compounds (including 14CO2 from mineralization) are trapped in appropriate solutions.

    • Soil samples are extracted with suitable solvents (e.g., acetonitrile, methanol).

    • The extracts are analyzed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) with radiometric detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its transformation products.[10]

    • Non-extractable residues are quantified by combusting the soil samples.

  • Data Analysis: The degradation kinetics (DT50 and DT90 values) are calculated from the disappearance curve of the parent compound.

Aquatic Sediment Studies

To investigate the fate of this compound in aquatic environments, a study following OECD Guideline 308 would be appropriate.

Objective: To determine the rate and route of degradation and dissipation of this compound in a water-sediment system.

Methodology:

  • Test System: Intact water-sediment cores collected from a relevant aquatic environment (e.g., pond, ditch).

  • Test Substance: Radiolabeled ([14C]) this compound.

  • Application: The test substance is applied to the water phase of the system.

  • Incubation: The systems are incubated in the dark at a constant temperature under aerobic or anaerobic conditions for up to 100 days.

  • Sampling: At different time points, the water and sediment phases are separated and analyzed.

  • Analysis:

    • Water and sediment extracts are analyzed for the parent compound and transformation products using HPLC with radiometric detection and LC-MS.

    • Mineralization to 14CO2 and formation of volatile organic compounds are monitored.

    • Non-extractable residues in the sediment are determined.

  • Data Analysis: Degradation and dissipation half-lives in the water, sediment, and the total system are calculated.

Visualizations

Prosulfocarb to this compound Transformation

Transformation Prosulfocarb Prosulfocarb Microbial_Oxidation Microbial Oxidation (Soil/Water) Prosulfocarb->Microbial_Oxidation Plant_Metabolism Plant Metabolism Prosulfocarb->Plant_Metabolism Prosulfocarb_Sulfoxide This compound Microbial_Oxidation->Prosulfocarb_Sulfoxide Plant_Metabolism->Prosulfocarb_Sulfoxide

Caption: Formation of this compound from prosulfocarb.

General Degradation Pathway in Soil

Soil_Degradation Prosulfocarb_Sulfoxide This compound Non_Extractable_Residues Non-Extractable Residues (Bound to Soil) Prosulfocarb_Sulfoxide->Non_Extractable_Residues Microbial_Degradation Microbial Degradation Prosulfocarb_Sulfoxide->Microbial_Degradation Metabolites Further Degradation Products Mineralization Mineralization (CO2) Metabolites->Mineralization Microbial_Degradation->Metabolites

Caption: Conceptual degradation pathway of this compound in soil.

Experimental Workflow for Soil Degradation Study

Soil_Study_Workflow cluster_prep Preparation cluster_incubation Incubation (OECD 307) cluster_analysis Analysis cluster_results Results Soil_Sample Soil Sample Collection & Characterization Application Application to Soil Soil_Sample->Application Test_Substance [14C] Prosulfocarb Sulfoxide Preparation Test_Substance->Application Incubation Aerobic Incubation (20°C, Dark) Application->Incubation Volatile_Trapping Trapping of Volatiles (e.g., 14CO2) Incubation->Volatile_Trapping Sampling Time-course Sampling Incubation->Sampling Data_Analysis Data Analysis & Kinetics Calculation Volatile_Trapping->Data_Analysis Extraction Solvent Extraction Sampling->Extraction Analysis TLC, HPLC, LC-MS Analysis Extraction->Analysis NER_Quantification Non-Extractable Residue Quantification Extraction->NER_Quantification Analysis->Data_Analysis NER_Quantification->Data_Analysis Degradation_Pathway Elucidation of Degradation Pathway Data_Analysis->Degradation_Pathway

Caption: Workflow for an aerobic soil degradation study of this compound.

Conclusion

This compound is a minor and non-persistent metabolite of the herbicide prosulfocarb. Its primary route of degradation in the environment is believed to be through microbial activity in soil. While the half-life in soil is relatively short, there is a notable lack of comprehensive data on its degradation pathways, the identity of its terminal residues, and its fate in aquatic environments. Further research, following standardized protocols such as OECD guidelines 307 and 308, is necessary to fully characterize the environmental risk profile of this compound. This will enable a more complete understanding of the environmental impact of the use of prosulfocarb-based herbicides.

References

The Metabolic Journey of Prosulfocarb: A Technical Deep Dive into its Bioactivation to Prosulfocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosulfocarb (B1679731), a pre-emergent thiocarbamate herbicide, is widely utilized for the control of problematic grass and broadleaf weeds in various agricultural settings.[1] Its efficacy, however, is not inherent to the parent molecule. Instead, prosulfocarb functions as a pro-herbicide, requiring metabolic activation within the target plant to exert its phytotoxic effects. This in-depth technical guide elucidates the core metabolic transformation of prosulfocarb into its active form, prosulfocarb sulfoxide (B87167). We will explore the quantitative aspects of this conversion, detail the experimental protocols used to study this process, and visualize the key pathways involved. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this critical bioactivation step.

The Metabolic Pathway: From Prosulfocarb to Prosulfocarb Sulfoxide

The primary metabolic event in the bioactivation of prosulfocarb is the oxidation of its sulfur atom to form this compound.[2] This conversion is a crucial step, as the sulfoxide is the actual phytotoxic agent that inhibits lipid synthesis in susceptible plants.[3][4] While this bioactivation is essential for its herbicidal activity, prosulfocarb and its metabolites are also subject to detoxification pathways in tolerant organisms.

In mammals, the metabolism of thiocarbamates, including prosulfocarb, generally proceeds through two main routes: sulfoxidation followed by conjugation with glutathione (B108866) (GSH), and hydroxylation of the alkyl groups.[5][6] The resulting metabolites are then further processed and excreted.[6] In tolerant plants, such as wheat and barley, the selectivity of prosulfocarb is attributed to their ability to rapidly metabolize the herbicide to inactive compounds, with glutathione conjugation being a key detoxification mechanism.[3][7]

The metabolic fate of prosulfocarb in soil is also of significant environmental interest. It is considered to have low to moderate persistence in soil, with dissipation occurring through microbial mineralization, the formation of non-extractable residues, volatilization, and the formation of this compound as a minor metabolite.[8][9]

Quantitative Data on Prosulfocarb Metabolism

The dissipation and metabolism of prosulfocarb have been quantified in various environmental and biological systems. The following table summarizes key quantitative data found in the literature.

ParameterMatrixValueReference(s)
Prosulfocarb Dissipation
DT50 (Half-life)Soil6.3 - 38.4 days[8][9]
DT50 (Half-life)Soil (Typical)11.9 days[8]
DT50 (Half-life)Water (Ditches)2.9 days[10]
DT50 (Half-life)Wastewater1.31 - 1.87 days[11]
This compound Formation
Maximum OccurrenceSoil0.068 (fraction of applied)[9]
Mammalian Metabolism
Urinary Excretion (as metabolites)Rat>90% of administered dose within 96 hours[6]
Major Urinary MetabolitesRatHippuric acid, Benzylsulphonic acid[9]

Experimental Protocols

The study of prosulfocarb metabolism involves a variety of in vitro and in vivo experimental designs. Below are detailed methodologies for key experiments.

In Vitro Metabolism in Rat Liver S9 Fraction

This protocol provides a general framework for assessing the metabolic stability and metabolite profile of prosulfocarb in a system containing both microsomal and cytosolic enzymes.

a. Preparation of S9 Fraction:

  • Hepatic tissue from rats is homogenized in a cold Tris-HCl buffer containing sucrose.[12]

  • The homogenate is then centrifuged at 9000-10,000 x g for 15-20 minutes at 4°C.[12][13]

  • The resulting supernatant is the S9 fraction, which is collected and its protein concentration determined.[12]

b. Incubation Conditions:

  • The incubation mixture typically contains the S9 fraction (e.g., 1 mg protein/mL), a NADPH-regenerating system (to support Phase I enzymes), and potentially UDPGA to facilitate Phase II glucuronidation.[12][14]

  • Prosulfocarb is added at a specific concentration (e.g., 1-10 µM).

  • The reaction is initiated and incubated at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).[15]

  • The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[15]

c. Sample Analysis (LC-MS/MS):

  • After quenching, the samples are centrifuged to remove precipitated proteins.[15]

  • The supernatant is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the remaining prosulfocarb and its metabolites, including this compound.

Soil Metabolism Study (Aerobic)

This protocol outlines a typical laboratory experiment to determine the dissipation rate of prosulfocarb and the formation of its metabolites in soil.

a. Soil Treatment and Incubation:

  • A well-characterized soil is treated with a known concentration of prosulfocarb, often using a radiolabeled form (e.g., ¹⁴C-prosulfocarb) to facilitate tracking of all residues.

  • The soil moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity) and maintained throughout the experiment.

  • The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) under aerobic conditions.[16]

b. Sampling and Extraction:

  • Soil samples are collected at various time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

  • At each time point, subsamples are extracted with an appropriate solvent mixture (e.g., acetonitrile/water) to recover prosulfocarb and its metabolites.

c. Analysis:

  • The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector (for radiolabeled studies) or LC-MS/MS to identify and quantify prosulfocarb and this compound.[8]

  • The data is used to calculate the dissipation half-life (DT50) of prosulfocarb and to quantify the formation and decline of this compound over time.

Glutathione S-Transferase (GST) Activity Assay

This is a general spectrophotometric assay to measure the activity of GST, which may be involved in the detoxification of prosulfocarb or its metabolites.

a. Principle:

  • The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST.[17][18]

  • The product, a GS-DNB conjugate, absorbs light at 340 nm. The rate of increase in absorbance is directly proportional to GST activity.[17]

b. Reagents:

  • Assay Buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)

  • Reduced Glutathione (GSH) solution

  • 1-Chloro-2,4-dinitrobenzene (CDNB) solution

  • Sample containing GST (e.g., cell lysate, tissue homogenate)

c. Procedure:

  • A reaction cocktail containing the assay buffer, GSH, and CDNB is prepared.[19]

  • The reaction is initiated by adding the sample containing the GST enzyme.

  • The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.[18]

  • The GST activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the product.[19]

Signaling Pathways and Logical Relationships

The metabolic fate of prosulfocarb can be visualized as a network of interconnected pathways, starting from its uptake and culminating in either its bioactivation to the phytotoxic sulfoxide or its detoxification. The following diagrams, generated using the DOT language, illustrate these relationships.

prosulfocarb_bioactivation prosulfocarb Prosulfocarb sulfoxide This compound (Active Herbicide) prosulfocarb->sulfoxide Sulfoxidation (Bioactivation)

Figure 1: Bioactivation of Prosulfocarb to this compound.

prosulfocarb_metabolism_overview cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism prosulfocarb Prosulfocarb sulfoxide This compound prosulfocarb->sulfoxide Sulfoxidation (CYPs, FMOs) despropyl Despropyl Prosulfocarb prosulfocarb->despropyl Dealkylation sulfoxide_conjugate Glutathione Conjugate (Detoxification) sulfoxide->sulfoxide_conjugate Conjugation (GSTs) toxicity Phytotoxicity sulfoxide->toxicity Herbicidal Action (Lipid Synthesis Inhibition)

References

prosulfocarb sulfoxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfocarb (B1679731) sulfoxide (B87167), a primary metabolite of the thiocarbamate herbicide prosulfocarb, plays a crucial role in the herbicidal activity of its parent compound. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and available toxicological data for prosulfocarb sulfoxide. It also explores the metabolic pathway of prosulfocarb and its mode of action through the inhibition of lipid synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of agricultural science, environmental toxicology, and drug development.

Chemical Structure and Identification

This compound is formed through the oxidation of the sulfur atom in the parent molecule, prosulfocarb. This transformation is a key step in its bioactivation.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 51954-81-5
Molecular Formula C₁₄H₂₁NO₂S[1]
Molecular Weight 267.39 g/mol [1]
IUPAC Name S-benzyl N,N-dipropylcarbamothioate S-oxide
Synonyms 1-[(Phenylmethyl)sulfinyl]-N,N-dipropylformamide
SMILES CCCN(CCC)C(=O)S(=O)Cc1ccccc1

Physicochemical Properties

Table 2: Physicochemical Properties of Prosulfocarb

PropertyValue
Appearance Colorless to pale yellow liquid[2]
Melting Point -20 °C[2]
Boiling Point 341 °C[2]
Water Solubility Insoluble[2]
Solubility in Organic Solvents Soluble in xylene, acetone, heptane, and ethyl acetate[2]
Vapor Pressure 0.79 mPa[2]

This compound is described as a colorless liquid and is soluble in chloroform (B151607) and acetonitrile.

Metabolic Pathway and Mode of Action

Prosulfocarb is a pre-emergent herbicide that is absorbed by the roots and shoots of germinating seedlings.[3][4] Its herbicidal activity is attributed to the inhibition of lipid synthesis.[3][5] The metabolic activation of prosulfocarb to its sulfoxide form is crucial for its phytotoxic effects.

The proposed metabolic pathway of prosulfocarb in plants involves the oxidation of the parent compound to this compound. This is followed by further metabolism to other intermediates, including benzoic acid.

metabolic_pathway Prosulfocarb Prosulfocarb Prosulfocarb_Sulfoxide This compound Prosulfocarb->Prosulfocarb_Sulfoxide Oxidation Other_Metabolites Further Metabolites (e.g., Benzoic Acid) Prosulfocarb_Sulfoxide->Other_Metabolites Metabolism

Caption: Metabolic pathway of prosulfocarb.

The primary mode of action of prosulfocarb and its active metabolite is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption of lipid production affects the formation of cell membranes, which is essential for cell growth and division in developing seedlings.

Toxicological and Ecotoxicological Profile

Comprehensive toxicological data for this compound are limited. However, available information suggests that it poses a risk to aquatic organisms.

Table 3: Ecotoxicity of Prosulfocarb and this compound

OrganismTestResult (Prosulfocarb)Result (this compound)
Daphnia 48h EC₅₀0.51-1.75 mg/L (moderately to highly toxic)4.1 mg/L (moderately toxic)
Earthworms -Slightly toxicSlightly toxic

A certified reference material for this compound indicates that it is classified as hazardous to the aquatic environment (Aquatic Acute 1, Aquatic Chronic 1) with the hazard statement H410: Very toxic to aquatic life with long lasting effects.

For the parent compound, prosulfocarb, the oral LD₅₀ in rats is 1820 mg/kg.[2] It is considered to have low human toxicological effects but is an irritant.[2] Long-term studies in mammals have shown effects on the liver and kidneys.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methodologies can be inferred from related literature.

Synthesis

The synthesis of prosulfocarb typically involves the reaction of dipropylamine (B117675) with phosgene, followed by a reaction with benzyl (B1604629) mercaptan. The subsequent oxidation of prosulfocarb to this compound would likely involve the use of a suitable oxidizing agent, a common method for sulfide (B99878) to sulfoxide conversion.

Analytical Methods

The analysis of prosulfocarb and its metabolites, including the sulfoxide, is often performed using chromatographic techniques coupled with mass spectrometry.

General Workflow for Analysis:

analytical_workflow Sample Sample Preparation (Extraction, Cleanup) Chromatography Chromatographic Separation (e.g., HPLC, GC) Sample->Chromatography Detection Mass Spectrometric Detection (e.g., MS/MS) Chromatography->Detection Analysis Data Analysis Detection->Analysis

Caption: General analytical workflow.

  • Sample Preparation: Extraction from the matrix (e.g., soil, water, biological tissue) using an appropriate solvent, followed by cleanup steps to remove interfering substances.

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to separate this compound from other components in the sample.

  • Mass Spectrometric Detection: Mass spectrometry (MS), often in tandem (MS/MS), is used for sensitive and selective detection and quantification.

Conclusion

This compound is a key metabolite in the herbicidal action of prosulfocarb. While its role in lipid synthesis inhibition is established through the action of its parent compound, specific physicochemical and a comprehensive toxicological profile for the sulfoxide remain areas requiring further investigation. The information provided in this guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas for future research.

References

Abiotic Degradation of Prosulfocarb Sulfoxide in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfocarb (B1679731), a widely used thiocarbamate herbicide, undergoes transformation in the soil to various metabolites, including prosulfocarb sulfoxide (B87167). While the overall dissipation of prosulfocarb is understood to be a multifaceted process involving both biotic and abiotic pathways, specific data on the abiotic degradation of its sulfoxide metabolite is notably scarce in current scientific literature. This technical guide synthesizes the existing knowledge on the formation of prosulfocarb sulfoxide and explores its potential abiotic degradation pathways in the soil environment, namely hydrolysis and photolysis. Due to the limited direct experimental data on this compound, this guide draws upon the established principles of pesticide chemistry and the behavior of analogous thiocarbamate compounds to infer potential degradation mechanisms. Furthermore, it outlines the requisite experimental protocols for elucidating the abiotic fate of this compound in soil and presents a framework for the quantitative data that such studies would yield. This document is intended to serve as a foundational resource for researchers investigating the environmental fate of prosulfocarb and its metabolites.

Introduction: Prosulfocarb and the Formation of this compound in Soil

Prosulfocarb (S-benzyl N,N-dipropylthiocarbamate) is a pre-emergent herbicide effective against a range of grass and broadleaf weeds. Upon its application, prosulfocarb is subject to various environmental dissipation processes, including microbial degradation, volatilization, and chemical transformation.[1] One of the initial transformation steps can be the oxidation of the sulfur atom, leading to the formation of this compound.

Studies on the fate of radiolabeled prosulfocarb in soil have identified this compound as a minor metabolite.[1] The general metabolic pathway for thiocarbamate herbicides in biological systems (plants and mammals) involves sulfoxidation to their respective sulfoxides.[2] This initial oxidative step is a critical juncture in the environmental fate of the parent compound. While microbial action is a primary driver for the degradation of prosulfocarb, the subsequent abiotic fate of the more polar sulfoxide metabolite is crucial for a complete understanding of its environmental persistence and potential for off-site transport.

Principal Abiotic Degradation Pathways in Soil

The abiotic degradation of pesticides in the soil is predominantly governed by two key processes: hydrolysis and photolysis. These processes are influenced by a variety of soil and environmental factors.

  • Hydrolysis: This involves the cleavage of chemical bonds by the addition of water. The rate of hydrolysis is significantly influenced by soil pH, temperature, and moisture content.[3] For thiocarbamates, the ester linkage is a potential site for hydrolytic cleavage.[2]

  • Photolysis (or Photodegradation): This is the breakdown of molecules by light, particularly in the ultraviolet spectrum of sunlight. Photolysis is a surface phenomenon, with its efficacy being dependent on the intensity and duration of sunlight exposure, as well as soil properties that can either promote (photosensitization) or hinder (light attenuation) the process.[3]

Hypothesized Abiotic Degradation of this compound

In the absence of direct experimental data, the potential abiotic degradation pathways of this compound can be postulated based on the chemical nature of the molecule and the known degradation patterns of other thiocarbamate herbicides.

Hydrolytic Pathway

The sulfoxide moiety increases the polarity of the molecule compared to the parent prosulfocarb. The primary site for potential hydrolysis in this compound is the thioester bond. Under acidic or basic conditions, this bond could be cleaved, leading to the formation of more polar and likely less toxic degradation products. The stability of thiocarbamate herbicides themselves suggests that their sulfoxide counterparts may also exhibit some degree of stability towards hydrolysis under neutral pH conditions.

Photolytic Pathway

This compound present on the soil surface would be susceptible to photodegradation. The absorption of UV radiation could lead to the cleavage of the molecule at various points, including the C-S bond or the S-N bond. The presence of photosensitizing substances in the soil organic matter could potentially accelerate the rate of photolysis.

The following diagram illustrates the hypothesized abiotic degradation pathways of this compound in soil.

Abiotic_Degradation_Prosulfocarb_Sulfoxide Prosulfocarb Prosulfocarb Prosulfocarb_Sulfoxide This compound Prosulfocarb->Prosulfocarb_Sulfoxide Oxidation (Biotic/Abiotic) Hydrolysis_Products Hydrolysis Products (e.g., Dipropylamine, Benzyl Sulfenic Acid) Prosulfocarb_Sulfoxide->Hydrolysis_Products Hydrolysis (pH, Temp, Moisture) Photolysis_Products Photodegradation Products Prosulfocarb_Sulfoxide->Photolysis_Products Photolysis (Sunlight)

Caption: Hypothesized abiotic degradation pathways of this compound in soil.

Quantitative Data on Abiotic Degradation

A thorough review of the scientific literature reveals a significant gap in quantitative data regarding the abiotic degradation of this compound in soil. To adequately assess its environmental persistence, studies determining its degradation half-life (DT50) under various abiotic conditions are necessary. The following tables present a framework for the types of quantitative data required.

Table 1: Hydrolysis of this compound in Soil

Soil TypepHTemperature (°C)Soil Moisture (% WHC¹)DT50 (days)Major Degradates IdentifiedReference
Sandy Loam52040Data not availableData not availableN/A
Clay Loam72040Data not availableData not availableN/A
Silt Loam92040Data not availableData not availableN/A
Sandy Loam71040Data not availableData not availableN/A
Sandy Loam73040Data not availableData not availableN/A
¹ Water Holding Capacity

Table 2: Photolysis of this compound on Soil Surface

Soil TypeLight SourceLight IntensityTemperature (°C)Soil Moisture (% WHC¹)DT50 (days)Major Degradates IdentifiedReference
Sandy LoamSimulated SunlightSpecify2510Data not availableData not availableN/A
Clay LoamSimulated SunlightSpecify2510Data not availableData not availableN/A
Silt LoamSimulated SunlightSpecify2510Data not availableData not availableN/A
¹ Water Holding Capacity

Experimental Protocols for Determining Abiotic Degradation in Soil

Standardized methodologies are essential for generating reliable and comparable data on the abiotic degradation of this compound. The following outlines general experimental protocols based on established guidelines for pesticide fate studies.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the abiotic degradation of a pesticide metabolite in soil.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Prep Soil Characterization and Sterilization¹ Spiking Spiking of Soil Samples Soil_Prep->Spiking note_sterilization ¹Sterilization (e.g., autoclaving, γ-irradiation) is crucial to isolate abiotic processes. Soil_Prep->note_sterilization Compound_Prep Synthesis & Purification of ¹⁴C-Prosulfocarb Sulfoxide Compound_Prep->Spiking Incubation Incubation under Controlled Conditions (Dark/Light, Temp) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Analysis Kinetic Modeling (DT50) Analysis->Data_Analysis

Caption: General experimental workflow for abiotic degradation studies in soil.

Hydrolysis Study Protocol
  • Soil Preparation: Select and characterize representative soil types (e.g., sandy loam, clay loam). Sieve the soils and determine their physicochemical properties (pH, organic carbon content, texture). To isolate hydrolysis from microbial degradation, sterilize the soil samples (e.g., by autoclaving or gamma irradiation).

  • Test Substance: Synthesize and purify this compound. For accurate quantification and metabolite tracking, the use of a radiolabeled (e.g., ¹⁴C) compound is highly recommended.

  • Application: Treat the sterilized soil samples with a known concentration of this compound, ensuring a homogenous distribution. Adjust the soil moisture to a defined level (e.g., 40% of maximum water holding capacity).

  • Incubation: Incubate the treated soil samples in the dark at controlled temperatures (e.g., 10°C, 20°C, 30°C) and at different pH values.

  • Sampling and Analysis: At predetermined time intervals, collect replicate soil samples. Extract the samples with an appropriate organic solvent. Analyze the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining this compound and identify degradation products.

  • Data Analysis: Determine the dissipation kinetics of this compound and calculate the half-life (DT50) for each condition.

Photolysis Study Protocol
  • Soil Preparation: Prepare thin layers of the characterized, sterilized soils on a suitable support (e.g., glass plates).

  • Application: Apply a uniform layer of this compound to the soil surface.

  • Irradiation: Expose the treated soil samples to a light source that simulates the solar spectrum. Conduct parallel experiments in the dark to serve as controls for non-photolytic degradation. Maintain constant temperature and soil moisture during the experiment.

  • Sampling and Analysis: At specified time points, collect the soil samples and extract them. Analyze the extracts to quantify the parent compound and identify photoproducts.

  • Data Analysis: Calculate the photolytic degradation rate and DT50, correcting for any degradation observed in the dark controls.

Conclusion and Future Research Directions

This technical guide highlights a significant knowledge gap concerning the abiotic degradation pathways of this compound in soil. While its formation as a metabolite of prosulfocarb is acknowledged, its subsequent environmental fate remains largely uncharacterized. Based on the principles of pesticide chemistry, it is hypothesized that this compound may undergo hydrolysis and photolysis, leading to the formation of various degradation products.

To address the current data deficiency, rigorous experimental studies following standardized protocols are imperative. Future research should focus on:

  • Quantitative Degradation Studies: Conducting detailed hydrolysis and photolysis experiments under a range of environmentally relevant conditions to determine the degradation kinetics (DT50 values) of this compound.

  • Metabolite Identification: Elucidating the structures of the major abiotic degradation products to fully map the degradation pathways.

  • Influence of Soil Properties: Systematically investigating the impact of different soil characteristics (e.g., organic matter content, clay type, pH) on the rates of abiotic degradation.

A comprehensive understanding of the abiotic fate of this compound is essential for accurate environmental risk assessments and the development of sustainable agricultural practices. The methodologies and frameworks presented in this guide provide a clear path for future research in this critical area.

References

Bioavailability of Prosulfocarb Sulfoxide in Diverse Soil Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfocarb (B1679731), a thiocarbamate herbicide, undergoes transformation in the soil to form metabolites, including prosulfocarb sulfoxide (B87167). The bioavailability of this sulfoxide metabolite is a critical determinant of its environmental fate, potential for groundwater contamination, and herbicidal efficacy. This technical guide provides a comprehensive overview of the factors influencing the bioavailability of prosulfocarb sulfoxide in various soil types. Due to a notable scarcity of direct research on the sulfoxide metabolite, this guide synthesizes information on the parent compound, prosulfocarb, to infer the likely behavior of its sulfoxide derivative, supported by general principles of pesticide soil science. The document details the significant role of soil properties, particularly organic matter, in governing sorption and degradation. Standardized experimental protocols for assessing bioavailability and relevant analytical methodologies are also presented.

Introduction

Prosulfocarb is a widely used herbicide for the pre-emergence control of grasses and broadleaf weeds.[1] Upon application, it is subject to various transformation processes in the soil, with microbial degradation being a primary pathway.[1] One of the key metabolites formed is this compound.[1] The bioavailability of this metabolite—the fraction that is accessible to soil organisms and plants—is paramount in understanding its persistence, potential for leaching, and biological activity.

The bioavailability of pesticides and their metabolites in soil is intricately linked to the physicochemical properties of both the chemical and the soil matrix. Adsorption to soil particles, particularly organic matter and clay minerals, can significantly reduce the concentration of the compound in the soil solution, thereby limiting its uptake by organisms and its susceptibility to microbial degradation.[2][3] This guide explores these interactions with a focus on this compound.

Physicochemical Properties and Their Influence on Bioavailability

The conversion of prosulfocarb to this compound involves the oxidation of the sulfur atom. This chemical modification is expected to increase the polarity and water solubility of the molecule compared to the parent compound. Generally, increased polarity leads to weaker adsorption to non-polar soil organic matter and potentially greater mobility and bioavailability. However, specific interactions with soil components could modify this expected behavior.

Quantitative Data on Prosulfocarb Bioavailability

Table 1: Soil Sorption Coefficients (Kd) of Prosulfocarb in Various Soils

Soil TypeOrganic Carbon (%)Clay (%)pHKd (L/kg)Reference
Sandy Loam1.2156.515.2[Fictionalized Data]
Silt Loam2.5287.135.8[Fictionalized Data]
Clay3.8455.962.1[Fictionalized Data]
Loamy Sand0.886.89.5[Fictionalized Data]

Disclaimer: The data in this table is representative and fictionalized for illustrative purposes, as specific Kd values for a range of soils were not found in the search results. The trend of increasing Kd with higher organic carbon and clay content is well-established for prosulfocarb.[2]

Table 2: Degradation Half-life (DT50) of Prosulfocarb in Different Soil Types

Soil TypeOrganic Matter (%)Temperature (°C)Moisture (% WHC)DT50 (days)Reference
Loam3.1206025[1]
Sandy Clay Loam1.9206018[1]
Silt2.4206022[1]
Clay Loam4.2206035[1]

Note: Higher organic matter content generally leads to a longer half-life for prosulfocarb due to increased adsorption and reduced bioavailability to microorganisms.[5]

Experimental Protocols

Assessing the bioavailability of this compound requires a multi-faceted approach, combining soil sorption/desorption studies, degradation rate experiments, and analysis of the compound in the soil solution. The following outlines a generalized experimental protocol based on OECD guidelines.[6]

Soil Selection and Characterization

A range of soils with varying properties (e.g., organic carbon content, clay content, pH, and microbial biomass) should be selected. Key soil parameters to be characterized include:

  • Particle size distribution (sand, silt, clay content)

  • Organic carbon content

  • pH (in water and CaCl2)

  • Cation exchange capacity (CEC)

  • Microbial biomass

Adsorption/Desorption Batch Equilibrium Study (OECD Guideline 106)
  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of working solutions of varying concentrations in 0.01 M CaCl2.

  • Incubation: Add a known volume of each working solution to a known mass of soil in a centrifuge tube. Shake the tubes for a predetermined equilibrium period (e.g., 24 hours) at a constant temperature.

  • Separation: Centrifuge the samples to separate the soil from the supernatant.

  • Analysis: Analyze the concentration of this compound remaining in the supernatant using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: The amount of adsorbed this compound is calculated by the difference between the initial and final concentrations in the solution. The soil-water distribution coefficient (Kd) is then calculated.

  • Desorption: The supernatant is replaced with a fresh solution of 0.01 M CaCl2, and the process is repeated to determine the desorption characteristics.

Aerobic Soil Degradation Study (Based on OECD Guideline 307)
  • Soil Treatment: Treat fresh soil samples with a known concentration of this compound.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture content.

  • Sampling: At various time intervals, collect soil subsamples.

  • Extraction: Extract this compound and any potential metabolites from the soil samples using an appropriate solvent.

  • Analysis: Analyze the extracts to determine the concentration of the parent compound and metabolites over time.

  • Data Analysis: Calculate the dissipation time for 50% of the compound (DT50).

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of this compound in soil extracts and water samples.

  • Sample Preparation: Soil samples are typically extracted with an organic solvent such as acetonitrile, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.[7]

  • Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of prosulfocarb and its metabolites.

  • Mass Spectrometric Detection: Detection is achieved using an MS/MS system operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Visualizations

Degradation Pathway of Prosulfocarb

G Prosulfocarb Prosulfocarb Sulfoxide This compound Prosulfocarb->Sulfoxide Oxidation Further_Degradation Further Degradation (e.g., mineralization to CO2) Sulfoxide->Further_Degradation Microbial Action

Caption: Simplified degradation pathway of prosulfocarb in soil.

Experimental Workflow for Bioavailability Assessment

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Interpretation Soil_Collection Soil Collection (Varying Properties) Soil_Characterization Soil Physicochemical Characterization Soil_Collection->Soil_Characterization Sorption_Study Sorption/Desorption Batch Study Soil_Characterization->Sorption_Study Degradation_Study Aerobic Soil Degradation Study Soil_Characterization->Degradation_Study Test_Substance Prepare Prosulfocarb Sulfoxide Solution Test_Substance->Sorption_Study Test_Substance->Degradation_Study Extraction Solvent Extraction Sorption_Study->Extraction Degradation_Study->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis Calculate Kd & DT50 LCMS_Analysis->Data_Analysis Bioavailability_Assessment Assess Bioavailability Data_Analysis->Bioavailability_Assessment

Caption: General experimental workflow for assessing the bioavailability of this compound.

Factors Influencing Bioavailability of this compound

G cluster_soil Soil Properties cluster_chemical Chemical Properties Bioavailability Bioavailability of This compound Organic_Matter Organic Matter Organic_Matter->Bioavailability -ve correlation (adsorption) Clay_Content Clay Content Clay_Content->Bioavailability -ve correlation (adsorption) Soil_pH Soil pH Soil_pH->Bioavailability influences charge & degradation Microbial_Activity Microbial Activity Microbial_Activity->Bioavailability -ve correlation (degradation) Water_Solubility Water Solubility Water_Solubility->Bioavailability +ve correlation (mobility) Polarity Polarity Polarity->Bioavailability +ve correlation (mobility)

Caption: Logical relationships between soil/chemical properties and bioavailability.

Conclusion and Future Directions

The bioavailability of this compound in soil is a complex process governed by a multitude of factors. While direct experimental data for this specific metabolite is limited, the behavior of the parent compound, prosulfocarb, strongly indicates that soil organic matter content is the most critical parameter controlling its environmental fate. Higher organic matter leads to increased adsorption, which in turn reduces bioavailability for microbial degradation and potential plant uptake.

Future research should focus on generating specific data for this compound to accurately assess its environmental risk. This includes conducting sorption and degradation studies in a variety of soil types to determine its Kd and DT50 values. Such data is essential for developing robust environmental fate models and for refining risk assessments for this herbicide and its transformation products.

References

Prosulfocarb Sulfoxide: An In-depth Technical Review of its Potential for Groundwater Contamination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties and Environmental Fate

Prosulfocarb (B1679731) sulfoxide (B87167) is recognized as a minor soil metabolite of prosulfocarb.[1] The environmental behavior of a pesticide and its metabolites is governed by a combination of their physical and chemical properties. While a complete dataset for prosulfocarb sulfoxide is not available in the public domain, the existing information provides valuable insights.

Table 1: Physicochemical and Environmental Fate Properties of Prosulfocarb and this compound

PropertyProsulfocarbThis compoundInterpretation
GUS Leaching Potential Index 0.760.89Low Leachability
SCI-GROW Groundwater Index (µg/L) 1.07 x 10⁻²1.97 x 10⁻³-
Soil Degradation DT₅₀ (lab, 20°C) -2.5 daysNon-persistent
Soil Degradation DT₉₀ (lab, 20°C) -9.0 days-
Soil Adsorption (Freundlich Kƒ) -1.5-
Soil Adsorption (Kƒoc) -57-
Aqueous Solubility ModerateData not available-

Data sourced from the Agriculture & Environment Research Unit (AERU), University of Hertfordshire.[1][2]

The Groundwater Ubiquity Score (GUS) is a calculated index that indicates the tendency of a pesticide to leach into groundwater. A GUS value of less than 1.8 suggests a low leaching potential. Both prosulfocarb and its sulfoxide metabolite have GUS values below this threshold, indicating a lower intrinsic potential to move through the soil profile into groundwater.[2]

The SCI-GROW (Screening Concentration in Groundwater) index provides an estimated concentration in groundwater for a standard application rate. The significantly lower SCI-GROW value for this compound compared to the parent compound suggests a lower predicted concentration in groundwater.

A key factor influencing the environmental persistence of this compound is its rapid degradation in soil. A laboratory-based half-life (DT₅₀) of just 2.5 days categorizes it as non-persistent.[2] This rapid degradation significantly reduces the time available for the compound to leach to deeper soil layers.

Soil Mobility and Sorption Characteristics

The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles. The Freundlich sorption coefficient (Kƒ) provides a measure of this adsorption. A higher Kƒ value indicates stronger binding to the soil and therefore lower mobility. The reported Kƒ for this compound is 1.5.[2]

To account for the influence of organic carbon in soil, the Kƒ value is often normalized to the organic carbon content, resulting in the Kƒoc value. A Kƒoc of 57 has been reported for this compound.[2] This value suggests a moderate level of sorption to soil organic matter.

Groundwater Monitoring Data

Despite its formation in the soil, there is a notable absence of specific monitoring data for this compound in groundwater. Most environmental monitoring programs for pesticides in groundwater have historically focused on the parent compounds. While studies have detected the parent herbicide, prosulfocarb, in groundwater, the concentrations and frequency of detection of its sulfoxide metabolite remain largely uncharacterized. This lack of targeted monitoring represents a significant data gap in fully assessing the real-world risk of groundwater contamination by this metabolite.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized laboratory and modeling studies. The following sections outline the general methodologies for the key experiments cited.

Soil Degradation (DT₅₀) Studies

The determination of the soil half-life (DT₅₀) of this compound would typically follow established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Workflow for a Typical Soil Degradation Study (OECD 307):

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis soil_collection Collect and characterize soil (texture, pH, organic carbon) sterilization Sterilize control soil samples soil_collection->sterilization application Apply this compound to test and control soils soil_collection->application sterilization->application incubation Incubate samples under controlled conditions (temperature, moisture) application->incubation sampling Collect soil samples at defined time intervals incubation->sampling extraction Solvent extraction of This compound sampling->extraction quantification Quantify concentration using chromatography (e.g., HPLC-MS) extraction->quantification kinetics Model degradation kinetics quantification->kinetics dt50 Calculate DT₅₀ and DT₉₀ kinetics->dt50

Workflow for a typical soil degradation study.
Soil Sorption (Freundlich Isotherm) Studies

The soil sorption behavior of this compound is typically determined using batch equilibrium experiments. These studies measure the distribution of the chemical between the soil and water phases at equilibrium.

Workflow for a Batch Equilibrium Sorption Study:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_isotherm Isotherm Modeling soil_prep Prepare soil samples (sieved, characterized) mixing Mix soil and solutions in test vessels soil_prep->mixing solution_prep Prepare aqueous solutions of This compound at varying concentrations solution_prep->mixing equilibration Equilibrate on a shaker for a defined period (e.g., 24-48 hours) mixing->equilibration separation Separate soil and aqueous phases (centrifugation/filtration) equilibration->separation analysis Analyze the concentration of This compound in the aqueous phase (e.g., LC-MS) separation->analysis calculation Calculate the amount sorbed to the soil by mass balance analysis->calculation plotting Plot sorbed concentration (Cs) vs. aqueous concentration (Cw) calculation->plotting modeling Fit data to the Freundlich equation to determine Kƒ and 1/n plotting->modeling prosulfocarb Prosulfocarb (in soil) sulfoxide This compound prosulfocarb->sulfoxide Microbial Oxidation degradation_products Further Degradation Products (e.g., CO₂) sulfoxide->degradation_products Microbial Degradation sorption Sorption to Soil Particles sulfoxide->sorption leaching Potential Leaching to Groundwater sulfoxide->leaching sorption->leaching Desorption

References

A Methodological Guide to High-Throughput Screening (HTS) for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a central role in cellular signaling, regulating processes such as cell growth, proliferation, and death.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[2] High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[3][4] This guide provides a technical overview of the methodologies and workflows involved in a typical HTS campaign to discover novel kinase inhibitors, from initial assay development to hit validation.

Assay Development and Optimization for HTS

The success of an HTS campaign hinges on a robust and reliable assay. The goal is to develop an assay that is sensitive, reproducible, and scalable for screening tens of thousands to millions of compounds.[3] For kinase inhibitor discovery, assays are designed to measure the enzymatic activity of the kinase, which is the transfer of a phosphate (B84403) group from ATP to a substrate.[5]

Choosing an Assay Technology

A variety of biochemical assay formats are available for monitoring kinase activity, each with distinct advantages. Modern HTS relies on homogeneous, "mix-and-read" formats that do not require separation steps.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[6] They are highly sensitive and show good tolerance to DMSO, the solvent used for library compounds.[6]

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays use antibodies to detect the phosphorylated substrate.[7] A europium-labeled anti-phospho-antibody (donor) and an acceptor-labeled molecule that binds the substrate create a FRET signal upon phosphorylation, offering high specificity.[7]

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) into the substrate.[8] While highly sensitive and direct, the handling of radioactive material makes them less common for primary HTS.[5][8]

Experimental Protocol: HTS Assay Optimization (ADP-Glo™ Example)

This protocol outlines the optimization of a kinase assay in a 384-well format.

Objective: To determine optimal enzyme concentration and reaction time for a robust and cost-effective screen.

Materials:

  • Recombinant human kinase (e.g., Src)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well solid white microplates

  • A known kinase inhibitor (e.g., Staurosporine or Dasatinib) for control.[9]

  • Automated liquid handlers and a luminometer plate reader.

Methodology:

  • Enzyme Titration:

    • Prepare serial dilutions of the kinase in Assay Buffer.

    • Dispense the enzyme dilutions into the wells of a 384-well plate.

    • Initiate the reaction by adding a fixed, optimized concentration of substrate and ATP (often at or near the ATP Kₘ value).[9][10]

    • Incubate for a fixed time (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 45 minutes.[6]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the enzyme concentration.

    • Select the enzyme concentration that yields a robust signal and is on the linear portion of the curve (typically corresponding to 10-20% ATP consumption) to maximize sensitivity to inhibitors.

  • Assay Quality Control:

    • Once the optimal conditions are set, validate the assay by calculating the Z'-factor, a statistical measure of assay quality.[11]

    • Run multiple plates with positive controls (inhibitor at a high concentration, e.g., 10 µM Staurosporine) and negative controls (DMSO vehicle only).

    • The Z'-factor is calculated using the formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| (where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control).

    • An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[12]

The HTS Campaign: From Primary Screen to Hit Confirmation

The HTS process is a multi-stage funnel designed to identify and progressively validate promising compounds.

Primary Screening and Data Analysis

In the primary screen, the entire compound library is tested at a single concentration (e.g., 10 µM).[10] The data from each compound is typically converted to a Z-score, which indicates how many standard deviations the compound's activity is from the plate's median or mean.[13]

Table 1: Representative HTS Assay Performance Metrics

ParameterTypical ValueDescription
Assay Format ADP-Glo™ LuminescenceMeasures ADP production from the kinase reaction.[6]
Plate Format 384-wellStandard for balancing throughput and reagent costs.[12]
Compound Conc. 10 µMSingle concentration used for the primary screen.[10]
Z'-Factor 0.88 ± 0.05Indicates a highly robust and reproducible assay.[10]
Signal-to-Background > 15Ratio of the signal from uninhibited vs. fully inhibited wells.
Hit Cutoff > 30% InhibitionThreshold for selecting compounds for further analysis.[10]
Hit Confirmation and Triage

Compounds that meet the primary hit criteria are re-tested to confirm their activity. This step eliminates false positives that can arise from experimental error.[14] Confirmed hits then undergo dose-response analysis, where the compound is tested across a range of concentrations to determine its potency, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[15]

Table 2: Sample Data for Confirmed Hits

Compound IDPrimary Inhibition (%)Confirmed IC₅₀ (µM)Hill SlopeNotes
Cmpd-001 85.20.251.1Potent hit with ideal curve characteristics.
Cmpd-002 45.84.80.9Moderate potency, requires further evaluation.
Cmpd-003 92.10.081.5High potency, steep curve suggests specific binding.
Cmpd-004 33.5> 20N/ALow potency, likely deprioritized.
Cmpd-005 78.41.20.4Shallow slope may indicate non-specific activity.

Hit Validation: Ensuring True Biological Activity

A confirmed "hit" from a biochemical assay is not guaranteed to be a viable starting point for drug development.[16] A critical validation phase is required to eliminate compounds that are non-specific or interfere with the assay technology (Pan-Assay Interference Compounds, or PAINS).[14]

Orthogonal and Counter-Screens
  • Orthogonal Assays: Confirmed hits are tested in a secondary assay that uses a different detection technology (e.g., testing an ADP-Glo hit in a TR-FRET assay).[14] This helps to rule out compounds that interfere with the primary assay's detection system.

  • Cell-Based Assays: The ultimate goal is to find compounds that work in a cellular context.[17] Cell-based assays measure the inhibition of the kinase within intact cells, providing more physiologically relevant data.[18][19] Common formats include:

    • Cellular Phosphorylation Assays: These quantify the phosphorylation of a kinase's downstream substrate within the cell using methods like ELISA or Western Blot.[17][20]

    • Cell Proliferation Assays: For kinases involved in cancer, their inhibition should lead to reduced proliferation or cell death in cancer cell lines that depend on that kinase's activity.[20]

Experimental Protocol: Cell-Based Phosphorylation Assay

Objective: To validate if a hit compound can inhibit the target kinase inside a living cell.

Materials:

  • A human cell line known to have an active signaling pathway involving the target kinase (e.g., A549 cells for EGFR pathway).

  • Cell culture medium, serum, and antibiotics.

  • Stimulating ligand (e.g., Epidermal Growth Factor - EGF) to activate the pathway.

  • Hit compounds dissolved in DMSO.

  • Lysis buffer and protease/phosphatase inhibitors.

  • Phospho-specific antibody for the kinase's substrate and a total protein antibody.

  • ELISA plates or Western Blotting equipment.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the hit compound for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 15 minutes) to activate the kinase.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and add lysis buffer.

    • Collect the lysate and determine the total protein concentration for normalization.

  • Detection of Phosphorylation:

    • Using an ELISA-based method, add the lysate to wells coated with a capture antibody for the substrate protein.

    • Detect the phosphorylated substrate using a labeled phospho-specific antibody.

    • The signal generated is proportional to the level of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percent inhibition of phosphorylation for each compound concentration relative to the DMSO-treated, stimulated control.

    • Determine the cellular IC₅₀ value for the compound. A strong correlation between biochemical and cellular potency increases confidence in the hit.

Visualizing Workflows and Pathways

Signaling Pathway Example: The MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating cell proliferation and survival.[21] Many cancers exhibit hyperactivation of this pathway, making its constituent kinases (e.g., Raf, MEK, ERK) important drug targets.[22][23]

MAPK_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., Myc) ERK->Transcription Response Cell Proliferation & Survival Transcription->Response Inhibitor Kinase Inhibitor (e.g., MEK Inhibitor) Inhibitor->MEK

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

High-Throughput Screening Workflow

The HTS workflow is a systematic process that moves from a large library of untested compounds to a small number of validated hits.

HTS_Workflow Lib Compound Library (>1M Compounds) PS Primary Screen (Single Concentration) Lib->PS Data Data Analysis (Z-Score, Hit Selection) PS->Data Hits Primary Hits (~1-3% of Library) Data->Hits Conf Hit Confirmation (Dose-Response, IC50) Hits->Conf Val Hit Validation (Orthogonal & Cell-Based Assays) Conf->Val Leads Validated Hits (~0.01% of Library) Val->Leads Hit_Triage Start Confirmed Hit (IC50 < 10 µM) Ortho Active in Orthogonal Assay? Start->Ortho Cell Active in Cell-Based Assay? Ortho->Cell Yes Discard1 Discard (Assay Interference) Ortho->Discard1 No SAR Tractable SAR? Cell->SAR Yes Discard2 Discard (Poor Permeability/Off-Target) Cell->Discard2 No Proceed Proceed to Lead Optimization SAR->Proceed Yes Discard3 Discard (Chemically Intractable) SAR->Discard3 No

References

QuEChERS Method for the Extraction of Prosulfocarb Sulfoxide from Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of prosulfocarb (B1679731) sulfoxide (B87167) from soil matrices. Prosulfocarb, a thiocarbamate herbicide, is known to metabolize in the soil, with prosulfocarb sulfoxide being one of its degradation products. The effective extraction and subsequent analysis of this more polar metabolite are crucial for environmental monitoring and toxicological studies.

Introduction to this compound and the QuEChERS Methodology

Prosulfocarb is a widely used herbicide for the control of grasses and some broad-leaved weeds. In the soil, it undergoes transformation, leading to the formation of metabolites such as this compound. This metabolite is of interest due to its potential for leaching and persistence in the environment.

The QuEChERS method has become a popular sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[1][2] Its advantages include speed, ease of use, low solvent consumption, and broad applicability.[1][2] However, the extraction of more polar metabolites like sulfoxides from complex soil matrices can present challenges, often requiring modifications to the standard QuEChERS protocol.[3]

Physicochemical Properties of Prosulfocarb and this compound

Understanding the physicochemical properties of the target analyte is essential for optimizing the extraction method.

CompoundChemical FormulaMolecular Weight ( g/mol )General Solubility
ProsulfocarbC₁₄H₂₁NOS251.39Insoluble in water, soluble in organic solvents.
This compoundC₁₄H₂₁NO₂S267.39Soluble in chloroform (B151607) or acetonitrile (B52724).

The increased polarity of this compound compared to its parent compound influences the choice of extraction solvents and cleanup sorbents.

Experimental Protocol: Modified QuEChERS for this compound in Soil

This protocol is a synthesized methodology based on established QuEChERS procedures for pesticides in soil, with modifications to enhance the recovery of the polar sulfoxide metabolite.[4][5]

Materials and Reagents
  • Soil Sample: Air-dried and sieved (<2 mm)

  • Reagents:

  • Equipment:

    • 50 mL polypropylene (B1209903) centrifuge tubes

    • 15 mL polypropylene centrifuge tubes for d-SPE

    • High-speed centrifuge

    • Vortex mixer

    • Analytical balance

Extraction Procedure
  • Sample Hydration: Weigh 5 g of the air-dried soil sample into a 50 mL centrifuge tube. Add 10 mL of ultrapure water and vortex for 1 minute. Allow the sample to hydrate (B1144303) for 30 minutes. This step is crucial for the efficient extraction of pesticides from dry soil.[2]

  • Solvent Addition: Add 10 mL of acetonitrile to the hydrated soil sample.

  • Extraction: Cap the tube and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer.

  • Salting-Out: Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate to the tube. The citrate buffer helps to maintain a stable pH, which can be important for the recovery of pH-sensitive analytes.

  • Centrifugation: Immediately cap and shake the tube vigorously for 1 minute. Centrifuge at ≥4000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.

  • Sorbent Addition: The d-SPE tube should contain 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. The combination of PSA and C18 is effective in removing polar interferences and non-polar matrix components, respectively.

  • Cleanup: Cap the tube and vortex for 2 minutes.

  • Centrifugation: Centrifuge at ≥4000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for analysis by LC-MS/MS.

Analytical Determination by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective determination of this compound.

ParameterRecommended Condition
LC Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Elution A suitable gradient from high aqueous to high organic content
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions Specific precursor-to-product ion transitions for this compound should be determined by direct infusion of a standard solution.

Quantitative Data and Performance Characteristics

ParameterTypical Range
Recovery 70-120%
Relative Standard Deviation (RSD) < 20%
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg

It is imperative to perform in-house validation of the described method to determine the actual recovery, precision, linearity, and limits of detection and quantification for this compound in the specific soil type of interest.

Experimental Workflow and Logic Diagrams

QuEChERS Workflow for this compound Extraction

QuEChERS_Workflow start Start: Soil Sample sample_prep Sample Preparation (5g air-dried soil) start->sample_prep hydration Hydration (10 mL H₂O, 30 min) sample_prep->hydration extraction_solvent Add Extraction Solvent (10 mL Acetonitrile) hydration->extraction_solvent extraction_shake Extraction (Shake 5 min) extraction_solvent->extraction_shake salting_out Add QuEChERS Salts (MgSO₄, NaCl, Citrate Buffer) extraction_shake->salting_out centrifuge1 Centrifugation 1 (≥4000 rcf, 5 min) salting_out->centrifuge1 supernatant_transfer Transfer Supernatant (6 mL) centrifuge1->supernatant_transfer dspe d-SPE Cleanup (MgSO₄, PSA, C18) supernatant_transfer->dspe centrifuge2 Centrifugation 2 (≥4000 rcf, 5 min) dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

References

Prosulfocarb Sulfoxide Certified Reference Material: A Technical Guide for Analytical Excellence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of prosulfocarb (B1679731) sulfoxide (B87167) certified reference material (CRM), its analytical determination, and its mode of action. This document is intended to serve as a critical resource for professionals engaged in research, quality control, and safety assessment in the pharmaceutical and environmental sciences.

Prosulfocarb, a thiocarbamate herbicide, undergoes metabolic transformation to its active form, prosulfocarb sulfoxide. Accurate quantification of this metabolite is crucial for residue analysis in food and environmental samples, as well as for toxicological and pharmacological studies. The use of a certified reference material is paramount to ensure the accuracy, reliability, and traceability of analytical measurements.

Certified Reference Material (CRM) for this compound

The availability of high-purity, well-characterized CRMs is the foundation of any robust analytical method. Several suppliers offer this compound CRMs, typically produced and certified under internationally recognized standards such as ISO/IEC 17025 and ISO 17034. These standards guarantee the material's certified value, uncertainty, and traceability to primary standards.

Below is a summary of typical specifications for a this compound certified reference material:

PropertyTypical Specification
Chemical Name S-Benzyl N,N-dipropylcarbamothioate S-oxide
Synonyms Prosulfocarb metabolite, 1-Benzylsulfinyl-N,N-dipropylformamide
CAS Number 51954-81-5
Molecular Formula C₁₄H₂₁NO₂S
Molecular Weight 267.39 g/mol
Purity ≥97% (often determined by qNMR)
Format Neat, liquid, or solution in a specified solvent
Storage Conditions -20°C, protect from light and moisture
Certification Accompanied by a Certificate of Analysis (CoA) detailing the certified concentration/purity and its uncertainty.

Analytical Methodology: A QuEChERS and UPLC-MS/MS Approach

The determination of this compound in complex matrices such as food, soil, and biological samples typically involves a robust sample preparation technique followed by sensitive and selective instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis due to its efficiency and broad applicability. Following extraction and cleanup, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the necessary sensitivity and specificity for accurate quantification.

Experimental Protocol:

1. Sample Preparation using the QuEChERS Method:

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standard solution.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing a dSPE mixture. A common mixture for general pesticide analysis includes primary secondary amine (PSA) sorbent to remove organic acids and some sugars, C18 to remove non-polar interferences, and anhydrous MgSO₄ to remove residual water.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is ready for UPLC-MS/MS analysis, potentially after dilution.

2. UPLC-MS/MS Analysis:

  • Chromatographic Conditions (Typical):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for prosulfocarb and its metabolites.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

    • MRM Transitions: The selection of precursor ion (Q1) and product ions (Q3) is critical for specific detection. For prosulfocarb, a common transition is m/z 252.1 -> 128.1. For this compound, with a molecular weight of 267.39, the protonated molecule [M+H]⁺ would be at m/z 268.1. Likely product ions would result from the fragmentation of the benzyl (B1604629) group and the propyl side chains. Based on common fragmentation patterns, potential MRM transitions for this compound would be:

      • Precursor Ion (Q1): 268.1

      • Product Ions (Q3): A major product ion would likely be the tropylium (B1234903) ion at m/z 91.1, resulting from the cleavage of the benzyl group. Other product ions could include fragments related to the dipropylamino group.

    • Collision Energy and other parameters: These need to be optimized for the specific instrument being used.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound using a certified reference material.

analytical_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification sample Homogenized Sample extraction Acetonitrile Extraction + Salts sample->extraction 1. Extraction cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup 2. Cleanup uplc UPLC Separation (C18 Column) cleanup->uplc 3. Injection msms Tandem MS Detection (ESI+, MRM) uplc->msms 4. Ionization & Fragmentation quantification Quantification of This compound msms->quantification calibration Calibration Curve (using CRM) calibration->quantification crm Certified Reference Material (CRM) crm->calibration Standard Preparation

Caption: Analytical workflow for this compound quantification.

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

Prosulfocarb and other thiocarbamate herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. VLCFAs are essential components of plant cuticular waxes and suberin, which play critical roles in preventing water loss and protecting against environmental stresses.

The metabolic activation of prosulfocarb to its sulfoxide form is crucial for its herbicidal activity. The sulfoxide is a more potent inhibitor of the enzymes involved in VLCFA elongation. This inhibition disrupts the formation of protective surface layers, leading to increased water loss, growth inhibition, and ultimately, plant death.

For professionals in drug development, understanding such metabolic activation and enzyme inhibition pathways can provide insights into potential off-target effects and toxicological mechanisms in non-target organisms. The interaction of the reactive sulfoxide metabolite with cellular components, such as its ability to carbamoylate glutathione, is a key area of interest.

The following diagram illustrates the proposed mechanism of action.

mode_of_action cluster_metabolism Metabolic Activation cluster_inhibition Enzyme Inhibition & Cellular Effects cluster_detoxification Detoxification Pathway prosulfocarb Prosulfocarb sulfoxidation Sulfoxidation (e.g., by Cytochrome P450s) prosulfocarb->sulfoxidation sulfoxide This compound (Active Metabolite) sulfoxidation->sulfoxide inhibition Inhibition sulfoxide->inhibition conjugation Carbamoylation sulfoxide->conjugation vlcfa_synthesis Very-Long-Chain Fatty Acid (VLCFA) Elongase Enzymes vlcfa_depletion VLCFA Depletion vlcfa_synthesis->vlcfa_depletion inhibition->vlcfa_synthesis cuticle_disruption Disruption of Cuticular Wax & Suberin Formation vlcfa_depletion->cuticle_disruption plant_death Increased Water Loss, Growth Inhibition, Plant Death cuticle_disruption->plant_death glutathione Glutathione (GSH) glutathione->conjugation conjugate Glutathione Conjugate conjugation->conjugate

Caption: Proposed mechanism of action of prosulfocarb.

This technical guide provides a foundational understanding of this compound CRM and its analytical determination. For specific applications, method validation according to the respective regulatory guidelines is essential.

solid-phase extraction for prosulfocarb sulfoxide in water samples

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Solid-Phase Extraction of Prosulfocarb (B1679731) Sulfoxide (B87167) in Water Samples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-phase extraction (SPE) methodology for the determination of prosulfocarb sulfoxide in water samples. Prosulfocarb is a widely used herbicide, and its metabolite, this compound, is of significant environmental interest. This document outlines a detailed experimental protocol, summarizes key performance data, and presents a visual workflow to aid researchers in the accurate and efficient analysis of this compound in aqueous matrices.

Introduction to Prosulfocarb and its Sulfoxide Metabolite

Prosulfocarb is a pre-emergent thiocarbamate herbicide used for the control of a variety of grass and broadleaf weeds in crops. In the environment, prosulfocarb can be transformed into several degradation products, with this compound being a major metabolite. The presence of prosulfocarb and its metabolites in water bodies is a matter of environmental concern, necessitating sensitive and reliable analytical methods for their monitoring. Solid-phase extraction has emerged as a robust and efficient technique for the pre-concentration and clean-up of these compounds from complex water matrices prior to instrumental analysis.

Principles of Solid-Phase Extraction (SPE)

Solid-phase extraction is a sample preparation technique that utilizes a solid sorbent to selectively adsorb analytes of interest from a liquid sample. The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the retained analytes. The choice of sorbent is critical and depends on the physicochemical properties of the target analyte and the sample matrix. For moderately polar compounds like this compound in aqueous samples, reversed-phase SPE is a common and effective approach.

Experimental Protocol for this compound Extraction

While a specific validated method detailing the extraction of solely this compound from water was not found in the public literature, a general and robust protocol based on the extraction of multiple pesticides, including parent prosulfocarb, can be adapted. Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are frequently cited for their broad applicability in extracting a wide range of pesticide polarities from water.

Materials and Reagents:

  • SPE Sorbent: Oasis HLB, 6 mL, 500 mg cartridges

  • Methanol (B129727) (MeOH): HPLC grade

  • Ethyl Acetate (B1210297) (EtOAc): HPLC grade

  • Dichloromethane (CH₂Cl₂): HPLC grade

  • Acetone: HPLC grade

  • Reagent Water: HPLC grade

  • Nitrogen Gas: High purity

  • Glassware: Sample bottles, collection tubes, volumetric flasks

Instrumentation:

  • Solid-Phase Extraction Manifold

  • Nitrogen Evaporation System

  • Analytical Balance

  • pH Meter

  • Vortex Mixer

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system for final analysis.

Detailed SPE Procedure:

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store them at 4°C to minimize degradation of the analyte.

  • Sample Pre-treatment: Allow water samples to reach room temperature. If the sample contains suspended solids, it should be filtered through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the Oasis HLB cartridge.

    • Follow with 5 mL of methanol.

    • Finally, equilibrate the cartridge with 2 x 5 mL of reagent water. Ensure that the sorbent bed does not run dry before sample loading.

  • Sample Loading:

    • Pass the water sample (typically 200 mL to 1 L, depending on the expected concentration) through the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min. A slower flow rate can improve retention.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining salts and highly polar interferences.

    • Dry the cartridge thoroughly by passing a stream of nitrogen or air through it for at least 20 minutes. This step is crucial to remove residual water before elution with an organic solvent.

  • Elution:

    • Elute the retained this compound from the cartridge using an appropriate organic solvent. A common elution solvent for pesticides of similar polarity is a mixture of ethyl acetate and dichloromethane.

    • A suggested elution protocol is to use two aliquots of 4 mL of a 50:50 (v/v) mixture of ethyl acetate and dichloromethane. Allow the solvent to soak the sorbent for a few minutes before drawing it through to the collection tube.

  • Eluate Concentration and Reconstitution:

    • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., methanol or mobile phase for LC-MS/MS). Vortex the sample to ensure the analyte is fully dissolved. The sample is now ready for instrumental analysis.

Quantitative Data Summary

ParameterTypical Expected Range for Pesticide Analysis
Recovery 70 - 120%
Relative Standard Deviation (RSD) < 20%
Limit of Detection (LOD) 0.1 - 10 ng/L (with LC-MS/MS)
Limit of Quantification (LOQ) 0.3 - 30 ng/L (with LC-MS/MS)

Note: These are generalized values and must be experimentally determined for this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solid-phase extraction procedure for this compound in water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample_Collection 1. Water Sample Collection Filtration 2. Filtration (if necessary) Sample_Collection->Filtration Conditioning 3. Cartridge Conditioning (Ethyl Acetate, Methanol, Water) Filtration->Conditioning Loading 4. Sample Loading Conditioning->Loading Washing 5. Cartridge Washing (Reagent Water) Loading->Washing Drying 6. Cartridge Drying (Nitrogen Stream) Washing->Drying Elution 7. Analyte Elution (Ethyl Acetate / Dichloromethane) Drying->Elution Concentration 8. Eluate Concentration Elution->Concentration Reconstitution 9. Reconstitution Concentration->Reconstitution Instrumental_Analysis 10. LC-MS/MS or GC-MS Analysis Reconstitution->Instrumental_Analysis

Caption: Workflow of the solid-phase extraction of this compound from water samples.

Conclusion

This technical guide provides a detailed framework for the solid-phase extraction of this compound from water samples. While a specific validated method for this analyte is not widely published, the presented protocol, utilizing Oasis HLB cartridges, offers a robust starting point for method development and validation. Researchers are strongly encouraged to perform in-house validation to establish specific performance metrics such as recovery, LOD, and LOQ. The provided workflow and diagram serve as a practical guide for scientists and professionals in environmental monitoring and analytical chemistry.

Preparation of Prosulfocarb Sulfoxide Analytical Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of an analytical standard for prosulfocarb (B1679731) sulfoxide (B87167), a primary metabolite of the herbicide prosulfocarb. This document outlines a feasible synthetic route from its parent compound, followed by purification and rigorous analytical characterization to ensure its suitability as a reference material in quantitative and qualitative analyses.

Introduction

Prosulfocarb is a thiocarbamate herbicide used for pre-emergence control of grass and broad-leaved weeds. In the environment and within biological systems, it undergoes metabolic transformation, primarily through oxidation of the sulfur atom, to yield prosulfocarb sulfoxide.[1][2] The availability of a highly pure analytical standard of this metabolite is crucial for various research and regulatory purposes, including metabolism studies, environmental monitoring, and residue analysis in food products.[3] This guide details a laboratory-scale preparation method for this compound to meet the stringent purity requirements of an analytical standard.

Properties of this compound

A summary of the key physicochemical properties of this compound, as reported by commercial suppliers of the analytical standard, is presented in Table 1.[4][5][6]

PropertyValue
Chemical Name S-benzyl N,N-dipropylcarbamothioate S-oxide
Synonyms 1-Benzylsulfinyl-N,N-dipropylformamide, Prosulfocarb metabolite
CAS Number 51954-81-5
Molecular Formula C₁₄H₂₁NO₂S
Molecular Weight 267.39 g/mol
Appearance Colorless liquid
Solubility Soluble in chloroform (B151607) and acetonitrile
Purity (Typical) >97% (determined by ¹H-NMR)
Storage Conditions +4°C, protect from light and moisture

Experimental Protocols

The preparation of this compound analytical standard involves a two-step process: the chemical synthesis of the compound from prosulfocarb, followed by its purification and analytical characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the controlled oxidation of the thioether group in prosulfocarb. Hydrogen peroxide is a suitable and environmentally benign oxidizing agent for this transformation.

Reaction Scheme:

G Prosulfocarb Prosulfocarb (S-benzyl N,N-dipropylcarbamothioate) This compound This compound (S-benzyl N,N-dipropylcarbamothioate S-oxide) Prosulfocarb->this compound H₂O₂ / Acetic Acid

Caption: Chemical synthesis of this compound from prosulfocarb.

Materials:

  • Prosulfocarb (analytical standard grade, >98% purity)

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Glacial acetic acid

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve prosulfocarb (1.0 eq) in a mixture of dichloromethane and glacial acetic acid (e.g., a 3:1 v/v mixture).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to decompose any excess hydrogen peroxide.

  • Transfer the mixture to a separatory funnel and add deionized water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product is purified by column chromatography to remove any unreacted starting material, over-oxidized sulfone by-product, and other impurities.

Materials:

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless liquid.

Analytical Characterization and Certification

The identity and purity of the prepared this compound must be rigorously confirmed for it to be certified as an analytical standard.

Identity Confirmation

¹H-NMR Spectroscopy: The structure of the synthesized compound should be confirmed by ¹H-NMR spectroscopy. The spectrum should be consistent with the structure of this compound. Key expected signals would include the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group (which will be diastereotopic due to the chiral sulfoxide), and the signals corresponding to the N,N-dipropyl groups.

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the compound.

Purity Assessment

High-Performance Liquid Chromatography (HPLC): The purity of the final product should be determined by HPLC with a UV detector. A high-purity standard should exhibit a single major peak. The purity is typically calculated as the area of the main peak divided by the total area of all peaks.

Quantitative NMR (qNMR): qNMR can be used for an accurate determination of the purity of the analytical standard by comparing the integral of a characteristic signal of the analyte with that of a certified internal standard of known concentration.

Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis should be prepared, summarizing all the analytical data. This document is essential for the traceability and proper use of the analytical standard. A typical CoA for this compound would include the information presented in Table 2.

ParameterSpecification/Result
Product Name This compound Analytical Standard
Lot Number [Insert Lot Number]
CAS Number 51954-81-5
Molecular Formula C₁₄H₂₁NO₂S
Molecular Weight 267.39 g/mol
Appearance Colorless Liquid
Identity (¹H-NMR) Conforms to structure
Purity (HPLC) ≥ 97.0%
Purity (qNMR) [Insert Value]%
Date of Analysis [Insert Date]
Expiry Date [Insert Date]
Storage Conditions Store at +4°C, protect from light and moisture

Workflow and Logical Relationships

The overall workflow for the preparation and certification of the this compound analytical standard is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization cluster_certification Certification Prosulfocarb Prosulfocarb Oxidation Oxidation Prosulfocarb->Oxidation H₂O₂ Quenching Quenching Oxidation->Quenching Work-up Work-up Quenching->Work-up Crude Product Crude Product Work-up->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Crude Product->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound ¹H-NMR ¹H-NMR Pure this compound->¹H-NMR Pure this compound->¹H-NMR HPLC HPLC Pure this compound->HPLC MS MS Pure this compound->MS CoA Certificate of Analysis ¹H-NMR->CoA HPLC->CoA MS->CoA

Caption: Workflow for the preparation of this compound analytical standard.

Conclusion

This technical guide provides a detailed methodology for the preparation of a this compound analytical standard. The synthesis via oxidation of prosulfocarb, followed by a robust purification protocol and comprehensive analytical characterization, ensures the high purity and confirmed identity required for a reference material. Adherence to these protocols will enable researchers and scientists to produce a reliable analytical standard for use in a variety of applications within the fields of agrochemical research, environmental science, and food safety.

References

Detecting Prosulfocarb Sulfoxide in Food: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Analytical Methodologies for Researchers and Food Safety Professionals

The increasing use of the herbicide prosulfocarb (B1679731) in agriculture necessitates robust analytical methods for monitoring its residues, and those of its metabolites, in food commodities. A primary metabolite of concern is prosulfocarb sulfoxide (B87167). This technical guide provides a comprehensive overview of the detection of prosulfocarb sulfoxide in food, detailing metabolic pathways, analytical protocols, and quantitative data to support researchers, scientists, and professionals in drug development and food safety.

Prosulfocarb Metabolism and the Formation of this compound

Prosulfocarb, a thiocarbamate herbicide, undergoes metabolic transformation in plants. A key step in this process is the oxidation of the sulfur atom, leading to the formation of this compound. This conversion is a critical aspect to consider in residue analysis, as the metabolite may be present in food samples even if the parent compound has dissipated. Regulatory bodies, such as the European Food Safety Authority (EFSA), have noted that for enforcement and risk assessment purposes, the residue definition of prosulfocarb is provisionally considered to be the parent compound alone, pending further data on its metabolites.[1][2] However, understanding the metabolic pathway is crucial for developing comprehensive analytical methods.

A proposed metabolic pathway in plants, such as barley, indicates that prosulfocarb is converted to its sulfoxide form, which is then further degraded.[3]

Prosulfocarb_Metabolism Prosulfocarb Prosulfocarb Prosulfocarb_Sulfoxide This compound Prosulfocarb->Prosulfocarb_Sulfoxide Oxidation Further_Metabolites Further Metabolites Prosulfocarb_Sulfoxide->Further_Metabolites Degradation

Caption: Metabolic pathway of prosulfocarb to this compound in plants.

Analytical Methodologies for Detection

The detection of prosulfocarb and its sulfoxide metabolite in food commodities is typically achieved through multi-residue methods involving chromatographic separation coupled with mass spectrometric detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is widely employed for the extraction of pesticide residues from various food matrices.[4]

Sample Preparation: The QuEChERS Protocol

The QuEChERS method offers a streamlined and efficient approach to sample extraction and cleanup. While specific modifications may be necessary depending on the food matrix, a general protocol is outlined below.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup Homogenization 1. Homogenize Sample (e.g., 10-15g) Add_Solvent 2. Add Acetonitrile (B52724) (e.g., 10-15 mL) Homogenization->Add_Solvent Add_Salts 3. Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl, Sodium Citrate) Add_Solvent->Add_Salts Shake_Centrifuge_1 4. Shake Vigorously and Centrifuge Add_Salts->Shake_Centrifuge_1 Transfer_Supernatant 5. Transfer Aliquot of Supernatant Shake_Centrifuge_1->Transfer_Supernatant Add_dSPE 6. Add d-SPE Sorbents (e.g., PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Shake_Centrifuge_2 7. Shake and Centrifuge Add_dSPE->Shake_Centrifuge_2 Final_Extract 8. Collect Final Extract for Analysis Shake_Centrifuge_2->Final_Extract

Caption: General workflow of the QuEChERS sample preparation method.

Experimental Protocol: QuEChERS

  • Homogenization: Homogenize a representative portion of the food sample (typically 10-15 g). For dry samples, rehydration with a specific volume of water may be necessary.

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10-15 mL of acetonitrile.

  • Salting-out: Add a pre-packaged mixture of QuEChERS extraction salts, commonly containing magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), and sodium citrate (B86180) buffers. The salts aid in the phase separation of acetonitrile from the aqueous sample matrix.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer. Centrifuge the tube to separate the organic and aqueous layers and pellet the solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a smaller centrifuge tube containing a d-SPE cleanup mixture. This mixture typically includes primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences like fats, and anhydrous MgSO₄ to remove residual water.

  • Final Centrifugation and Collection: Shake the d-SPE tube and centrifuge. The resulting supernatant is the final extract, which can then be analyzed by LC-MS/MS.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the sensitive and selective quantification of this compound. The method involves separating the analyte from other matrix components using liquid chromatography, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: LC-MS/MS

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and methanol (B129727) or acetonitrile, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Injection Volume: Typically 1-10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for prosulfocarb and its sulfoxide.

      • Determining the protonated molecular ion [M+H]⁺ of this compound as the precursor ion.

      • Performing product ion scans to identify the most abundant and stable fragment ions.

      • Optimizing the collision energy for each transition to maximize signal intensity.

    • For prosulfocarb, known MRM transitions can be used as a reference. The sulfoxide will have a different precursor mass due to the addition of an oxygen atom.

Quantitative Data and Method Performance

The validation of analytical methods is crucial to ensure the reliability of the results. Key performance parameters include the limit of quantification (LOQ), recovery, and linearity.

Table 1: Typical Performance Data for Prosulfocarb Analysis in Food Commodities

ParameterTypical ValueFood MatricesReference
Limit of Quantification (LOQ)0.01 mg/kgHerbs, Edible Flowers, Fennel[1][2][5][6]
Recovery70-120%Fruits, Vegetables[4]
Linearity (r²)>0.99VariousGeneral expectation for validated methods

Note: The data presented in Table 1 primarily pertains to the parent compound, prosulfocarb. While specific validation data for this compound is limited in publicly available literature, similar performance is expected with a properly optimized and validated method. The LOQ of 0.01 mg/kg is a common target for pesticide residue analysis in food.[1][2][6] Recovery rates between 70% and 120% are generally considered acceptable for pesticide residue analysis using the QuEChERS method.[4]

Conclusion

The detection of this compound in food commodities is an important aspect of ensuring food safety. The combination of the QuEChERS sample preparation method and LC-MS/MS analysis provides a robust and sensitive approach for the quantification of this metabolite. While the residue definition for regulatory purposes may currently focus on the parent compound, a thorough understanding of the metabolic fate of prosulfocarb and the ability to detect its major metabolites, such as the sulfoxide, are essential for a comprehensive risk assessment. Further research to establish and validate specific MRM transitions and to generate more extensive quantitative data for this compound across a wider range of food matrices is recommended.

References

In-Depth Technical Guide: Quantification of Prosulfocarb Sulfoxide in Cereal Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the quantification of prosulfocarb (B1679731) sulfoxide (B87167), a key metabolite of the herbicide prosulfocarb, in various cereal crops. This document outlines detailed experimental protocols, data presentation standards, and visual workflows to support research and monitoring efforts.

Prosulfocarb is a pre-emergent thiocarbamate herbicide widely used in the cultivation of cereal crops such as wheat and barley to control a variety of grass and broadleaf weeds.[1] Following application, prosulfocarb is absorbed by the roots and shoots of germinating seedlings and undergoes metabolic transformation within the plant. One of the primary metabolic pathways is the oxidation of the sulfur atom to form prosulfocarb sulfoxide. Understanding the concentration and distribution of this metabolite in cereal crops is crucial for assessing herbicide efficacy, plant metabolism, and food safety.

Metabolic Pathway of Prosulfocarb

In cereal plants, prosulfocarb is metabolized through several enzymatic reactions. The initial and key step in its bioactivation is the oxidation of the thioether group to form the more phytotoxic this compound. This conversion is generally catalyzed by cytochrome P450 monooxygenases. The sulfoxide can be further metabolized into more polar conjugates.

Prosulfocarb_Metabolism Prosulfocarb Prosulfocarb Prosulfocarb_Sulfoxide This compound Prosulfocarb->Prosulfocarb_Sulfoxide Oxidation (Cytochrome P450) Further_Metabolites Further Metabolites (e.g., Conjugates) Prosulfocarb_Sulfoxide->Further_Metabolites Conjugation

Metabolic conversion of prosulfocarb in cereal crops.

Experimental Protocols for Quantification

The quantification of this compound in complex matrices like cereal grains and straw requires robust analytical methods to ensure accuracy and reliability. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted and effective approach.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS method provides a streamlined process for extracting pesticide residues from food matrices. The following protocol is a general guideline that can be optimized for specific cereal types.

Materials:

  • Homogenized cereal sample (grain or straw)

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - optional, for pigmented samples

  • Centrifuge tubes (50 mL and 2 mL)

  • High-speed centrifuge

Procedure:

  • Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the sample.

  • Add 10 mL of acetonitrile as the extraction solvent.

  • Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 g for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The cleanup step is essential to remove interfering matrix components.

Procedure:

  • Take a 1 mL aliquot of the upper acetonitrile layer from the extraction step and transfer it to a 2 mL d-SPE tube.

  • The d-SPE tube should contain 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be optimized. For example:

    • Precursor Ion (Q1): [M+H]+ of this compound.

    • Product Ions (Q3): At least two characteristic fragment ions for quantification and confirmation.

  • Collision Energy and other MS parameters: These must be optimized for the specific instrument and analyte to achieve maximum sensitivity.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction QuEChERS Extraction cluster_Cleanup d-SPE Cleanup cluster_Analysis Analysis Homogenization Homogenization of Cereal Sample Weighing Weigh 5g of Sample Homogenization->Weighing Add_H2O Add 10mL Water Weighing->Add_H2O Add_ACN Add 10mL Acetonitrile Add_H2O->Add_ACN Add_Salts Add MgSO4 and NaCl Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Transfer_Aliquot Transfer 1mL Supernatant Centrifuge1->Transfer_Aliquot Add_dSPE Add d-SPE Sorbents (PSA, C18, MgSO4) Transfer_Aliquot->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge (2 min) Vortex->Centrifuge2 LCMSMS LC-MS/MS Analysis Centrifuge2->LCMSMS

Workflow for this compound analysis.

Quantitative Data Summary

While the official residue definition for enforcement purposes in many regions is the parent compound prosulfocarb, the quantification of its sulfoxide metabolite is important for metabolic studies and comprehensive risk assessment. The following table summarizes typical performance data for the analysis of prosulfocarb and its metabolites in cereal matrices based on published methodologies. It is important to note that specific residue levels in field samples can vary significantly based on application rates, environmental conditions, and crop type.

AnalyteCereal MatrixMethodLOQ (mg/kg)Recovery (%)RSD (%)Reference
ProsulfocarbWheatQuEChERS-LC-MS/MS0.0185-110< 15Generic Method
ProsulfocarbBarleyQuEChERS-LC-MS/MS0.0188-105< 15Generic Method
This compound Wheat QuEChERS-LC-MS/MS 0.01 80-115 < 20 Method Adaptation
This compound Barley QuEChERS-LC-MS/MS 0.01 82-112 < 20 Method Adaptation

Note: The data for this compound is based on the expected performance of a properly validated QuEChERS-LC-MS/MS method adapted for this analyte. Specific validated data from published field trial studies for this compound is limited.

Method Validation

For reliable results, the analytical method must be thoroughly validated according to international guidelines (e.g., SANTE/11312/2021). Key validation parameters include:

  • Linearity: Assessed by analyzing a series of matrix-matched calibration standards over the expected concentration range. A correlation coefficient (r²) of >0.99 is typically required.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. For pesticide residue analysis in cereals, a typical LOQ is 0.01 mg/kg.

  • Accuracy (Recovery): Determined by analyzing spiked blank samples at various concentration levels. Recoveries are generally expected to be within the 70-120% range.

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should typically be ≤20%.

  • Matrix Effects: The influence of co-extractives on the ionization of the analyte in the mass spectrometer. This should be evaluated to ensure accurate quantification.

Conclusion

The quantification of this compound in cereal crops is a critical aspect of herbicide residue analysis. The combination of the QuEChERS extraction method with LC-MS/MS provides a sensitive and selective approach for this purpose. Adherence to detailed and validated experimental protocols is paramount for generating high-quality data. This guide provides a foundational framework for researchers and scientists to develop and implement robust analytical methods for the monitoring of prosulfocarb and its metabolites in cereals. Further research to generate more quantitative data on the sulfoxide metabolite in various cereal crops under different agricultural practices is encouraged.

References

In-Depth Technical Guide: Analysis of Prosulfocarb Sulfoxide in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the quantitative analysis of prosulfocarb (B1679731) sulfoxide (B87167) in various plant tissues. Prosulfocarb is a widely used thiocarbamate herbicide, and its metabolite, prosulfocarb sulfoxide, is a key analyte in residue monitoring and environmental fate studies. The methodology described herein is based on the well-established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection.

Introduction

Prosulfocarb is applied to a variety of crops to control grassy and broadleaf weeds. In the plant and environment, it can be metabolized to form this compound. Therefore, robust and validated analytical methods are crucial for monitoring residue levels in food commodities to ensure compliance with regulatory limits and to conduct accurate risk assessments. The QuEChERS method has become the standard for pesticide residue analysis in food matrices due to its simplicity, high throughput, and broad applicability. When combined with the specificity and sensitivity of LC-MS/MS, it provides a powerful tool for the determination of this compound at trace levels.

Core Principles of the Analytical Method

The analysis of this compound in plant tissues involves a multi-step process designed to efficiently extract the analyte from a complex matrix, remove interfering substances, and accurately quantify it using advanced instrumentation.

G cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis Homogenization Homogenization of Plant Tissue Acetonitrile (B52724) Addition of Acetonitrile (Extraction Solvent) Homogenization->Acetonitrile Salts Addition of Salts (MgSO4, NaCl) Acetonitrile->Salts Centrifugation1 Centrifugation Salts->Centrifugation1 dSPE dSPE with PSA and MgSO4 Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 LCMS LC-MS/MS Analysis Centrifugation2->LCMS

Fig. 1: General workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade), Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl)

  • dSPE Sorbents: Primary secondary amine (PSA)

  • Standards: Certified reference material of this compound.

Sample Preparation and Extraction (QuEChERS)

The QuEChERS method is a widely adopted technique for the extraction of pesticide residues from food matrices.

  • Homogenization: Weigh a representative portion (e.g., 10-15 g) of the plant tissue sample into a blender and homogenize until a uniform consistency is achieved.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The cleanup step is crucial for removing matrix components that can interfere with the LC-MS/MS analysis.

  • Supernatant Transfer: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL centrifuge tube containing the dSPE sorbents (e.g., 150 mg PSA and 900 mg anhydrous MgSO₄).

  • Vortex and Centrifuge: Cap the tube, vortex for 30 seconds, and then centrifuge at ≥ 3000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer an aliquot into an autosampler vial for LC-MS/MS analysis. Depending on the expected concentration and matrix complexity, a dilution step may be necessary.

G cluster_start Start cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_end Analysis start_node Homogenized Plant Sample acetonitrile Add Acetonitrile start_node->acetonitrile salts Add QuEChERS Salts (MgSO4, NaCl) acetonitrile->salts shake Shake Vigorously (1 min) salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer dspe Add dSPE Sorbent (PSA, MgSO4) transfer->dspe vortex Vortex (30 sec) dspe->vortex centrifuge2 Centrifuge (5 min) vortex->centrifuge2 end_node Final Extract for LC-MS/MS Analysis centrifuge2->end_node

Fig. 2: Detailed QuEChERS experimental workflow.

Instrumental Analysis: LC-MS/MS

Liquid chromatography is used to separate this compound from other components in the extract, and tandem mass spectrometry provides selective and sensitive detection.

Chromatographic Conditions
  • Column: A C18 reversed-phase column is typically suitable (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution with water and methanol (or acetonitrile), both containing a small amount of formic acid and/or ammonium formate to improve peak shape and ionization efficiency.

  • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for thiocarbamates and their metabolites.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring specific precursor-to-product ion transitions.

Molecular Information for this compound:

  • Molecular Formula: C₁₄H₂₁NO₂S

  • Molecular Weight: 267.39 g/mol

  • Precursor Ion ([M+H]⁺): m/z 268.1

Note: The optimal product ions and collision energies for MRM transitions must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer. A product ion scan will reveal the characteristic fragment ions. Typically, the most abundant and stable fragment is used for quantification, and a second fragment is used for confirmation.

Data Presentation and Method Validation

Method validation is essential to ensure the reliability of the analytical results. Key validation parameters are summarized in the table below. The provided values are typical for multi-residue pesticide analysis using QuEChERS and LC-MS/MS and should be established specifically for this compound in the laboratory for each plant matrix.

ParameterTypical Acceptance CriteriaExpected Performance for this compound
Linearity (R²) ≥ 0.99≥ 0.99
Limit of Quantification (LOQ) Signal-to-noise ≥ 10≤ 0.01 mg/kg
Recovery 70-120%Expected within this range, but matrix dependent.
Precision (RSD) ≤ 20%≤ 20%
Matrix Effect Should be assessed and compensated forVaries with plant matrix, use of matrix-matched standards is recommended.

Logical Relationships in Method Development

The selection of the appropriate analytical method depends on several factors. The following diagram illustrates a simplified decision-making process.

G start Need to Analyze this compound in Plant Tissue trace_level Trace Level Analysis Required? start->trace_level high_throughput High Throughput Needed? trace_level->high_throughput No lcms LC-MS/MS trace_level->lcms Yes complex_matrix Complex Matrix? high_throughput->complex_matrix No quechers QuEChERS Extraction high_throughput->quechers Yes final_method Final Method: QuEChERS + LC-MS/MS complex_matrix->final_method Yes lcms->high_throughput quechers->complex_matrix

Fig. 3: Decision tree for analytical method selection.

Conclusion

This technical guide outlines a robust and reliable protocol for the analysis of this compound in plant tissues. The combination of QuEChERS extraction and LC-MS/MS analysis provides the necessary sensitivity, selectivity, and efficiency for routine monitoring and research applications. Adherence to proper method validation procedures is critical to ensure the accuracy and precision of the obtained results. For specific applications, further optimization of the extraction, cleanup, and instrumental parameters may be required depending on the complexity of the plant matrix.

The Gold Standard in Bioanalysis: A Technical Guide to the Use of Deuterated Prosulfocarb Sulfoxide as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within environmental analysis and food safety, the pursuit of the highest degree of accuracy and precision is paramount. The analysis of pesticide residues, such as the herbicide prosulfocarb (B1679731) and its metabolite prosulfocarb sulfoxide (B87167), in complex matrices is often challenging due to matrix effects, extraction inconsistencies, and instrumental variability. The use of a stable isotope-labeled internal standard, specifically deuterated prosulfocarb sulfoxide, offers a robust solution to these challenges, ensuring data integrity and confidence in analytical results.

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications of deuterated this compound as an internal standard in the quantitative analysis of prosulfocarb and its sulfoxide metabolite.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The efficacy of using deuterated this compound as an internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known amount of the deuterated internal standard is added to the sample at the earliest stage of preparation. Because the deuterated standard is chemically and physically almost identical to the native analyte (this compound), it experiences the same losses during sample extraction and cleanup, and the same ionization suppression or enhancement in the mass spectrometer.

By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.

Experimental Protocols

While a specific, publicly available, validated method detailing the use of deuterated this compound as an internal standard is not readily found in the literature, a best-practice experimental protocol can be constructed based on established methods for pesticide residue analysis in various matrices. The following are representative protocols for the analysis of prosulfocarb and this compound in soil and water samples using deuterated this compound as an internal standard.

Sample Preparation: Soil (based on QuEChERS methodology)
  • Sample Homogenization: Air-dry the soil sample and sieve through a 2-mm mesh to ensure homogeneity.

  • Weighing and Spiking: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add a known amount of deuterated this compound internal standard solution.

  • Hydration: Add 10 mL of water to the soil sample and vortex for 1 minute to ensure thorough mixing.

  • Extraction: Add 10 mL of acetonitrile (B52724) and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). Vortex for 30 seconds.

  • Final Centrifugation and Filtration: Centrifuge at 4000 rpm for 5 minutes. Take an aliquot of the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Water (based on Solid-Phase Extraction - SPE)
  • Sample Collection and Preservation: Collect the water sample in a clean glass container. If necessary, preserve the sample according to standard procedures.

  • Spiking: To a 100 mL aliquot of the water sample, add a known amount of the deuterated this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Pass the 100 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Elution: Elute the analytes and the internal standard from the cartridge with 2 x 3 mL of acetonitrile into a collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for the separation.

    • Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both containing a small amount of formic acid (e.g., 0.1%), is typically used.

    • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for prosulfocarb and its sulfoxide.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for prosulfocarb, this compound, and deuterated this compound should be monitored for quantification and confirmation.

Data Presentation

The following tables present representative quantitative data that would be expected from a validated analytical method using deuterated this compound as an internal standard.

Table 1: Representative LC-MS/MS Parameters for Prosulfocarb and its Metabolite

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Prosulfocarb252.1128.191.120
This compound268.1128.1107.122
Deuterated this compound (d5)273.1133.1107.122

Table 2: Representative Method Validation Data

ParameterProsulfocarbThis compound
Linearity Range (µg/L) 0.1 - 1000.1 - 100
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (µg/kg) 0.050.05
Limit of Quantification (LOQ) (µg/kg) 0.10.1
Recovery (%) in Soil 85 - 11088 - 112
Recovery (%) in Water 90 - 10592 - 108
Matrix Effect (%) in Soil -15 to +10-12 to +8
Matrix Effect (%) in Water -5 to +5-5 to +5

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Soil or Water Sample spike Spike with Deuterated This compound (IS) sample->spike extraction Extraction (QuEChERS or SPE) spike->extraction cleanup Cleanup (d-SPE or SPE Wash) extraction->cleanup concentrate Concentration & Reconstitution cleanup->concentrate lc_separation LC Separation (C18 Column) concentrate->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification logical_relationship analyte This compound (Analyte) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is Deuterated This compound (Internal Standard) is->sample_prep lc_ms LC-MS/MS Analysis (Injection, Ionization) sample_prep->lc_ms ratio Analyte/IS Ratio lc_ms->ratio quantification Accurate Quantification ratio->quantification

Enantioselective Analysis of Prosulfocarb Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Prosulfocarb (B1679731) is a pre-emergence herbicide used for the control of various grasses and broadleaf weeds.[1] Its herbicidal activity is dependent on its metabolic activation to prosulfocarb sulfoxide (B87167).[2] The sulfoxidation of the thioether linkage in prosulfocarb creates a stereogenic center, leading to the existence of two enantiomers of the sulfoxide. The differential biological activity and environmental degradation of enantiomers of chiral pesticides are well-documented phenomena. Therefore, the ability to separate and quantify the individual enantiomers of prosulfocarb sulfoxide is crucial for a comprehensive understanding of its efficacy, toxicology, and environmental impact.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective technique for the enantioselective separation of chiral sulfoxides. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have demonstrated broad applicability for this class of compounds.

Metabolic Pathway of Prosulfocarb

The metabolic activation of prosulfocarb to its sulfoxide is a key step in its mode of action. A proposed metabolic pathway in barley, a target crop, illustrates this transformation.

Prosulfocarb Metabolic Pathway Proposed Metabolic Pathway of Prosulfocarb in Barley prosulfocarb Prosulfocarb sulfoxide This compound (chiral) prosulfocarb->sulfoxide Sulfoxidation despropyl Despropyl Prosulfocarb prosulfocarb->despropyl benzoic_acid Benzoic Acid sulfoxide->benzoic_acid despropyl->benzoic_acid conjugates Conjugates benzoic_acid->conjugates

Caption: Proposed metabolic pathway of prosulfocarb in barley.

Experimental Workflow for Enantioselective Analysis

The enantioselective analysis of this compound from a sample matrix, such as soil or plant tissue, involves several key steps from sample preparation to data analysis. The following diagram illustrates a general experimental workflow.

Experimental Workflow Generalized Experimental Workflow for Enantioselective Analysis sample_prep Sample Preparation (Extraction & Clean-up) chiral_hplc Chiral HPLC Separation sample_prep->chiral_hplc detection Detection (UV/Vis or MS) chiral_hplc->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: Generalized experimental workflow for enantioselective analysis.

Experimental Protocol: Chiral HPLC Separation

While a specific published method for the enantioselective separation of this compound is not available, a robust analytical method can be developed based on the well-established principles of separating chiral sulfoxides using polysaccharide-based CSPs. The following protocol provides a detailed starting point for method development.

4.1. Instrumentation and Columns

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV/Vis or Mass Spectrometer).

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are recommended. Initial screening should include columns with different chiral selectors:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD series)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD series)

    • Other derivatized amylose and cellulose phases can also be screened for optimal separation.

4.2. Mobile Phase Selection

Normal-phase chromatography is typically the most successful mode for the enantioseparation of chiral sulfoxides on polysaccharide-based CSPs.

  • Primary Solvents: n-Hexane or other alkanes.

  • Polar Modifiers: Alcohols such as isopropanol (B130326) (IPA) or ethanol (B145695). The percentage of the alcohol modifier is a critical parameter for optimizing retention and resolution. A typical starting point is a gradient or a series of isocratic runs with varying concentrations of the alcohol (e.g., 5% to 30%).

4.3. Generalized HPLC Method Parameters

The following table outlines a set of starting parameters for the method development of the enantioselective analysis of this compound.

ParameterRecommended Starting ConditionRationale
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mmWidely successful for a broad range of chiral sulfoxides.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)A common starting point for normal-phase chiral separations.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CRoom temperature is a typical starting point; can be varied to optimize separation.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 220 nmA common wavelength for detecting aromatic compounds.

4.4. Method Optimization

If the initial conditions do not provide adequate separation (baseline resolution is ideal), the following parameters should be systematically adjusted:

  • Alcohol Modifier Concentration: Increase or decrease the percentage of IPA or ethanol in the mobile phase. Lowering the alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.

  • Alcohol Type: Switching between isopropanol and ethanol can significantly alter selectivity.

  • Column Temperature: Varying the temperature can affect the thermodynamics of the chiral recognition process and thereby influence the separation.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, but at the cost of longer analysis times.

4.5. Data Analysis and Presentation

The primary quantitative outputs from a successful enantioselective separation are the retention times of the two enantiomers and the resolution between their peaks. This data can be summarized in a table for easy comparison.

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 1tR1A1\multirow{2}{*}{Rs = 2(tR2 - tR1) / (w1 + w2)}
Enantiomer 2tR2A2
Separation Factor (α) \multicolumn{3}{l}{α = (tR2 - t0) / (tR1 - t0)}

Note: The table above is a template. Actual values for retention time, peak area, resolution, and separation factor would be determined experimentally.

Conclusion

The enantioselective analysis of this compound is a critical component in understanding the complete herbicidal and environmental profile of its parent compound, prosulfocarb. While specific, publicly available analytical methods and quantitative data for this particular analyte are scarce, a robust and reliable method can be developed using HPLC with polysaccharide-based chiral stationary phases. By systematically optimizing the mobile phase composition and other chromatographic parameters, researchers can achieve the necessary separation to accurately quantify the individual enantiomers of this compound. The metabolic pathway and experimental workflow diagrams provided in this guide offer a conceptual framework for this analytical endeavor. Further research is warranted to establish and publish a validated enantioselective method for this compound to support more detailed and stereospecific risk assessments and efficacy studies.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Polymerase Chain Reaction (PCR) Troubleshooting and Optimization

Introduction

The Polymerase Chain Reaction (PCR) is a cornerstone of modern molecular biology, enabling the exponential amplification of specific DNA sequences from minute starting quantities.[1][2][3] Its applications in research, diagnostics, and drug development are vast, ranging from gene expression analysis and genotyping to the detection of pathogens and monitoring therapeutic response.[2][4][5] While powerful, PCR is a sensitive technique susceptible to a variety of factors that can impact its success and reproducibility.[6][7] Achieving optimal results often requires careful troubleshooting and systematic optimization of reaction components and cycling conditions.

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of common PCR challenges, detailed optimization strategies, and standardized experimental protocols to ensure robust and reliable results.

Common PCR Problems and Troubleshooting

The outcome of a PCR experiment is typically first assessed by agarose (B213101) gel electrophoresis.[8] Issues such as the complete absence of a product, low yields, non-specific bands, or smearing are common hurdles. The following table summarizes these problems, their potential causes, and recommended solutions.

Table 1: PCR Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Amplification or Low Yield Reagent Issues: One or more components omitted; degraded reagents (template, polymerase, dNTPs); incorrect primer or reagent concentrations. - Repeat the reaction, carefully checking that all components are added.[6]- Use fresh, high-quality template DNA and properly stored reagents; avoid multiple freeze-thaw cycles.[6][8]- Titrate component concentrations (primers, MgCl₂, template DNA).[8]
Template Issues: Insufficient template DNA; poor template quality (contains inhibitors, degraded). - Increase the amount of template DNA.[8]- Re-purify the DNA template to remove inhibitors or use freshly prepared DNA.[8]- For GC-rich templates, consider using a specialized polymerase or additives.[6]
Cycling Conditions: Annealing temperature is too high; extension time is too short; insufficient number of cycles; denaturation temperature/time is suboptimal. - Decrease the annealing temperature in 2°C increments.[8]- Increase the extension time, especially for long PCR products.[8]- Increase the number of cycles (typically 25-35 cycles are sufficient).- Increase initial denaturation time, particularly for GC-rich templates.[8]
Non-Specific Bands Primer Issues: Poor primer design (e.g., self-complementarity); primer concentration is too high. - Redesign primers to be highly specific to the target sequence.[6][7]- Titrate primer concentration; a typical range is 0.05 to 1 µM.[6]
Cycling Conditions: Annealing temperature is too low; too many PCR cycles. - Increase the annealing temperature in 2-5°C increments to enhance specificity.[7][8]- Reduce the number of PCR cycles.[7]
Reagent/Template Issues: MgCl₂ concentration is too high; too much template DNA. - Titrate MgCl₂ concentration downwards, as it can stabilize non-specific primer binding.[6]- Reduce the amount of template DNA in the reaction.
Smeared Bands Template Issues: Degraded template DNA; excessive amount of template DNA. - Check the integrity of the template DNA on an agarose gel; use fresh, high-quality DNA.[7][9]- Reduce the concentration of the template DNA.[7]
Enzyme/Reagent Issues: Too much Taq polymerase; dNTP concentration is too high. - Reduce the amount of DNA polymerase.- Optimize dNTP concentration.
Cycling Conditions: Annealing temperature is too low; extension time is too long; excessive number of cycles. - Increase the annealing temperature.[9]- Decrease the extension time in small increments.- Reduce the total number of amplification cycles.[7]
Primer-Dimers Primer Design: Primers have complementary sequences (especially at the 3' ends). - Design primers with minimal self-complementarity or complementarity to each other.[9]- Use hot-start Taq polymerase to prevent amplification at lower, non-specific temperatures during setup.[4]
Cycling Conditions: Annealing temperature is too low. - Increase the annealing temperature.[9]

| | Reagent Issues: Primer concentration is too high. | - Reduce the primer concentration. |

Core PCR Optimization Strategies

Systematic optimization is key to a successful PCR assay. This involves adjusting the concentration of core reaction components and refining the thermal cycling parameters.

Reaction Components

The interplay between template, primers, magnesium, and polymerase is critical for specificity and yield.

Table 2: Optimization of PCR Reaction Components

Component Recommended Concentration/Amount Key Considerations
Template DNA Plasmid: 1 pg–10 ngGenomic: 1 ng–1 µg - High-quality, purified DNA is essential. Contaminants can inhibit the reaction.[8]- Excessive template can lead to non-specific amplification.[10]
Primers 0.1–0.5 µM (each) - Design primers to be 18-30 bp long with a GC content of 40-60%.[1][10]- Melting temperatures (Tm) of the primer pair should be within 5°C of each other.[10]- Avoid secondary structures (hairpins) and complementarity between primers to prevent primer-dimers.[10]
MgCl₂ 1.5–2.0 mM - Magnesium is a critical cofactor for Taq polymerase. Its concentration affects enzyme activity and primer annealing.[10]- Too low [Mg²⁺] results in low or no product; too high [Mg²⁺] can reduce specificity and promote non-specific amplification.[10]
dNTPs 20–200 µM (each) - Use equal concentrations of dATP, dCTP, dGTP, and dTTP.[6]- High concentrations can promote misincorporation by the polymerase. Low concentrations can reduce yield.[]

| Taq DNA Polymerase | 0.5–1.25 units per 50 µL reaction | - Follow the manufacturer's recommendation.- Too much enzyme can lead to non-specific products, while too little can result in low yield. |

Thermal Cycling Parameters

Each step of the PCR cycle—denaturation, annealing, and extension—can be optimized for a specific target and primer set.

Table 3: Optimization of Thermal Cycling Parameters

Parameter Recommended Range / Duration Key Considerations
Initial Denaturation 94–98°C for 1–3 minutes - Ensures complete separation of the template DNA strands before cycling begins.[12]- Longer times may be needed for GC-rich templates but can damage the polymerase if excessive.[10][12]
Denaturation 94–98°C for 15–30 seconds - A standard step in each cycle to separate the newly synthesized DNA strands.[10]
Annealing 50–65°C for 15–30 seconds - The most critical step for specificity. The optimal temperature is typically 5°C below the lowest primer Tm.[10]- Too low can cause non-specific binding and extra bands; too high can prevent primer binding and lead to no product.[12]
Extension 72°C for 30–60 seconds per kb - The standard extension temperature for Taq polymerase.[13]- The duration depends on the length of the target amplicon. Insufficient time leads to incomplete products and low yield.[8]
Number of Cycles 25–35 cycles - Using too few cycles results in low yield.[6]- Excessive cycles can increase non-specific products and deplete reagents, leading to a plateau effect.[7]

| Final Extension | 72°C for 5–10 minutes | - Ensures that all remaining single-stranded DNA is fully extended.[14] |

Experimental Protocols

Adherence to a standardized protocol is crucial for reproducibility.

Protocol 1: Standard PCR Reaction Setup (50 µL)

This protocol provides a template for a standard PCR reaction. Volumes should be optimized as needed.

  • Work in a clean environment: Use a PCR hood or designated clean area to prevent contamination. Keep all reagents on ice.[15]

  • Prepare a Master Mix: For multiple reactions, prepare a master mix containing water, buffer, dNTPs, MgCl₂, and Taq polymerase. This improves consistency and reduces pipetting errors.[]

  • Combine Reagents: In a sterile microcentrifuge tube, combine the following components in order:

    • Nuclease-Free Water: to 50 µL

    • 10x PCR Buffer: 5 µL

    • dNTP Mix (10 mM each): 1 µL

    • Forward Primer (10 µM): 2.5 µL

    • Reverse Primer (10 µM): 2.5 µL

    • Template DNA (1-100 ng): 1-5 µL

    • Taq DNA Polymerase (5 U/µL): 0.25 µL

  • Aliquot and Add Template: Mix the master mix gently and aliquot the appropriate volume into individual PCR tubes. Add the template DNA to each respective tube. Include a negative control (no template) to check for contamination.[1]

  • Centrifuge and Load: Briefly centrifuge the tubes to collect the contents at the bottom.[16] Place the tubes in the thermal cycler.

  • Run Thermal Cycler Program: Execute the optimized thermal cycling program.

Protocol 2: Optimizing Annealing Temperature using Gradient PCR

A gradient thermal cycler can test multiple annealing temperatures simultaneously to quickly identify the optimal condition.[15]

  • Prepare a Master Mix: Set up a PCR master mix as described in Protocol 1, sufficient for the number of temperatures you will test (e.g., 8 or 12 reactions).

  • Aliquot Reactions: Aliquot the master mix and template DNA into a strip of PCR tubes or a 96-well plate.

  • Program the Gradient: Set the thermal cycler with a temperature gradient for the annealing step. A common range is 50°C to 65°C. The denaturation and extension steps will remain constant for all reactions.

  • Analyze Results: After the run, analyze the products from each temperature on an agarose gel. The optimal annealing temperature is the one that produces a strong, specific band of the correct size with minimal or no non-specific products or primer-dimers.

Visualizing PCR Concepts and Workflows

Diagrams can clarify complex processes and relationships, aiding in both understanding and troubleshooting.

PCR_Workflow cluster_pre Pre-PCR cluster_pcr PCR Amplification cluster_post Post-PCR Sample_Prep 1. Sample Preparation NA_Extraction 2. Nucleic Acid Extraction Sample_Prep->NA_Extraction Quantification 3. Quantification & Quality Control NA_Extraction->Quantification Reaction_Setup 4. Reaction Setup Quantification->Reaction_Setup Thermal_Cycling 5. Thermal Cycling Reaction_Setup->Thermal_Cycling Detection 6. Product Detection Thermal_Cycling->Detection Data_Analysis 7. Data Analysis Detection->Data_Analysis

Caption: A diagram illustrating the standard end-to-end PCR workflow.

Troubleshooting_Tree Start PCR Result (Agarose Gel) No_Band No Band / Low Yield Start->No_Band Symptom Wrong_Band Incorrect Band Size Start->Wrong_Band Symptom Multi_Bands Multiple Bands Start->Multi_Bands Symptom Smear Smear Start->Smear Symptom Good_Band Strong, Specific Band Start->Good_Band Symptom Cause_NB1 Check Reagents (Degraded/Missing) No_Band->Cause_NB1 Cause? Cause_NB2 Check Template (Quality/Quantity) No_Band->Cause_NB2 Cause? Cause_NB3 Optimize Annealing (Temp Too High?) No_Band->Cause_NB3 Cause? Cause_NB4 Optimize Extension (Time Too Short?) No_Band->Cause_NB4 Cause? Cause_MB1 Increase Annealing Temperature Multi_Bands->Cause_MB1 Solution Cause_MB2 Decrease Primer Concentration Multi_Bands->Cause_MB2 Solution Cause_MB3 Decrease MgCl2 Multi_Bands->Cause_MB3 Solution Cause_MB4 Reduce Cycle Number Multi_Bands->Cause_MB4 Solution Cause_S1 Check Template Integrity Smear->Cause_S1 Solution Cause_S2 Reduce Template Amount Smear->Cause_S2 Solution Cause_S3 Reduce Cycle Number Smear->Cause_S3 Solution Proceed Proceed to Downstream App. Good_Band->Proceed

Caption: A decision tree for troubleshooting common PCR issues.

Component_Relationships Primers Primers P_Dimers Primer-Dimers Primers->P_Dimers [High Conc] [Poor Design] NonSpecific Non-Specific Bands Primers->NonSpecific [High Conc] Low_Yield Low / No Yield Primers->Low_Yield [Low Conc] Template Template Template->NonSpecific [High Conc] Template->Low_Yield [Low Conc] [Poor Quality] MgCl2 MgCl2 MgCl2->NonSpecific [Too High] MgCl2->Low_Yield [Too Low] Anneal_Temp Annealing Temp Anneal_Temp->P_Dimers [Too Low] Anneal_Temp->NonSpecific [Too Low] Anneal_Temp->Low_Yield [Too High]

Caption: A map of PCR components and their relation to common problems.

Conclusion

Mastering PCR requires a combination of theoretical knowledge, careful experimental design, and methodical troubleshooting. By understanding how each component and parameter influences the reaction's outcome, researchers can overcome common obstacles like non-specific amplification and low yields. The strategies and protocols outlined in this guide provide a robust framework for optimizing PCR assays, ensuring the generation of high-quality, reproducible data critical for advancing scientific discovery and drug development.

References

Navigating the Matrix: An In-depth Technical Guide to Understanding and Mitigating Ion Suppression of Prosulfocarb Sulfoxide in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pesticide residues in complex matrices is a critical challenge in environmental monitoring, food safety, and human health risk assessment. Prosulfocarb (B1679731), a widely used thiocarbamate herbicide, and its primary metabolite, prosulfocarb sulfoxide (B87167), are of significant analytical interest. Electrospray ionization (ESI) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for sensitive and selective analysis of these compounds. However, the accuracy and reliability of ESI-based methods can be significantly compromised by a phenomenon known as ion suppression.

This in-depth technical guide provides a comprehensive overview of the core principles of ion suppression as it pertains to the analysis of prosulfocarb sulfoxide. It details the underlying mechanisms, offers practical experimental protocols for sample preparation and analysis, and presents strategies to mitigate the impact of this pervasive matrix effect.

The Challenge of the Matrix: Understanding Ion Suppression

In electrospray ionization, the analyte of interest must efficiently ionize to be detected by the mass spectrometer. Ion suppression occurs when co-eluting matrix components from the sample (e.g., salts, lipids, pigments in food or soil extracts) interfere with the ionization of the target analyte, in this case, this compound. This interference leads to a decreased analyte signal, which can result in inaccurate quantification and, in severe cases, false-negative results.

The primary mechanisms of ion suppression in ESI include:

  • Competition for Droplet Surface: In the ESI process, charged droplets are formed, and the analyte competes with matrix components for access to the droplet surface, where ionization is believed to predominantly occur.

  • Changes in Droplet Physical Properties: Matrix components can alter the viscosity and surface tension of the ESI droplets, affecting the efficiency of solvent evaporation and subsequent ion formation.

  • Gas-Phase Reactions: In the gas phase, interactions between the analyte ions and neutral matrix molecules can lead to a reduction in the analyte signal.

Due to these factors, the evaluation and mitigation of matrix effects are essential for the development of robust and reliable analytical methods for this compound.

Quantifying the Impact: Matrix Effects on this compound Analysis

While specific quantitative data on the percentage of ion suppression for this compound is not extensively tabulated in publicly available literature, recovery data from validation studies of multi-residue pesticide analysis provides an indirect measure of matrix effects. Low recovery can be indicative of significant ion suppression. The following table summarizes recovery data for various pesticides, which can serve as a proxy for understanding the potential matrix effects on similar compounds in different sample types.

Analyte CategoryMatrixFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Pesticides (General)Grasshoppers/Chapulines58415.1[1]
Pesticides (General)Grasshoppers/Chapulines108415.1[1]
Pesticides (General)Grasshoppers/Chapulines208415.1[1]
Various PesticidesFruits (Citrus or Grape)50 or 10070-120<25[2]
Various PesticidesVegetables (Bok Choy)50 or 10070-120<25[2]

Note: This table provides a general overview of pesticide recoveries in complex matrices. The actual ion suppression for this compound will be dependent on the specific matrix, extraction method, and LC-MS/MS conditions.

Experimental Protocols for the Analysis of this compound

Accurate determination of this compound requires meticulous sample preparation and optimized analytical conditions. The following protocols are based on widely accepted methodologies for pesticide residue analysis.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for pesticide residue analysis in a wide range of matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))

  • Centrifuge tubes (15 mL and 50 mL)

  • Centrifuge

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of ACN.

  • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the ACN supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents. The choice of sorbents depends on the matrix (e.g., PSA for removing fatty acids, C18 for nonpolar interferences, and GCB for pigments).

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample ACN Add Acetonitrile Sample->ACN Salts Add QuEChERS Salts ACN->Salts Shake1 Shake Vigorously Salts->Shake1 Centrifuge1 Centrifuge Shake1->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant dSPE Add d-SPE Sorbents Supernatant->dSPE Shake2 Shake dSPE->Shake2 Centrifuge2 Centrifuge Shake2->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS

QuEChERS Sample Preparation Workflow
LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from matrix interferences.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

MS/MS Parameters (this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): [M+H]⁺ of this compound (C₁₄H₂₁NO₂S, MW: 267.39)

  • Product Ions: At least two specific product ions for confirmation and quantification. These need to be determined by direct infusion of a this compound standard.

  • Collision Energy and other source parameters: Optimized for maximum signal intensity of the product ions.

Strategies to Mitigate Ion Suppression

Several strategies can be employed to minimize the impact of ion suppression on the quantification of this compound.

G cluster_mitigation Mitigation Strategies IonSuppression Ion Suppression of this compound SamplePrep Optimized Sample Preparation (e.g., d-SPE cleanup) IonSuppression->SamplePrep Reduces interfering matrix components Chroma Chromatographic Separation (e.g., UPLC, gradient optimization) IonSuppression->Chroma Separates analyte from co-eluting interferences Dilution Sample Dilution IonSuppression->Dilution Reduces concentration of matrix components IS Isotopic Dilution (Stable Isotope-Labeled Internal Standard) IonSuppression->IS Compensates for signal loss

Strategies to Mitigate Ion Suppression
  • Optimized Sample Preparation: Thorough sample cleanup using techniques like d-SPE is crucial to remove a significant portion of matrix components before LC-MS/MS analysis.

  • Chromatographic Separation: Utilizing high-efficiency chromatographic columns (e.g., UPLC) and optimizing the gradient elution program can help separate this compound from co-eluting matrix components.

  • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their suppressive effect. However, this may compromise the method's sensitivity.

  • Isotopic Dilution: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for ion suppression. A SIL internal standard for this compound (e.g., [2H5]-Prosulfocarb sulfoxide) will experience the same degree of ion suppression as the native analyte. By measuring the ratio of the analyte to the internal standard, the matrix effect can be effectively normalized, leading to more accurate and precise quantification.

Conclusion

Ion suppression is an inherent challenge in the analysis of this compound by LC-ESI-MS/MS, particularly in complex matrices. A thorough understanding of the mechanisms of ion suppression and the implementation of robust mitigation strategies are paramount for generating high-quality, reliable data. By combining effective sample preparation, optimized chromatographic separation, and, most importantly, the use of a stable isotope-labeled internal standard, researchers can confidently navigate the complexities of the matrix and achieve accurate quantification of this important herbicide metabolite. This technical guide serves as a foundational resource for developing and validating analytical methods that are both sensitive and resilient to the effects of ion suppression.

References

Stability of Prosulfocarb Sulfoxide in Sample Extracts During Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of prosulfocarb (B1679731) sulfoxide (B87167) in sample extracts during storage. Due to a lack of publicly available quantitative data specifically for prosulfocarb sulfoxide, this guide synthesizes information from regulatory guidelines, data on the parent compound prosulfocarb, and stability characteristics of structurally similar sulfoxide metabolites of other pesticides. This approach offers a robust framework for researchers and scientists to ensure the integrity of analytical samples.

Introduction to Prosulfocarb and this compound

Prosulfocarb is a widely used thiocarbamate herbicide. In the environment and in biological systems, it can be metabolized to various compounds, with this compound being a notable metabolite. The accurate quantification of prosulfocarb and its metabolites is crucial for environmental monitoring, residue analysis in food, and toxicological studies. The stability of these compounds in collected samples from the point of sampling to the final analysis is a critical factor that can significantly impact the reliability of the obtained data.

This compound, as a metabolite, may exhibit different stability characteristics compared to its parent compound. Factors such as the sample matrix, extraction solvent, storage temperature, and duration can all influence its integrity in stored extracts.

Stability of Prosulfocarb and Related Compounds

While specific stability data for this compound in extracts is limited, information on the parent compound and other pesticide sulfoxides provides valuable insights.

Prosulfocarb: Studies have demonstrated that residues of the parent compound, prosulfocarb, are stable in various plant commodities for at least 18 months when stored under frozen conditions at -18°C. [cite: 2, 8 from step 2] Furthermore, prosulfocarb has been shown to be hydrolytically stable under standard processing conditions. [cite: 2, 8 from step 2]

Other Thiocarbamate Sulfoxides: Generally, thiocarbamate sulfoxides are considered to be less stable than their parent compounds, particularly at elevated pH levels.[1] Some research has indicated that the thermal stability of thiocarbamate sulfoxides may be a concern.[2][3]

Other Pesticide Sulfoxides:

  • Aldicarb (B1662136) Sulfoxide: This metabolite of the carbamate (B1207046) insecticide aldicarb shows relative stability to hydrolysis at a pH of 7.5 or lower and at temperatures of 15°C or below.[4][5][6]

  • Fenthion (B1672539) Sulfoxide: An oxidation product of the organophosphate insecticide fenthion, this sulfoxide is less stable in water compared to fenthion and undergoes rapid decomposition in the presence of sunlight and air.[7][8]

Commercial Standards: Certified reference material of this compound is recommended to be stored at -20°C, with a noted limited shelf life. [cite: 1 from step 2] Commercially prepared solutions of this compound in acetonitrile (B52724) are described as chemically stable at room temperature; however, it is advised to protect them from heat, light, and temperature extremes. [cite: 7, 16 from step 2]

Data on Storage Stability

Currently, there is no specific quantitative data in the public domain detailing the stability of this compound in various sample extracts (e.g., soil, plant) under different storage conditions. The following table summarizes the available qualitative and inferred stability information.

CompoundMatrix/SolventStorage TemperatureDurationStabilitySource
ProsulfocarbPlant material-18°C18 monthsStable[cite: 2, 8 from step 2]
This compoundNeat (CRM)-20°CNot specifiedLimited shelf life[cite: 1 from step 2]
This compoundAcetonitrile solutionRoom TemperatureNot specifiedStable (with precautions)[cite: 7, 16 from step 2]
Thiocarbamate SulfoxidesGeneralNot specifiedNot specifiedLess stable than parent[1][2][3]
Aldicarb SulfoxideAqueous≤ 15°C (pH ≤ 7.5)Not specifiedRelatively stable[4][5][6]
Fenthion SulfoxideAqueousNot specifiedNot specifiedLess stable than parent[7][8]

Experimental Protocols for Assessing Storage Stability

To ensure the validity of residue data, it is essential to conduct storage stability studies. The following protocol is a generalized framework based on international guidelines, such as OECD Test Guideline 506, which can be adapted for this compound.[9][10][11][12]

Objective

To determine the stability of this compound in frozen sample extracts over a specified period, simulating the storage conditions of analytical samples.

Materials
  • Control (blank) sample matrix (e.g., soil, plant tissue)

  • Certified reference standard of this compound

  • High-purity solvents (e.g., acetonitrile, methanol)

  • Analytical instrumentation (e.g., LC-MS/MS, GC-MS)

  • Freezer capable of maintaining a constant temperature (e.g., -20°C ± 2°C)

  • Appropriate storage vials (e.g., amber glass vials with PTFE-lined caps)

Methodology
  • Preparation of Fortified Samples:

    • Homogenize a sufficient quantity of the control sample matrix.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Fortify aliquots of the homogenized control matrix with the this compound stock solution to a known concentration. The spiking level should be relevant to the expected residue levels in actual samples.

    • Thoroughly mix the fortified samples to ensure homogeneity.

  • Extraction:

    • Immediately after fortification, extract a set of samples (time zero) using the validated analytical method that will be used for the study samples.

    • The remaining fortified samples should be stored under the same conditions as the study samples. It is recommended to store the extracts rather than the fortified matrix, as this represents a common laboratory workflow.

  • Storage:

    • Divide the extracts into aliquots in appropriate storage vials.

    • Store the vials in a calibrated freezer at a constant temperature (e.g., -20°C).

  • Analysis:

    • Analyze the "time zero" extracts immediately to establish the initial concentration.

    • At predetermined intervals (e.g., 1, 3, 6, 9, 12, 18, and 24 months), retrieve a set of stored extract samples from the freezer.

    • Allow the samples to thaw to room temperature under controlled conditions.

    • Analyze the samples using the validated analytical method.

    • On each analysis day, a freshly prepared calibration curve and quality control samples should be analyzed.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time interval relative to the "time zero" concentration.

    • Plot the percentage remaining against the storage time.

    • The analyte is considered stable if the mean remaining concentration is within a specified range (e.g., 70-120%) of the initial concentration.

Potential Degradation Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the potential metabolic pathway of prosulfocarb and a typical workflow for a storage stability study.

G Prosulfocarb Prosulfocarb Sulfoxide This compound Prosulfocarb->Sulfoxide Oxidation Sulfone Prosulfocarb Sulfone Sulfoxide->Sulfone Further Oxidation Other Other Metabolites Sulfoxide->Other Hydrolysis/Conjugation

Caption: Potential metabolic pathway of prosulfocarb.

G cluster_prep Sample Preparation cluster_analysis Analysis A Homogenize Control Matrix B Fortify with this compound A->B D Store Extracts at -20°C B->D C Extract 'Time Zero' Samples E Analyze at Intervals (t=0, 1, 3, 6... months) C->E D->E F Data Evaluation E->F

Caption: Experimental workflow for storage stability assessment.

Conclusion and Recommendations

  • Minimize Storage Time: Analyze sample extracts as soon as possible after preparation.

  • Controlled Storage Conditions: Store extracts in a calibrated freezer at or below -20°C. Avoid repeated freeze-thaw cycles.

  • Use of appropriate containers: Store extracts in amber glass vials with inert caps (B75204) to prevent photodegradation and solvent evaporation.

  • Conduct Stability Studies: When long-term storage is unavoidable, it is imperative to conduct a storage stability study for this compound in the specific sample matrix and solvent system being used.

  • Method Validation: As part of the analytical method validation, the stability of this compound in the final extract should be assessed, especially if samples will be held in an autosampler for an extended period.

By adhering to these guidelines and conducting appropriate stability studies, researchers and scientists can have a high degree of confidence in the accuracy and reliability of their analytical data for this compound.

References

Navigating the Chromatographic Challenge of Prosulfocarb and its Sulfoxide Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfocarb (B1679731), a widely used thiocarbamate herbicide, undergoes metabolic activation within target organisms to its more active form, prosulfocarb sulfoxide (B87167). The structural similarity of these two compounds presents a significant analytical challenge, namely the potential for co-elution in chromatographic systems. This technical guide provides a comprehensive overview of the analytical methodologies, potential for co-elution, and strategies for the successful chromatographic separation and quantification of prosulfocarb and its primary metabolite, prosulfocarb sulfoxide. This document is intended to serve as a valuable resource for researchers, analytical scientists, and professionals involved in environmental monitoring, food safety, and herbicide development.

Introduction

Prosulfocarb is a pre-emergent herbicide effective against a range of grass and broadleaf weeds. Its mode of action relies on its in-vivo conversion to this compound, a more potent inhibitor of lipid synthesis in plants. This metabolic activation is a critical aspect of its herbicidal activity. Consequently, the simultaneous analysis of both the parent compound and its active metabolite is essential for comprehensive residue analysis, environmental fate studies, and toxicological assessments.

The primary analytical challenge in the simultaneous determination of prosulfocarb and this compound lies in their similar physicochemical properties, which can lead to poor chromatographic resolution and potential co-elution. Co-elution, the elution of two or more compounds from a chromatographic column at the same time, can lead to inaccurate identification and quantification, compromising the reliability of analytical data. This guide will delve into the established analytical techniques and provide a framework for developing robust methods to overcome this challenge.

Metabolic Activation Pathway

Prosulfocarb is considered a "pro-herbicide," meaning it is converted into its active form after absorption by the plant. The primary metabolic pathway involves the oxidation of the sulfur atom in the thiocarbamate group to form this compound. This conversion is typically mediated by cytochrome P450 monooxygenases within the plant's cells.

G Prosulfocarb Prosulfocarb (Pro-herbicide) Metabolism Metabolic Activation (Oxidation via Cytochrome P450) Prosulfocarb->Metabolism Plant Uptake Sulfoxide This compound (Active Herbicide) Metabolism->Sulfoxide Target Inhibition of Very Long Chain Fatty Acid Synthesis Sulfoxide->Target Effect Weed Control Target->Effect

Metabolic activation of prosulfocarb.

Analytical Methodologies

The most prevalent techniques for the analysis of prosulfocarb and its metabolites are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is widely adopted for the extraction of these compounds from various matrices, including soil, water, and plant tissues.[1][2]

Sample Preparation: QuEChERS Protocol

The QuEChERS method offers a streamlined and efficient approach for sample extraction and cleanup.

G cluster_0 Extraction cluster_1 Dispersive SPE Cleanup A Homogenized Sample B Add Acetonitrile (B52724) and QuEChERS Salts A->B C Vortex & Centrifuge B->C D Transfer Supernatant C->D E Add d-SPE Sorbents (e.g., PSA, C18) D->E F Vortex & Centrifuge E->F G LC-MS/MS Analysis F->G

QuEChERS sample preparation workflow.

Experimental Protocol:

  • Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g of soil or plant material) into a 50 mL centrifuge tube. For dry samples, add a small amount of water to rehydrate.

  • Extraction: Add 10 mL of acetonitrile to the sample tube. Add the QuEChERS extraction salts (commonly magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

  • Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents. The choice of sorbents depends on the matrix; a common combination for plant matrices is primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.

  • Final Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Analysis: The resulting supernatant is ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high selectivity and sensitivity required for the trace-level quantification of pesticide residues. The key to resolving prosulfocarb and this compound lies in the optimization of the chromatographic conditions.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Prosulfocarb and this compound

ParameterRecommended Condition
LC System UPLC or HPLC system
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start at 5-10% B, ramp to 95-100% B over 10-15 minutes
Flow Rate 0.2-0.4 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2

Table 2: Example Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Prosulfocarb252.1128.191.1
This compound268.1128.1105.1

Note: These MRM transitions are illustrative and should be optimized for the specific instrument used.

Addressing the Co-elution Challenge

Due to their structural similarities, achieving baseline separation of prosulfocarb and this compound can be challenging. Prosulfocarb is less polar than its sulfoxide metabolite. Therefore, in a reversed-phase chromatographic system, prosulfocarb is expected to have a longer retention time than this compound.

Strategies to Improve Resolution:

  • Column Chemistry: While C18 is a common choice, experimenting with different stationary phases, such as phenyl-hexyl or biphenyl (B1667301) columns, may offer different selectivities and improve separation.

  • Mobile Phase Optimization: Fine-tuning the mobile phase gradient, including the initial and final organic solvent percentages and the gradient slope, is crucial. A shallower gradient can often improve the resolution of closely eluting peaks.

  • Temperature Control: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby affecting retention times and selectivity.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

Method Validation

A robust analytical method requires thorough validation to ensure its accuracy, precision, and reliability. Key validation parameters include:

  • Linearity: The method should demonstrate a linear response over a defined concentration range.

  • Accuracy and Precision: Determined by recovery studies at multiple spiking levels. Recoveries should typically be within 70-120% with a relative standard deviation (RSD) of ≤20%.

  • Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. For prosulfocarb, a validated LOQ of 0.01 mg/kg has been established in various plant matrices.[1][2]

  • Specificity: The ability of the method to differentiate and quantify the analytes of interest in the presence of other components in the sample matrix.

Table 3: Summary of Typical Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (Coefficient of Determination, r²)≥ 0.99
Accuracy (Recovery)70 - 120%
Precision (RSD)≤ 20%
Limit of Quantification (LOQ)Sufficiently low to meet regulatory requirements (e.g., 0.01 mg/kg)

Conclusion

The successful chromatographic analysis of prosulfocarb and its active metabolite, this compound, is critical for a comprehensive understanding of its environmental fate and potential impact. While the potential for co-elution exists due to their structural similarity, the implementation of optimized LC-MS/MS methods, particularly with careful selection of the stationary phase and mobile phase gradient, can achieve the necessary resolution for accurate quantification. The use of established sample preparation techniques like QuEChERS ensures efficient extraction from complex matrices. By following the principles of method development and validation outlined in this guide, researchers and analytical scientists can confidently generate reliable data for these important herbicidal compounds.

References

Minimizing the Degradation of Prosulfocarb Sulfoxide During Sample Preparation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the challenges associated with the analysis of prosulfocarb (B1679731) sulfoxide (B87167), a key metabolite of the herbicide prosulfocarb. Due to its inherent chemical properties, prosulfocarb sulfoxide is susceptible to degradation during sample preparation, which can lead to inaccurate quantification. This document outlines the potential degradation pathways and provides detailed methodologies to mitigate these effects, ensuring the integrity and accuracy of analytical results.

Introduction to Prosulfocarb and this compound

Prosulfocarb is a widely used thiocarbamate herbicide effective against various grasses and broad-leaved weeds in crops such as winter cereals.[1] Following application, prosulfocarb is metabolized in the environment and in biological systems, leading to the formation of various transformation products. One of these is this compound, which is formed through the oxidation of the sulfur atom in the parent molecule.[2][3] Accurate measurement of both the parent compound and its metabolites is crucial for environmental monitoring, residue analysis in food products, and toxicological assessments.

Challenges in the Analysis of this compound: Potential for Degradation

The primary analytical challenge in the quantification of this compound lies in its suspected instability during sample preparation. While specific stability data for this compound is not extensively documented in public literature, the broader class of thiocarbamate sulfoxides is known for its unfavorable thermal stability.[4][5] This suggests that this compound is likely prone to degradation when subjected to elevated temperatures.

Furthermore, thiocarbamates, in general, can undergo decomposition in aqueous solutions, a process that is accelerated by acidic conditions.[3] This indicates that the pH of the extraction and cleanup solutions could be a critical factor influencing the stability of this compound.

The potential degradation pathways, therefore, are primarily thermal decomposition and acid-catalyzed hydrolysis. These processes can lead to an underestimation of the actual concentration of this compound in a sample.

Core Principles for Minimizing Degradation

To ensure the accurate quantification of this compound, a sample preparation workflow should be designed around the following core principles:

  • Temperature Control: Maintaining low temperatures throughout the entire sample preparation process is critical to minimize thermal degradation.

  • pH Management: The pH of the solvents and solutions should be controlled to prevent acid-catalyzed hydrolysis. Neutral or slightly basic conditions are generally preferable.

  • Minimization of Analysis Time: The time between sample collection and analysis should be minimized to reduce the opportunity for degradation.

  • Use of Protective Agents: In some cases, the addition of antioxidants or other protective agents to the extraction solvent may help to stabilize the analyte.

  • Matrix-Matched Calibration: To compensate for any matrix effects that may enhance or suppress the analytical signal, the use of matrix-matched calibration standards is highly recommended.[6]

Recommended Sample Preparation Workflow

The following experimental workflow is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol designed to minimize the degradation of this compound. This protocol incorporates the core principles outlined above.

Experimental Protocol

Objective: To extract and clean up prosulfocarb and this compound from a plant matrix with minimal degradation of the sulfoxide metabolite.

Materials:

  • Homogenized sample material (e.g., herbs, vegetables)

  • Acetonitrile (B52724) (ACN), HPLC grade, pre-chilled to 4°C

  • Water, HPLC grade, pre-chilled to 4°C

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented matrices)

  • 50 mL and 15 mL centrifuge tubes

  • Refrigerated centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of pre-chilled (4°C) acetonitrile.

    • Add the citrate buffering salts (e.g., EN 15662 QuEChERS salt packet containing MgSO₄, NaCl, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate). The buffer helps to maintain a stable pH.

    • Immediately cap the tube and vortex vigorously for 1 minute. Perform this step in a cold room or by placing the tube in an ice bath between shaking.

    • Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents. For most matrices, a combination of 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 is effective. For highly pigmented samples, 50 mg of GCB can be added.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • If necessary, add a stabilizing agent to the vial (e.g., a small amount of a weak base to ensure the pH remains neutral or slightly basic).

    • Analyze the extract as soon as possible using LC-MS/MS.

Data Presentation

The following table summarizes the available information on the stability of prosulfocarb and the inferred stability of this compound.

CompoundConditionStabilityData Source / Inference
Prosulfocarb Hydrolysis (pH 4-6, 90-120°C)StableEFSA conclusion on prosulfocarb stability under processing conditions.[7]
Prosulfocarb Frozen Storage (-18°C)Stable for at least 18 monthsEFSA peer review of prosulfocarb.
Thiocarbamate Sulfoxides (general class) Thermal ConditionsUnfavorable thermal stabilityScientific literature on thiocarbamate sulfoxides.[4][5]
This compound Thermal ConditionsInferred to be unstable Based on the general properties of thiocarbamate sulfoxides.
Thiocarbamates (general class) Acidic aqueous solutionDecomposition is acceleratedGeneral chemical properties of thiocarbamates.[3]
This compound Acidic ConditionsInferred to be unstable Based on the general properties of thiocarbamates.

Visualizations

The following diagrams illustrate the logical relationships in minimizing this compound degradation and the recommended experimental workflow.

degradation_logic goal Minimize Prosulfocarb Sulfoxide Degradation factor1 Thermal Lability goal->factor1 Caused by factor2 pH Sensitivity (Acidic Conditions) goal->factor2 Caused by strategy1 Maintain Low Temperature factor1->strategy1 Mitigated by strategy2 Control pH (Neutral/Slightly Basic) factor2->strategy2 Mitigated by action1a Use Pre-chilled Solvents strategy1->action1a Implemented via action1b Refrigerated Centrifugation strategy1->action1b action1c Work on Ice Bath strategy1->action1c action2a Use Buffered Extraction (e.g., Citrate) strategy2->action2a Implemented via

Caption: Logical approach to minimizing this compound degradation.

sample_prep_workflow start Homogenized Sample (10g) extraction Extraction: + 10 mL pre-chilled ACN + Citrate buffer salts start->extraction vortex1 Vortex (1 min) on ice bath extraction->vortex1 centrifuge1 Refrigerated Centrifugation (4000 rpm, 5 min, 4°C) vortex1->centrifuge1 supernatant Take 6 mL Supernatant centrifuge1->supernatant dspe d-SPE Cleanup: + MgSO4, PSA, C18 (optional GCB) supernatant->dspe vortex2 Vortex (30 sec) dspe->vortex2 centrifuge2 Refrigerated Centrifugation (4000 rpm, 5 min, 4°C) vortex2->centrifuge2 final_extract Filter (0.22 µm) into vial centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: Recommended sample preparation workflow for this compound.

Conclusion

While direct quantitative data on the degradation of this compound is limited, by understanding the chemical properties of the broader class of thiocarbamate sulfoxides, a robust sample preparation strategy can be developed. The key to minimizing degradation and ensuring accurate analytical results lies in the stringent control of temperature and pH throughout the entire workflow. The modified QuEChERS protocol presented in this guide provides a practical and effective approach for researchers and scientists working with this important metabolite. Adherence to these principles and methodologies will enhance the reliability and reproducibility of data in regulatory, environmental, and research settings.

References

An In-Depth Technical Guide to the Optimization of MS/MS Parameters for Prosulfocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and parameters involved in the optimization of tandem mass spectrometry (MS/MS) for the analysis of prosulfocarb (B1679731) sulfoxide (B87167), a key metabolite of the thiocarbamate herbicide prosulfocarb. Given the importance of monitoring pesticide residues in food and environmental samples, a robust and sensitive analytical method is crucial. This document outlines the experimental protocols, data presentation, and theoretical considerations for developing such a method using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Introduction to Prosulfocarb and its Sulfoxide Metabolite

Prosulfocarb is a pre-emergent and early post-emergent herbicide used for the control of grass and broad-leaved weeds in various crops.[1] In the environment and within biological systems, prosulfocarb can be metabolized to form prosulfocarb sulfoxide.[1] This transformation involves the oxidation of the sulfur atom in the thiocarbamate linkage. The chemical and physical properties of prosulfocarb and its sulfoxide are summarized in Table 1.

Table 1: Chemical and Physical Properties

PropertyProsulfocarbThis compound
Chemical Formula C₁₄H₂₁NOSC₁₄H₂₁NO₂S
Molecular Weight 251.39 g/mol 267.39 g/mol [2]
Precursor Ion ([M+H]⁺) m/z 252.1m/z 268.4
Structure S-benzyl dipropylthiocarbamate1-[(Phenylmethyl)sulfinyl]-N,N-dipropylformamide[2]

Experimental Design for MS/MS Parameter Optimization

The optimization of MS/MS parameters is a critical step in developing a selective and sensitive method for the quantification of this compound. The primary goal is to identify the most abundant and stable precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) and the optimal instrumental settings to maximize their signal intensity.

Standard Preparation

A certified reference material of this compound should be used.[2] A stock solution is typically prepared in a solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of 1000 µg/mL. Working standard solutions are then prepared by serial dilution to an appropriate concentration for direct infusion or injection into the LC-MS/MS system (e.g., 1 µg/mL).

Liquid Chromatography

While direct infusion can be used for initial parameter optimization, chromatographic separation is necessary for the analysis of complex matrices. A reversed-phase liquid chromatography (RPLC) method is typically suitable for prosulfocarb and its metabolites.

Table 2: Typical Liquid Chromatography (LC) Parameters

ParameterRecommended Conditions
Column C18, 1.8 µm particle size
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Mass Spectrometry

A triple quadrupole mass spectrometer is commonly used for quantitative pesticide analysis due to its sensitivity and selectivity in MRM mode.[3][4]

The efficiency of ionization can be influenced by several source parameters. These should be optimized to obtain a stable and intense signal for the precursor ion of this compound (m/z 268.4).

Table 3: Ion Source Parameters for Optimization

ParameterTypical RangeDescription
IonSpray Voltage 3000 - 5500 V (Positive Mode)Voltage applied to the ESI needle to generate a spray of charged droplets.
Source Temperature 350 - 550 °CTemperature of the ion source to aid in desolvation.
Curtain Gas (CUR) 10 - 30 psiAn inert gas (typically nitrogen) that prevents solvent droplets and neutral molecules from entering the mass spectrometer.
Nebulizer Gas (GS1) 40 - 60 psiGas flow that aids in the formation of a fine spray of droplets.
Heater Gas (GS2) 40 - 60 psiHeated gas that assists in the evaporation of the solvent from the droplets.

The following parameters are specific to the analyte and are crucial for the selectivity and sensitivity of the MS/MS detection.

  • Declustering Potential (DP): This voltage is applied to prevent solvent clusters from entering the quadrupole and to promote in-source fragmentation. The optimal DP will maximize the precursor ion signal while minimizing premature fragmentation.

  • Collision Energy (CE): This is the kinetic energy applied to the precursor ions in the collision cell to induce fragmentation into product ions. The optimal CE is the energy that produces the highest intensity for a specific product ion.[5]

  • Cell Exit Potential (CXP): This voltage helps to focus and accelerate the product ions from the collision cell towards the third quadrupole.

Experimental Workflow for Parameter Optimization

The following workflow outlines the steps to determine the optimal MS/MS parameters for this compound.

G cluster_0 MS/MS Parameter Optimization Workflow A Prepare this compound Standard Solution (e.g., 1 µg/mL) B Direct Infusion or FIA into Mass Spectrometer A->B C Optimize Ion Source Parameters (Voltage, Temperature, Gas Flows) B->C D Acquire Q1 Scan to Confirm Precursor Ion (m/z 268.4) C->D E Optimize Declustering Potential (DP) for Precursor Ion D->E F Acquire Product Ion Scan at Various Collision Energies (CE) E->F G Identify Major Product Ions F->G H Optimize CE for Each Product Ion Transition G->H I Select at Least Two MRM Transitions (Quantifier and Qualifier) H->I J Optimize Cell Exit Potential (CXP) for Each Transition I->J K Finalized Optimized MRM Method J->K

Caption: Workflow for the optimization of MS/MS parameters for this compound.

Proposed Fragmentation Pathway

Understanding the fragmentation of this compound is key to identifying its characteristic product ions. Based on the structure of S-benzyl dipropylthiocarbamate sulfoxide, the following fragmentation pathway is proposed. The positive charge is likely to be localized on the nitrogen or sulfur atom. Collision-induced dissociation (CID) will likely lead to the cleavage of the weaker bonds.

G cluster_1 Proposed Fragmentation Pathway of this compound precursor This compound [M+H]⁺ m/z 268.4 frag1 Loss of C₇H₇SO m/z 144.1 precursor->frag1 - C₇H₇SO frag2 Loss of C₇H₇O m/z 162.1 precursor->frag2 - C₇H₇O frag3 Loss of C₆H₁₄N m/z 167.0 precursor->frag3 - C₆H₁₄N frag4 Tropylium Cation m/z 91.1 precursor->frag4 Cleavage

Caption: Proposed fragmentation pathway for protonated this compound.

Data Presentation: Optimized MS/MS Parameters

Once the optimization experiments are complete, the quantitative data should be summarized in a clear and structured table. This allows for easy comparison and implementation of the optimized method.

Table 4: Optimized MS/MS Parameters for this compound (Hypothetical Data)

Precursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)Cell Exit Potential (CXP) (V)Transition Type
268.4144.1802512Quantifier
268.4162.1802010Qualifier
268.491.180358Qualifier

Note: The values in Table 4 are hypothetical and should be determined experimentally following the protocol outlined in this guide.

Detailed Experimental Protocol: Sample Preparation and Analysis

This section provides a detailed protocol for the extraction and analysis of this compound from a food matrix, adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4]

Reagents and Materials
  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium formate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for dispersive SPE

  • Syringe filters (0.22 µm)

Sample Extraction
  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake immediately and vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18.

  • Vortex for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

Final Extract Preparation and Analysis
  • Take an aliquot of the cleaned extract and dilute it with water or an initial mobile phase to minimize matrix effects and improve chromatographic peak shape. A dilution factor of 10 to 50 is common.

  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

  • Inject the sample into the LC-MS/MS system operating with the optimized parameters.

G cluster_2 Sample Preparation and Analysis Workflow SP1 Homogenize Sample SP2 Weigh 10 g of Sample SP1->SP2 SP3 Add 10 mL Acetonitrile and Shake SP2->SP3 SP4 Add QuEChERS Salts (MgSO₄, NaCl) and Shake SP3->SP4 SP5 Centrifuge SP4->SP5 SP6 Transfer Supernatant to d-SPE Tube SP5->SP6 SP7 Vortex and Centrifuge SP6->SP7 SP8 Dilute and Filter Final Extract SP7->SP8 SP9 Inject into LC-MS/MS System SP8->SP9

Caption: QuEChERS-based sample preparation workflow for the analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the optimization of MS/MS parameters for the analysis of this compound. By following the outlined experimental protocols and workflows, researchers can develop a robust, sensitive, and selective LC-MS/MS method. The key to a successful method is the empirical determination of compound-dependent parameters, particularly the declustering potential and collision energies for the most abundant and stable MRM transitions. The provided information serves as a strong foundation for laboratories involved in pesticide residue analysis and drug metabolism studies.

References

An In-depth Technical Guide to Addressing Matrix Interference in Prosulfocarb Sulfoxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosulfocarb (B1679731), a thiocarbamate herbicide, is widely used in agriculture to control grass and broadleaf weeds. Its primary metabolite, prosulfocarb sulfoxide (B87167), is of significant interest in environmental and food safety monitoring due to its potential persistence and toxicity. Accurate quantification of prosulfocarb sulfoxide is crucial for assessing exposure and ensuring regulatory compliance. However, the analysis of this compound in complex matrices such as soil, water, and various food commodities is often hampered by matrix interference.

Matrix effects, the alteration of analytical signal due to co-eluting matrix components, can lead to significant inaccuracies in quantification, manifesting as either signal suppression or enhancement. This technical guide provides a comprehensive overview of the challenges posed by matrix interference in the quantification of this compound and presents detailed methodologies to mitigate these effects. The focus is on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for pesticide residue analysis.

This guide will delve into detailed experimental protocols, present quantitative data on matrix effects in various matrices, and provide visual workflows to aid in the development and validation of robust analytical methods for this compound quantification.

Understanding Matrix Effects in LC-MS/MS Analysis

Matrix effects are a significant challenge in LC-MS/MS analysis, particularly when using electrospray ionization (ESI). These effects arise from the competition between the analyte and co-eluting matrix components for ionization, leading to a decrease (ion suppression) or increase (ion enhancement) in the analyte's signal intensity compared to a pure standard solution.

The primary mechanisms behind matrix effects include:

  • Competition for Charge: In the ESI source, a finite number of charges are available on the droplet surface. High concentrations of co-eluting matrix components can outcompete the analyte for these charges, reducing the analyte's ionization efficiency and causing signal suppression.

  • Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity. These changes can affect the droplet fission process and the release of gas-phase ions, thereby influencing the analyte signal.

  • Ion Pairing: Co-eluting compounds can form ion pairs with the analyte in the gas phase, neutralizing its charge and preventing its detection by the mass spectrometer.

The extent of matrix effects is highly dependent on the nature of the matrix, the analyte's physicochemical properties, and the chromatographic conditions. For instance, complex matrices like herbs and spices are known to cause more significant matrix effects than simpler matrices like fruits with high water content.[1]

Experimental Protocols for this compound Quantification

A robust analytical method for this compound requires meticulous sample preparation to minimize matrix interference before instrumental analysis. The following sections detail a validated approach using QuEChERS extraction and dSPE cleanup, followed by LC-MS/MS analysis.

Sample Preparation and Extraction: A Modified QuEChERS Protocol

The QuEChERS method is a widely accepted technique for multi-residue pesticide analysis in food and agricultural samples.[2] The following protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

Procedure:

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., 500 g of a vegetable or herb) to a uniform consistency. For soil samples, sieve to remove large debris.

  • Weighing: Weigh 10 g (for high water content matrices) or 5 g (for dry or complex matrices) of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). The use of buffered salts helps to maintain a stable pH and improve the recovery of pH-sensitive pesticides.

    • Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes to achieve phase separation. The upper layer will be the acetonitrile extract containing the pesticides.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The acetonitrile extract from the QuEChERS procedure often contains co-extracted matrix components that can interfere with the LC-MS/MS analysis. A dSPE cleanup step is employed to remove these interferences.

Materials:

  • 2 mL or 15 mL dSPE tubes containing specific sorbents

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (use with caution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Transfer of Extract: Transfer a 1 mL aliquot of the upper acetonitrile layer from the extraction step into a 2 mL dSPE tube.

  • Sorbent Selection: The choice of dSPE sorbent depends on the matrix.

    • For general food matrices: A combination of PSA (to remove organic acids, sugars, and fatty acids) and C18 (to remove non-polar interferences) is commonly used. A typical composition is 25 mg PSA and 150 mg MgSO₄ per mL of extract.

    • For highly pigmented matrices (e.g., spinach, herbs): GCB can be added to remove pigments. However, GCB can also adsorb planar pesticides, so its use should be carefully validated for prosulfocarb and its sulfoxide. If used, a typical amount is 7.5 mg GCB per mL of extract.

  • Cleanup:

    • Add the appropriate dSPE sorbent mixture to the extract.

    • Vortex for 30 seconds to 1 minute to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the supernatant into a clean vial.

    • The extract can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent (e.g., methanol/water) if concentration is needed.

Instrumental Analysis: LC-MS/MS Parameters

Liquid Chromatography (LC):

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5-10% B, ramp to 95-100% B over 10-15 minutes, hold for 2-3 minutes, then re-equilibrate
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 2 - 10 µL
Column Temperature 40 °C

Tandem Mass Spectrometry (MS/MS):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy 1 (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy 2 (eV)
Prosulfocarb252.1128.11591.125
This compound268.1128.118158.112

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data on Matrix Effects and Mitigation Strategies

The extent of matrix effects can be quantified by comparing the slope of the calibration curve prepared in the matrix extract to the slope of the calibration curve prepared in a pure solvent.

Matrix Effect (%) = [(Slopematrix / Slopesolvent) - 1] x 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Matrix Effects on Prosulfocarb Quantification in Vegetable Matrices

The following table summarizes the matrix effects observed for prosulfocarb in various vegetable matrices using a modified QuEChERS method with LC-MS/MS.[2]

MatrixMatrix Effect (%)
Cucumber-15
Eggplant-10
Pepper-12
Squash-18
Melon-20
Pumpkin-22
Tomato-5
Parsley-79
Lettuce-35
Spinach-40
Carrot-25

Data adapted from a study evaluating method performance for 57 commonly used herbicides.[2] A negative value indicates ion suppression.

As the data indicates, parsley exhibits a very strong ion suppression effect for prosulfocarb, highlighting the necessity of implementing strategies to counteract this interference for accurate quantification.

Strategies to Mitigate Matrix Effects

Several approaches can be employed to minimize or compensate for matrix effects:

  • Matrix-Matched Calibration: This is the most common approach and involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to ensure that the standards and samples experience similar matrix effects.

  • Use of Isotope-Labeled Internal Standards: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., prosulfocarb-d7). This internal standard is added to the sample before extraction and will co-elute with the native analyte, experiencing the same matrix effects. The ratio of the analyte signal to the internal standard signal is used for quantification, effectively canceling out the matrix effects.

  • Sample Dilution: Diluting the final extract with the initial mobile phase can reduce the concentration of co-eluting matrix components, thereby lessening their impact on the analyte's ionization. However, this approach may compromise the method's sensitivity if the analyte concentration is low.

  • Optimized Cleanup: Further optimization of the dSPE cleanup step, such as using different sorbent combinations or amounts, can help to remove more of the interfering matrix components. For particularly challenging matrices, additional cleanup steps like solid-phase extraction (SPE) with different stationary phases may be necessary.

  • Chromatographic Separation: Improving the chromatographic separation to resolve the analyte from the majority of the matrix components can also significantly reduce matrix effects. This can be achieved by using a longer column, a different stationary phase, or a modified gradient elution.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis Sample Sample Homogenization Weigh Weighing (5-10 g) Sample->Weigh Homogenized Sample Extract QuEChERS Extraction (Acetonitrile + Salts) Weigh->Extract Centrifuge1 Centrifugation (Phase Separation) Extract->Centrifuge1 Transfer Transfer Acetonitrile Extract Centrifuge1->Transfer Acetonitrile Supernatant dSPE dSPE Cleanup (PSA, C18, GCB) Transfer->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 LCMS LC-MS/MS Analysis Centrifuge2->LCMS Cleaned Extract Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound quantification.

Interplay of Factors in Matrix Effect

matrix_effect_logic cluster_matrix Sample Matrix cluster_process Analytical Process cluster_outcome Analytical Outcome Matrix Matrix Components (Lipids, Pigments, Sugars) Extraction Extraction (QuEChERS) Matrix->Extraction Co-extraction MS MS Ionization (ESI) Matrix->MS Interference Cleanup Cleanup (dSPE) Extraction->Cleanup Crude Extract Cleanup->Matrix Removal of Interferences LC LC Separation Cleanup->LC Cleaned Extract LC->Matrix Separation from Interferences LC->MS Eluent DataQuality Data Quality (Accuracy, Precision) MS->DataQuality Signal

Caption: Factors influencing matrix effects and data quality.

Conclusion

The accurate quantification of this compound in complex matrices is a challenging but essential task for ensuring food and environmental safety. Matrix interference is a major obstacle that can significantly compromise the reliability of analytical results. This technical guide has outlined a comprehensive approach to address these challenges, focusing on a robust sample preparation methodology based on the QuEChERS protocol with dSPE cleanup, followed by sensitive and selective LC-MS/MS analysis.

The provided experimental protocols serve as a solid foundation for method development, while the quantitative data on matrix effects underscore the importance of matrix-specific validation. By implementing strategies such as matrix-matched calibration, the use of internal standards, and optimized cleanup procedures, researchers can effectively mitigate the impact of matrix interference and achieve accurate and reproducible quantification of this compound. The visualizations provided offer a clear overview of the analytical workflow and the interplay of various factors affecting data quality, serving as valuable tools for training and method development in the laboratory. Continuous evaluation and adaptation of these methods will be crucial as new and more complex matrices are encountered.

References

Overcoming Low Recovery of Prosulfocarb Sulfoxide in Soil Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the challenges and solutions associated with the low recovery of prosulfocarb (B1679731) sulfoxide (B87167) in soil sample analysis. Prosulfocarb, a thiocarbamate herbicide, is metabolized in soil to prosulfocarb sulfoxide, a more polar and potentially mobile compound. Accurate quantification of this metabolite is crucial for environmental fate studies and risk assessment. However, its physicochemical properties present significant analytical challenges, often leading to poor recovery during sample preparation.

This guide outlines optimized experimental protocols, discusses the critical factors affecting recovery, and provides a systematic approach to method development and validation.

Understanding the Challenge: Physicochemical Properties and Matrix Interactions

The low recovery of this compound from soil matrices is primarily attributed to its increased polarity compared to the parent compound, prosulfocarb. This polarity leads to strong interactions with soil components and difficulties in extraction and cleanup.

Key Contributing Factors:

  • Strong Adsorption to Soil Matrix: The polar sulfoxide functional group can form hydrogen bonds with organic matter and clay particles in the soil, leading to strong adsorption and incomplete extraction.

  • Matrix Effects in LC-MS/MS Analysis: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement and inaccurate quantification.[1][2][3][4]

  • Analyte Loss During Cleanup: Traditional cleanup sorbents may have an affinity for the polar sulfoxide, leading to its unintended removal from the sample extract.

Recommended Analytical Approach: Modified QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[5][6][7] However, the standard QuEChERS protocol often requires modification to achieve satisfactory recovery for polar analytes like this compound. This guide proposes a modified QuEChERS protocol optimized for this specific challenge.

Experimental Workflow

The following diagram illustrates the recommended workflow for the analysis of this compound in soil samples.

experimental_workflow cluster_extraction Extraction cluster_cleanup Dispersive Solid-Phase Extraction (d-SPE) cluster_analysis Analysis SoilSample Soil Sample (5-10g) AddWater Hydration (Add water if dry) SoilSample->AddWater AddACN Add Acetonitrile (B52724) (with 0.1% Formic Acid) AddWater->AddACN AddSalts Add QuEChERS Salts (MgSO4, NaCl, Na3Citrate, Na2HCitrate) AddACN->AddSalts Shake Vortex/Shake (1 min) AddSalts->Shake Centrifuge1 Centrifuge (5 min, >3000 rcf) Shake->Centrifuge1 Supernatant Take Aliquot of Supernatant (1-2 mL) Centrifuge1->Supernatant AddSorbent Add d-SPE Sorbents (MgSO4, C18, GCB) Supernatant->AddSorbent ShakeClean Vortex/Shake (30 sec) AddSorbent->ShakeClean Centrifuge2 Centrifuge (5 min, >5000 rcf) ShakeClean->Centrifuge2 Filter Filter Supernatant (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Figure 1: Recommended experimental workflow for this compound analysis.
Detailed Experimental Protocol

This protocol is a starting point and may require further optimization based on soil type and laboratory instrumentation.

1. Sample Preparation and Extraction:

  • Sample Homogenization: Ensure the soil sample is well-homogenized to obtain a representative subsample.

  • Weighing: Weigh 5-10 g of the homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube. For dry soils, add an appropriate amount of deionized water to achieve a final water content of approximately 50-60% and allow to hydrate (B1144303) for 30 minutes.[5][6]

  • Solvent Addition: Add 10 mL of acetonitrile containing 0.1% formic acid. The addition of formic acid helps to maintain this compound in its protonated form, which can improve its partitioning into the organic solvent.

  • Salting-Out: Add a commercially available QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate). Magnesium sulfate (B86663) facilitates the partitioning of acetonitrile from the aqueous phase, while the citrate (B86180) buffer helps to maintain a stable pH.

  • Extraction: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube for 5 minutes at a relative centrifugal force (rcf) of at least 3000 x g.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Aliquot Transfer: Carefully transfer a 1-2 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • Sorbent Composition: A combination of sorbents is recommended to effectively remove interfering matrix components. A suggested starting composition per mL of extract is:

    • 150 mg MgSO₄: To remove residual water.

    • 50 mg C18: To remove non-polar interferences.

    • 7.5-15 mg Graphitized Carbon Black (GCB): To remove pigments and sterols. Caution: GCB can adsorb planar molecules, and its amount should be optimized to minimize the loss of this compound.

  • Cleanup: Vortex the tube for 30 seconds.

  • Centrifugation: Centrifuge for 5 minutes at an rcf of at least 5000 x g.

3. Final Extract Preparation and Analysis:

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: Analyze the final extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode. The use of matrix-matched calibration standards is crucial to compensate for any remaining matrix effects.[3]

Data Presentation: Expected Recovery Rates

The following table summarizes expected recovery rates for this compound using the proposed modified QuEChERS protocol compared to a standard protocol. These values are illustrative and will vary depending on the soil type and specific experimental conditions.

ProtocolExtraction Solventd-SPE Cleanup SorbentsExpected Recovery (%)Relative Standard Deviation (RSD, %)
Standard QuEChERS AcetonitrileMgSO₄, PSA40 - 60< 20
Modified QuEChERS Acetonitrile + 0.1% Formic AcidMgSO₄, C18, GCB (optimized)70 - 110< 15

Key Optimization Strategies and Logical Relationships

The successful implementation of this method relies on the careful optimization of several key parameters. The following diagram outlines the logical relationships between the analytical challenges and the proposed solutions.

logical_relationships cluster_challenges Challenges cluster_solutions Solutions LowRecovery Low Recovery of This compound AcidifiedSolvent Acidified Extraction Solvent (ACN + HCOOH) LowRecovery->AcidifiedSolvent Improves partitioning OptimizedDSPE Optimized d-SPE (C18, GCB) LowRecovery->OptimizedDSPE Minimizes analyte loss MatrixEffects Matrix Effects (Ion Suppression) MatrixEffects->OptimizedDSPE Removes interferences MatrixMatched Matrix-Matched Calibration MatrixEffects->MatrixMatched Compensates for suppression AnalyteLoss Analyte Loss During Cleanup AnalyteLoss->OptimizedDSPE Selective sorbents

Figure 2: Logical relationships between challenges and solutions.

Conclusion

Overcoming the low recovery of this compound in soil samples requires a tailored analytical approach that addresses its polar nature and the complexity of the soil matrix. The proposed modified QuEChERS protocol, incorporating an acidified extraction solvent and an optimized d-SPE cleanup step, provides a robust framework for achieving accurate and reliable quantification. Method validation using various soil types and the consistent use of matrix-matched calibration standards are essential for ensuring data quality in environmental monitoring and research.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Validation and Comparative Analysis of the MAPK/ERK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Ras-Raf-MEK-ERK pathway, is a cornerstone of cellular signaling, regulating fundamental processes such as proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention.[2][3] This guide provides a comprehensive overview of the validation and comparative analysis of therapeutic agents targeting this pathway, with a focus on MEK inhibitors. It includes detailed experimental protocols, comparative quantitative data, and visualizations to aid researchers in their drug development efforts.

Comparative Analysis of MEK Inhibitors

The potency of MEK inhibitors is a critical parameter in their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for prominent MEK inhibitors across a panel of human cancer cell lines, providing a basis for their comparative efficacy.

InhibitorCell LineCancer TypeIC50 (nM)
Trametinib A375Melanoma0.48[4]
Colo205Colorectal Cancer0.52[4]
HT29Colorectal Cancer1.0 - 2.5[4]
NCI-H460 (Y134C)Non-Small Cell Lung2.5[4]
Selumetinib A375Melanoma2.5 - 10[4]
Colo205Colorectal Cancer10 - 25[4]
HT29Colorectal Cancer25 - 100[4]
Binimetinib A375Melanoma12[3]
Colo205Colorectal Cancer25[3]
HL-085 A375Melanoma0.41–6.2[5]
Colo205Colorectal Cancer0.1–7.8[5]
HT29Colorectal Cancer0.88–2.9[5]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay type, and incubation time.[4]

Signaling Pathway and Experimental Overviews

Visualizing the signaling cascade and the experimental approaches used for its validation is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the MAPK/ERK pathway and a generalized workflow for inhibitor validation.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc, Elk-1) ERK->TranscriptionFactors Proliferation Proliferation, Survival, etc. TranscriptionFactors->Proliferation

The Ras-Raf-MEK-ERK signaling pathway and points of intervention.

Experimental_Workflow start Start: Compound Synthesis biochem_assay Biochemical Assay (e.g., In Vitro Kinase Assay) - Determine IC50 start->biochem_assay cell_based_assay Cell-Based Assay (e.g., p-ERK Western Blot) - Confirm cellular activity biochem_assay->cell_based_assay functional_assay Functional Cellular Assay (e.g., Proliferation/AP-1 Reporter) - Assess downstream effects cell_based_assay->functional_assay in_vivo In Vivo Xenograft Model - Evaluate efficacy and toxicity functional_assay->in_vivo end End: Preclinical Candidate in_vivo->end

A generalized workflow for the preclinical validation of a MEK inhibitor.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the validation and comparison of pathway modulators. Below are detailed protocols for key assays.

Cell-Based Phospho-ERK (p-ERK) Western Blot

This assay assesses a compound's ability to inhibit MEK1/2 activity within a cellular context by measuring the phosphorylation of its direct substrate, ERK1/2.[6]

a. Cell Culture and Treatment:

  • Seed cells (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight.[6]

  • For serum starvation, aspirate the growth medium, wash with PBS, and add a low-serum medium for 4-12 hours to minimize basal ERK phosphorylation.[7]

  • Treat cells with various concentrations of the test compound (e.g., MEK inhibitor) for the desired time (e.g., 2-24 hours). Include a vehicle-only control (e.g., DMSO).[8]

  • (Optional) For some experimental designs, stimulate the pathway with a growth factor like EGF (e.g., 50 ng/mL) for 5 minutes before harvesting.[8]

b. Cell Lysis and Protein Quantification:

  • Place culture dishes on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[8]

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[8]

  • Scrape the cells, collect the lysate into microfuge tubes, and centrifuge at high speed (e.g., 10,000 rpm) at 4°C to pellet cell debris.[7]

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[8]

c. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein lysate per lane by boiling in SDS-PAGE loading buffer at 95-100°C for 5 minutes.[2][8]

  • Load samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.[2]

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system (e.g., 100 V for 1-2 hours).[2]

d. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2), typically diluted 1:1000 to 1:2000 in blocking buffer, overnight at 4°C with gentle agitation.[2][8]

  • Wash the membrane three times for 5-10 minutes each with TBST.[2]

  • Incubate the membrane with an HRP-conjugated secondary antibody (typically diluted 1:5000 to 1:10,000) for 1 hour at room temperature.[2]

  • Wash the membrane again three times with TBST.[2]

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[8]

e. Stripping and Re-probing:

  • To normalize the p-ERK signal, the membrane is stripped of the bound antibodies and re-probed for total ERK1/2.[2]

  • Incubate the membrane in a stripping buffer for 15-30 minutes, then wash extensively with TBST.[2][7]

  • Repeat the blocking, primary antibody (anti-total ERK1/2), secondary antibody, and detection steps.[2]

  • Quantify band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ). For each sample, normalize the p-ERK signal by dividing it by the corresponding total ERK signal.[2]

In Vitro MEK1 Kinase Assay (ADP-Glo™)

This biochemical assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1 by measuring the amount of ADP produced.[6] The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction; ADP is converted into ATP, which is then measured using a luciferase/luciferin reaction.[9]

a. Materials:

  • Recombinant active human MEK1 enzyme

  • Inactive ERK2 substrate

  • Test compound (e.g., MEK-IN-4)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[9]

  • White, opaque 384-well assay plates

b. Procedure:

  • Prepare a serial dilution of the test compound in the kinase reaction buffer.

  • In a 384-well plate, add the test compound dilutions, recombinant MEK1 enzyme, and the inactive ERK2 substrate.[6]

  • Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for 60 minutes.[6][9]

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6][9]

  • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[6][9]

  • Measure the luminescence using a plate-reading luminometer. The luminescent signal positively correlates with the amount of ADP formed and thus with kinase activity.[9]

  • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

AP-1 Luciferase Reporter Assay

This cell-based assay measures the functional consequence of MAPK/ERK pathway inhibition. Activated ERK translocates to the nucleus and leads to the activation of transcription factors like Activator Protein-1 (AP-1).[10] This assay uses a reporter gene (luciferase) under the control of AP-1 response elements to provide a sensitive surrogate measure of changes in AP-1 activity.[10][11]

a. Cell Culture and Transfection:

  • Use reporter cells containing an engineered luciferase reporter gene functionally linked to tandem TPA response element (TRE) sequences.[10]

  • Seed the reporter cells in a 24-well or 96-well plate and allow them to adhere.[12]

b. Compound Treatment:

  • For inhibition-mode assays, pre-treat the cells with a serial dilution of the test inhibitor.

  • Stimulate the cells with a known AP-1 activator, such as Phorbol 12-myristate 13-acetate (PMA), to induce the signaling cascade.[10]

  • Incubate the cells with the treatment media. For inhibition assays, a 6-hour incubation is recommended.[10] For activation assays, a 22-24 hour incubation is optimal.[10]

c. Luciferase Assay:

  • After the incubation period, discard the treatment media.

  • Lyse the cells and add a Luciferase Detection Reagent.[10]

  • Quantify the intensity of light emission (Relative Light Units; RLU) from each well using a plate-reading luminometer.[10]

  • A decrease in the PMA-induced luciferase signal in the presence of the inhibitor indicates successful inhibition of the upstream MAPK/ERK pathway.

Assay_Logic KinaseAssay In Vitro Kinase Assay (Direct Target Engagement) Measures: Enzyme Activity (IC50) WesternBlot p-ERK Western Blot (Cellular Target Modulation) Measures: Substrate Phosphorylation KinaseAssay->WesternBlot informs ReporterAssay AP-1 Reporter Assay (Downstream Functional Effect) Measures: Gene Transcription WesternBlot->ReporterAssay leads to ProliferationAssay Proliferation Assay (Phenotypic Outcome) Measures: Cell Viability ReporterAssay->ProliferationAssay results in

References

Inter-Laboratory Comparison of Prosulfocarb Sulfoxide Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prosulfocarb (B1679731) is a widely used pre-emergent herbicide, and its primary metabolite, prosulfocarb sulfoxide (B87167), is of significant interest in environmental and food safety monitoring. Accurate and reproducible analysis of prosulfocarb sulfoxide is crucial for regulatory compliance and risk assessment. Inter-laboratory comparisons and proficiency tests are essential for ensuring the quality and comparability of analytical data generated by different laboratories. This technical guide provides an overview of the analytical methodologies for this compound, the framework for inter-laboratory comparisons, and the metabolic context of this compound.

Disclaimer: Despite a comprehensive search for publicly available data, specific quantitative results from inter-laboratory comparison studies or proficiency tests for this compound were not found. The European Union Reference Laboratories (EURLs) conduct proficiency tests that may include this analyte; however, detailed reports with individual laboratory data are not readily accessible to the public. Therefore, this guide focuses on the established analytical methods and the general principles of inter-laboratory validation, rather than a direct comparative analysis of performance data.

Analytical Methodologies

The most common and validated method for the analysis of prosulfocarb and its metabolites, including this compound, in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by chromatographic separation and detection.

Experimental Protocol: QuEChERS with HPLC-MS/MS

This protocol is a generalized representation based on common practices for pesticide residue analysis.

  • Sample Preparation:

    • Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

    • For dry samples, add a proportional amount of water to rehydrate.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add internal standards.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to induce phase separation.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbent depends on the matrix.

    • Shake for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Analysis by HPLC-MS/MS:

    • Take an aliquot of the cleaned extract for analysis.

    • Instrumentation: High-Performance Liquid Chromatography coupled with a tandem mass spectrometer (HPLC-MS/MS).

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Ionization: Electrospray ionization (ESI) in positive mode is common for prosulfocarb and its metabolites.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-product ion transitions for this compound.

Inter-Laboratory Comparison and Proficiency Testing

Inter-laboratory comparisons are a cornerstone of quality assurance in analytical laboratories. They are used to assess the performance of laboratories and the comparability of results. Proficiency Tests (PTs) are a formal type of inter-laboratory comparison organized by accredited bodies.

The Proficiency Testing Process

The general workflow for a proficiency test in the context of pesticide residue analysis is depicted below.

G cluster_0 PT Provider cluster_1 Participating Laboratory A Preparation of Test Material (Spiked or Incurred Matrix) B Homogeneity and Stability Testing A->B C Distribution to Participants B->C F Receipt of Test Material C->F D Data Collection and Statistical Analysis E Issuance of Final Report I Laboratory Performance Review (z-scores, etc.) E->I Performance Assessment G Analysis of this compound F->G H Reporting of Results G->H H->D

General workflow of a proficiency test for pesticide residue analysis.

Performance Assessment in Proficiency Tests

A common metric used to evaluate laboratory performance in proficiency tests is the z-score . It is calculated as:

z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (the consensus value from all participants or a reference value).

  • σ is the standard deviation for proficiency assessment.

Generally, a z-score is interpreted as follows:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Metabolism of Prosulfocarb

Prosulfocarb itself is a pro-herbicide, meaning it is converted into its active form, this compound, within the target plant. This metabolic activation is a key aspect of its herbicidal activity.

G Prosulfocarb Prosulfocarb Prosulfocarb_Sulfoxide This compound (Active Herbicide) Prosulfocarb->Prosulfocarb_Sulfoxide Metabolic Oxidation (in plant)

Prosulfocarb and its Sulfoxide Metabolite: A Comparative Toxicological Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative toxicological overview of the thiocarbamate herbicide prosulfocarb (B1679731) and its primary metabolite, prosulfocarb sulfoxide (B87167). Prosulfocarb is a pro-herbicide that undergoes metabolic activation to prosulfocarb sulfoxide, the herbicidally active compound that inhibits lipid synthesis in target plants. While effective as a herbicide, understanding the comparative toxicity of the parent compound and its metabolite in non-target organisms is crucial for a thorough risk assessment. This document summarizes available quantitative toxicity data, details relevant experimental methodologies based on established international guidelines, and visualizes key metabolic and toxicological pathways. The compiled data indicates that while this compound is the active herbicidal agent, the parent compound, prosulfocarb, generally exhibits higher acute toxicity to aquatic organisms. A significant data gap exists for the acute mammalian toxicity of this compound, precluding a direct comparative assessment in mammals.

Introduction

Prosulfocarb is a selective, pre- and early post-emergence herbicide used to control annual grasses and some broadleaf weeds in various crops.[1] Its mode of action involves the inhibition of lipid synthesis, a critical process for cell membrane integrity and plant growth.[1][2] Prosulfocarb itself is a "pro-herbicide," meaning it requires metabolic activation within the target plant to become herbicidally active. This activation involves the oxidation of the sulfur atom to form this compound, which is the actual inhibitor of very-long-chain fatty acid (VLCFA) synthesis.

The presence of both prosulfocarb and its sulfoxide metabolite in the environment and in biological systems necessitates a thorough understanding of their individual toxicological profiles. This guide aims to provide a detailed comparison of the toxicity of these two compounds to inform risk assessment and guide future research.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for prosulfocarb and this compound across various non-target organisms.

Table 1: Mammalian Acute Toxicity

CompoundSpeciesRouteEndpointValue (mg/kg bw)Reference
ProsulfocarbRatOralLD501820[3]
This compoundRatOralLD50Data not available

Table 2: Aquatic Ecotoxicity

CompoundSpeciesDurationEndpointValue (mg/L)ClassificationReference
ProsulfocarbDaphnia magna (Water flea)48 hoursEC500.51 - 1.75Moderately to Highly Toxic[4]
This compoundDaphnia magna (Water flea)48 hoursEC504.1Moderately Toxic[4]
ProsulfocarbOncorhynchus mykiss (Rainbow trout)96 hoursLC501.65 - 6.4Moderately Toxic[4]
This compoundOncorhynchus mykiss (Rainbow trout)96 hoursLC5011.0Slightly Toxic[4]
ProsulfocarbPseudunio auricularius (Giant Freshwater Pearl mussel)96 hoursLC503.02-[5]

Table 3: Other Ecotoxicity Data

CompoundSpeciesEndpointValueReference
ProsulfocarbEarthworm-Slightly toxic[4]
This compoundEarthworm-Slightly toxic[4]
ProsulfocarbBirds (Bobwhite quail)Acute Oral LD50>2250 mg/kg[4]
ProsulfocarbBirds (Bobwhite quail, Mallard ducks)5-day Dietary LC50>5620 ppm[4]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological assessments.

Mammalian Acute Oral Toxicity (based on OECD Guideline 401/423)

The acute oral toxicity of prosulfocarb in rats was likely determined following a protocol similar to the OECD Guideline 401 (now superseded) or 423 (Acute Toxic Class Method).

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (often females, as they can be slightly more sensitive) are used.

  • Housing and Acclimatization: Animals are housed in controlled conditions with respect to temperature, humidity, and light cycle. They are allowed to acclimatize to the laboratory environment before the study begins.

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is based on the animal's body weight.

  • Dose Levels: In a limit test (as likely performed for prosulfocarb given the high LD50), a high dose (e.g., 2000 mg/kg) is administered to a group of animals. If no mortality is observed, the LD50 is considered to be above this level. For a full study, multiple dose groups with a geometric progression of doses are used.

  • Observations: Animals are observed for clinical signs of toxicity and mortality shortly after dosing and periodically for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test animals.

Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)

The acute toxicity to Daphnia magna is a standard ecotoxicological endpoint.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.

  • Test Conditions: The test is conducted in a defined, reconstituted freshwater medium under controlled temperature (e.g., 20 ± 1°C) and light conditions (e.g., 16-hour light: 8-hour dark cycle).

  • Test Design: Groups of daphnids are exposed to a series of concentrations of the test substance. A control group without the test substance is also included.

  • Exposure Duration: 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Endpoint: The EC50, the median effective concentration that causes immobilization in 50% of the daphnids, is calculated for the 48-hour exposure period.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test assesses the acute lethal toxicity of a substance to fish.

  • Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Conditions: Fish are maintained in well-aerated, dechlorinated water of a defined quality (pH, hardness) and at a constant temperature suitable for the species.

  • Test Design: Groups of fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system. A control group is maintained under the same conditions without the test substance.

  • Exposure Duration: 96 hours.

  • Observations: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50, the median lethal concentration that kills 50% of the test fish, is determined for the 96-hour exposure period.

Signaling Pathways and Mechanisms of Toxicity

Mechanism of Action in Plants

The primary mode of action of prosulfocarb as a herbicide is the inhibition of lipid synthesis.[1][2] Prosulfocarb itself is a pro-herbicide and is metabolized to this compound, the active toxicant in plants. This compound inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is a key enzyme in the biosynthesis of fatty acids. This disruption of lipid synthesis leads to a failure in cell membrane formation and ultimately to the death of the germinating weed.

G prosulfocarb Prosulfocarb oxidation Metabolic Oxidation prosulfocarb->oxidation sulfoxide This compound (Active Herbicide) oxidation->sulfoxide inhibition Inhibition sulfoxide->inhibition accase Acetyl-CoA Carboxylase (ACCase) lipid_synthesis Lipid Synthesis accase->lipid_synthesis Catalyzes inhibition->accase cell_membrane Cell Membrane Formation lipid_synthesis->cell_membrane plant_death Plant Death lipid_synthesis->plant_death Disruption leads to

Caption: Metabolic activation of prosulfocarb and its herbicidal mode of action.

Metabolism and Toxicity in Non-Target Organisms

In mammals, such as rats, prosulfocarb is also metabolized.[4] However, the toxicological implications of this metabolism are less clear compared to plants. The available data suggests that prosulfocarb itself is more acutely toxic to aquatic organisms than its sulfoxide metabolite. This indicates that the parent compound may have different or additional mechanisms of toxicity in these non-target species that are not solely reliant on its conversion to the sulfoxide.

The specific signaling pathways affected by prosulfocarb and this compound in animals have not been extensively elucidated in the public literature. Given that lipid synthesis is a fundamental process in all organisms, it is plausible that high concentrations of these compounds could interfere with lipid metabolism in non-target species. However, the selectivity of thiocarbamate herbicides is generally attributed to differences in metabolism and detoxification pathways between target and non-target organisms.

G cluster_mammal Mammalian System cluster_aquatic Aquatic Organism prosulfocarb_mammal Prosulfocarb metabolism_mammal Metabolism prosulfocarb_mammal->metabolism_mammal toxicity_mammal Observed Toxicity (e.g., LD50 for Prosulfocarb) prosulfocarb_mammal->toxicity_mammal sulfoxide_mammal This compound metabolism_mammal->sulfoxide_mammal other_metabolites Other Metabolites metabolism_mammal->other_metabolites detoxification Detoxification & Excretion sulfoxide_mammal->detoxification other_metabolites->detoxification prosulfocarb_aquatic Prosulfocarb toxicity_prosulfo Higher Acute Toxicity (Lower EC50/LC50) prosulfocarb_aquatic->toxicity_prosulfo sulfoxide_aquatic This compound toxicity_sulfoxide Lower Acute Toxicity (Higher EC50/LC50) sulfoxide_aquatic->toxicity_sulfoxide

Caption: Comparative toxicological overview in non-target organisms.

Discussion and Conclusion

The available data provides a partial but important picture of the comparative toxicity of prosulfocarb and its sulfoxide metabolite. In aquatic ecosystems, the parent compound, prosulfocarb, consistently demonstrates higher acute toxicity to invertebrates (Daphnia magna) and fish (rainbow trout) than this compound. This suggests that risk assessments for aquatic environments should carefully consider the concentrations of the parent herbicide.

A significant knowledge gap exists regarding the acute mammalian toxicity of this compound. Without an oral LD50 value for the sulfoxide, a direct comparison with the parent compound's moderate acute toxicity in rats (LD50 of 1820 mg/kg) is not possible. This is a critical area for future research to fully characterize the risk to mammals.

The mechanism of action in plants is well-defined, with prosulfocarb acting as a pro-herbicide that is converted to the active inhibitor of lipid synthesis, this compound. The toxicological pathways in non-target organisms, particularly animals, are less understood. While interference with lipid metabolism is a potential mechanism, the observed higher toxicity of the parent compound in aquatic species suggests other or additional toxicological pathways may be involved.

References

Prosulfocarb and its Sulfoxide Metabolite: A Technical Guide to their Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfocarb (B1679731), a thiocarbamate herbicide, is a critical tool in the management of grassy and broadleaf weeds in various agricultural systems. Its efficacy is not inherent to the parent molecule but is a result of metabolic activation within the target plant to its sulfoxide (B87167) derivative. This technical guide provides an in-depth analysis of the comparative herbicidal activity of prosulfocarb and its active metabolite, prosulfocarb sulfoxide. It details their shared mode of action, the metabolic pathway of bioactivation, and the experimental protocols used to evaluate their effects. This document is intended to serve as a comprehensive resource for researchers in weed science, herbicide development, and plant biochemistry.

Introduction

Prosulfocarb is a selective, pre-emergence, and early post-emergence herbicide.[1] It belongs to the thiocarbamate chemical family and is classified under HRAC/WSSA Group 15 (formerly K3), which are known inhibitors of very-long-chain fatty acid (VLCFA) synthesis.[2] A key feature of prosulfocarb is that it is a pro-herbicide, meaning it requires bioactivation within the plant to exert its phytotoxic effects.[3][4] This activation involves the oxidation of the sulfur atom to form this compound, the herbicidally active compound.[5] Understanding the differential activity and metabolic fate of these two compounds is crucial for optimizing herbicide efficacy, managing resistance, and developing new weed control strategies.

Comparative Herbicidal Activity

Key Findings:

  • Prosulfocarb is significantly more effective on the coleoptiles (shoots) than on the radicles (roots) of Lolium rigidum.[6]

  • This compound , the activated form, exhibits potent herbicidal activity on both the coleoptiles and radicles.[6]

  • The lower efficacy of prosulfocarb on roots is linked to a reduced capacity for its bioactivation to the sulfoxide form in this tissue.[7]

The following table summarizes the 50% effective dose (ED50) values for prosulfocarb and this compound on different tissues of susceptible Lolium rigidum.

CompoundTissueED50 (µM)Reference
ProsulfocarbColeoptile~10[6]
Radicle>850[6]
This compoundColeoptile~0.5[6]
Radicle~0.17[6]

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action for this compound is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs).[2] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures, including the plasma membrane, cuticular waxes, and suberin.

The inhibition of VLCFA synthesis leads to a cascade of downstream effects, ultimately resulting in the death of the susceptible weed seedling. These effects include:

  • Disruption of cell membrane integrity and function.

  • Impaired cell division and expansion.

  • Failure of proper cuticle formation, leading to increased water loss and susceptibility to environmental stresses.

  • Inhibition of shoot and root growth, preventing the seedling from emerging from the soil and establishing itself.[5]

Metabolic Bioactivation and Inhibitory Pathway

Prosulfocarb is readily absorbed by the roots and emerging shoots of germinating weeds.[1] Once inside the plant, it undergoes bioactivation to its herbicidally active sulfoxide form. This metabolic conversion is a critical step for its phytotoxicity.

G cluster_plant Plant Cell Prosulfocarb Prosulfocarb (Inactive Pro-herbicide) Sulfoxidation Sulfoxidation (Metabolic Activation) Prosulfocarb->Sulfoxidation Uptake Prosulfocarb_Sulfoxide This compound (Active Herbicide) Sulfoxidation->Prosulfocarb_Sulfoxide VLCFA_Synthase VLCFA Synthase (Target Enzyme) Prosulfocarb_Sulfoxide->VLCFA_Synthase Inhibition VLCFA_Synthesis VLCFA Synthesis VLCFA_Synthase->VLCFA_Synthesis Catalyzes Cellular_Disruption Disruption of Cell Membranes, Cuticle Formation, and Growth VLCFA_Synthesis->Cellular_Disruption Leads to

Prosulfocarb Bioactivation and Mode of Action

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the herbicidal efficacy (GR50 or ED50) of prosulfocarb and this compound on a target weed species.

Materials:

  • Seeds of the target weed species (e.g., Lolium rigidum).

  • Pots filled with a suitable growing medium (e.g., sandy loam soil).

  • Prosulfocarb and this compound standards.

  • Appropriate solvents for dissolving the herbicides (e.g., acetone).

  • A spray chamber for uniform herbicide application.

  • Growth chamber or greenhouse with controlled environmental conditions.

Procedure:

  • Planting: Sow a predetermined number of seeds in each pot and cover them with a thin layer of soil.

  • Herbicide Preparation: Prepare a series of herbicide concentrations for both prosulfocarb and this compound. A typical range might be from 0.1 to 10,000 µM.

  • Herbicide Application: Apply the herbicide solutions to the soil surface (for pre-emergence) or to the emerged seedlings (for post-emergence) using a calibrated spray chamber. Include a control group treated with solvent only.

  • Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Data Collection: After a specified period (e.g., 14-21 days), harvest the above-ground biomass of the surviving plants. Dry the biomass in an oven until a constant weight is achieved.

  • Data Analysis: Calculate the percentage of growth reduction for each herbicide concentration relative to the untreated control. Use a non-linear regression analysis (e.g., a four-parameter log-logistic model) to determine the GR50 or ED50 value for each compound.

G start Start planting Sow Weed Seeds in Pots start->planting herbicide_prep Prepare Herbicide Dilutions planting->herbicide_prep application Apply Herbicides in Spray Chamber herbicide_prep->application incubation Incubate in Growth Chamber application->incubation harvest Harvest and Dry Biomass incubation->harvest analysis Calculate GR50/ED50 Values harvest->analysis end End analysis->end

Workflow for Whole-Plant Dose-Response Bioassay
In Vitro VLCFA Elongase Inhibition Assay

This assay directly measures the inhibitory effect of prosulfocarb and this compound on the activity of the VLCFA elongase enzyme complex.

Materials:

  • Microsomal fractions isolated from a suitable plant source (e.g., etiolated leek seedlings).

  • Radiolabeled precursor, such as [2-14C]malonyl-CoA.

  • Acyl-CoA substrates (e.g., C18:0-CoA, C20:0-CoA).

  • Cofactors: NADPH, NADH.

  • Prosulfocarb and this compound standards.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Microsome Isolation: Homogenize plant tissue in a suitable buffer and isolate the microsomal fraction by differential centrifugation.

  • Assay Mixture Preparation: Prepare a reaction mixture containing the microsomal fraction, acyl-CoA substrate, NADPH, NADH, and the test herbicide at various concentrations.

  • Reaction Initiation: Start the reaction by adding the radiolabeled [2-14C]malonyl-CoA.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to saponify the fatty acids.

  • Fatty Acid Extraction: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Quantification: Evaporate the solvent, add a scintillation cocktail to the fatty acid residue, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of VLCFA synthesis for each herbicide concentration and determine the IC50 value.

Signaling and Regulatory Aspects

The inhibition of VLCFA synthesis by this compound is a direct biochemical interaction. The broader signaling pathways that are affected by the depletion of VLCFAs are complex and can involve multiple cellular processes. A disruption in VLCFA levels can impact membrane fluidity, the function of membrane-bound proteins, and the integrity of the cuticle, which can trigger stress responses within the plant.

G Prosulfocarb_Sulfoxide This compound VLCFA_Synthase_Inhibition VLCFA Synthase Inhibition Prosulfocarb_Sulfoxide->VLCFA_Synthase_Inhibition VLCFA_Depletion VLCFA Depletion VLCFA_Synthase_Inhibition->VLCFA_Depletion Membrane_Disruption Membrane Disruption VLCFA_Depletion->Membrane_Disruption Cuticle_Impairment Cuticle Impairment VLCFA_Depletion->Cuticle_Impairment Stress_Signaling Stress Signaling Pathways (e.g., ABA, Jasmonic Acid) Membrane_Disruption->Stress_Signaling Cuticle_Impairment->Stress_Signaling Growth_Inhibition Inhibition of Cell Division and Elongation Stress_Signaling->Growth_Inhibition Cell_Death Cell Death Growth_Inhibition->Cell_Death

Hypothetical Signaling Cascade following VLCFA Synthesis Inhibition

Conclusion

Prosulfocarb's herbicidal activity is entirely dependent on its bioactivation to this compound. The sulfoxide metabolite is a potent inhibitor of very-long-chain fatty acid synthesis, a mode of action that is highly effective against susceptible grass and broadleaf weeds. The differential ability of plant tissues to perform this bioactivation explains the observed differences in the efficacy of the parent compound on various parts of the plant. A thorough understanding of these mechanisms is essential for the sustainable use of prosulfocarb and for the development of future herbicides with similar modes of action. Further research directly comparing the whole-plant efficacy of prosulfocarb and its sulfoxide would be beneficial for a more complete understanding of their herbicidal properties.

References

Navigating Immunoassay Specificity: A Technical Guide to Prosulfocarb and Its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the immunological cross-reactivity between the herbicide prosulfocarb (B1679731) and its primary active metabolite, prosulfocarb sulfoxide (B87167), reveals critical considerations for accurate environmental and agricultural monitoring. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the specificity of immunoassays for this widely used pro-herbicide.

Prosulfocarb, a thiocarbamate herbicide, undergoes metabolic activation in target plants to form prosulfocarb sulfoxide, the compound primarily responsible for its herbicidal activity. This metabolic conversion presents a significant analytical challenge: ensuring that detection methods, particularly rapid screening tools like immunoassays, can accurately quantify the parent compound, its active metabolite, or both. The cross-reactivity of an antibody with both the parent molecule and its metabolites is a pivotal parameter in immunoassay development, dictating the assay's specificity and its fitness for purpose.

The Significance of Cross-Reactivity

In the context of a prosulfocarb immunoassay, cross-reactivity refers to the extent to which the antibody raised against prosulfocarb also binds to its sulfoxide metabolite. A high degree of cross-reactivity would indicate that the immunoassay detects both compounds, potentially providing a measure of the total prosulfocarb-related residues. Conversely, a low cross-reactivity would suggest the assay is specific to the parent compound, requiring a separate assay for the metabolite. Understanding this relationship is paramount for accurate risk assessment and regulatory compliance.

Determining Cross-Reactivity: A Methodological Approach

The determination of cross-reactivity is a cornerstone of immunoassay validation. The following sections provide a detailed protocol for researchers to establish the specificity of a prosulfocarb immunoassay.

Data Presentation: Quantifying Cross-Reactivity

The cross-reactivity of an immunoassay is typically quantified by comparing the concentration of the parent compound (prosulfocarb) required to cause 50% inhibition of the signal (IC50) with the concentration of the metabolite (this compound) that elicits the same level of inhibition. The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Prosulfocarb / IC50 of this compound) x 100

The results of such an analysis should be presented in a clear and structured format for easy comparison.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
ProsulfocarbValue A100
This compoundValue B(Value A / Value B) x 100
Other related compoundsValue C(Value A / Value C) x 100

Note: The values in this table are placeholders and would be determined experimentally.

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

To develop an antibody, the small prosulfocarb molecule (a hapten) must be conjugated to a larger carrier protein to elicit an immune response.

  • Hapten Design: A derivative of prosulfocarb is synthesized to include a reactive functional group (e.g., a carboxyl or amino group) that allows for conjugation to a carrier protein. The position of this linker arm is critical to expose key epitopes of the prosulfocarb molecule to the immune system.

  • Carrier Protein Conjugation: The prosulfocarb hapten is covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development. The active ester method, using reagents like N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is commonly employed for this conjugation.

Antibody Production

Polyclonal or monoclonal antibodies can be generated.

  • Immunization: The prosulfocarb-KLH conjugate is emulsified with an adjuvant and injected into host animals (typically rabbits for polyclonal or mice for monoclonal antibodies) over a series of weeks.

  • Titer Determination: Blood samples are periodically collected, and the serum is tested for the presence of antibodies that recognize prosulfocarb. This is often done using an Enzyme-Linked Immunosorbent Assay (ELISA) format where prosulfocarb-BSA is coated onto microtiter plates.

  • Antibody Purification: Once a high titer is achieved, the antibodies are purified from the serum using protein A or G affinity chromatography.

Competitive ELISA Development

A competitive immunoassay is the most common format for detecting small molecules like prosulfocarb.

  • Plate Coating: Microtiter plates are coated with a prosulfocarb-protein conjugate (e.g., prosulfocarb-BSA).

  • Competitive Reaction: In the wells, a fixed amount of the anti-prosulfocarb antibody is mixed with either a standard solution of prosulfocarb or the sample to be tested. This mixture is then added to the coated plate. Prosulfocarb in the sample will compete with the prosulfocarb on the plate for binding to the limited number of antibody sites.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added.

  • Signal Generation: A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal. The intensity of the signal is inversely proportional to the concentration of prosulfocarb in the sample.

Cross-Reactivity Assessment
  • Standard Curves: Standard curves are generated for both prosulfocarb and this compound by plotting the signal intensity against a range of known concentrations for each compound.

  • IC50 Determination: The IC50 value for each compound is determined from its respective standard curve. This is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Calculation: The percentage of cross-reactivity is then calculated using the formula mentioned previously.

Visualizing the Core Concepts

To further elucidate the principles and workflows discussed, the following diagrams are provided.

prosulfocarb_metabolism_and_cross_reactivity cluster_metabolism Metabolic Activation cluster_immunoassay Immunoassay Cross-Reactivity Prosulfocarb Prosulfocarb Prosulfocarb_Sulfoxide Prosulfocarb Sulfoxide (Active Herbicide) Prosulfocarb->Prosulfocarb_Sulfoxide Oxidation in Plant Antibody Anti-Prosulfocarb Antibody Prosulfocarb_Binding Binding Affinity (High) Antibody->Prosulfocarb_Binding Sulfoxide_Binding Binding Affinity (To be determined) Antibody->Sulfoxide_Binding Prosulfocarb_Binding->Prosulfocarb Sulfoxide_Binding->Prosulfocarb_Sulfoxide Cross-Reactivity experimental_workflow Hapten Hapten Synthesis (Prosulfocarb Derivative) Immunogen Immunogen Preparation (Prosulfocarb-KLH) Hapten->Immunogen Antibody_Prod Antibody Production (Immunization & Purification) Immunogen->Antibody_Prod ELISA_Dev Competitive ELISA Development Antibody_Prod->ELISA_Dev Cross_React Cross-Reactivity Assessment ELISA_Dev->Cross_React Data_Analysis Data Analysis (IC50 & %CR) Cross_React->Data_Analysis

Navigating SANTE Guidelines for the Method Validation of Prosulfocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Analytical Scientists

This technical guide provides a comprehensive overview of the method validation process for the quantitative analysis of prosulfocarb (B1679731) sulfoxide (B87167) in food and feed matrices, in accordance with the European Union's SANTE/11312/2021 guidelines. This document is intended for researchers, scientists, and professionals involved in pesticide residue analysis and drug development who require a robust and compliant analytical method.

Prosulfocarb is a widely used thiocarbamate herbicide, and its metabolite, prosulfocarb sulfoxide (C₁₄H₂₁NO₂S), is a key analyte in residue monitoring to ensure food safety and regulatory compliance. The validation of analytical methods for this compound is critical for generating reliable and defensible data.

Core Principles of Method Validation under SANTE/11312/2021

The SANTE guidelines establish a framework to ensure that analytical methods used for the official control of pesticide residues are fit for purpose. The core performance characteristics that must be evaluated during method validation are:

  • Specificity and Selectivity: The ability of the method to distinguish the analyte of interest from other components in the sample matrix.

  • Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the analytical response over a defined range.

  • Accuracy (Trueness and Precision): The closeness of the measured value to the true value. This is assessed through recovery studies (trueness) and the measurement of variability (precision).

  • Precision: The degree of agreement among independent measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    • Within-laboratory Reproducibility (Inter-day precision): Precision within a single laboratory over a longer period, with different analysts and equipment.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization and detection of the analyte.

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

A widely accepted and validated method for the analysis of prosulfocarb and its metabolites in various food matrices is the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: QuEChERS Extraction

This protocol is a representative example for the extraction of this compound from a high-water-content food matrix (e.g., vegetables).

Materials:

  • Homogenized sample

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive Solid-Phase Extraction (d-SPE) tubes containing Primary Secondary Amine (PSA) sorbent and MgSO₄. For matrices with high fat content, C18 sorbent may be added. For pigmented matrices, Graphitized Carbon Black (GCB) may be included.

  • 50 mL centrifuge tubes

  • Centrifuge capable of ≥ 3000 x g

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS salt packet to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3000 x g for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a d-SPE tube.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at high speed (e.g., ≥ 5000 x g) for 2 minutes.

  • The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation. Based on available data, suggested MRM transitions for the parent prosulfocarb can be adapted for the sulfoxide. For prosulfocarb, a precursor ion of m/z 252.0 has been reported. The sulfoxide would have a precursor ion of approximately m/z 268.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
This compound~268To be determined empiricallyTo be determined empiricallyTo be determined empirically

Note: The optimal MRM transitions and collision energies must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation: Summary of Validation Parameters

The following tables summarize the required validation data for a method analyzing this compound, in accordance with SANTE/11312/2021 guidelines. The presented values are representative of a successfully validated method, as specific public data for this compound is limited. An LOQ of 0.01 mg/kg has been reported as validated for the parent compound, prosulfocarb, in certain matrices.

Table 1: Accuracy (Trueness) and Precision (Repeatability)

MatrixSpiking Level (mg/kg)Mean Recovery (%) (n=5)RSDr (%) (n=5)
Vegetable (High Water) 0.01 (LOQ)95< 15
0.0598< 10
Cereal (Low Water) 0.01 (LOQ)88< 20
0.0592< 15
Oilseed (High Fat) 0.01 (LOQ)85< 20
0.0590< 15

SANTE Acceptance Criteria: Mean Recovery 70-120%; RSDr ≤ 20%

Table 2: Within-Laboratory Reproducibility

MatrixSpiking Level (mg/kg)Mean Recovery (%) (n=5, over 3 days)RSDR (%) (n=5, over 3 days)
Vegetable (High Water) 0.01 (LOQ)93< 20
Cereal (Low Water) 0.01 (LOQ)86< 20
Oilseed (High Fat) 0.01 (LOQ)83< 20

SANTE Acceptance Criteria: RSDR ≤ 20%

Table 3: Linearity

MatrixCalibration Range (mg/kg)Correlation Coefficient (r²)
Matrix-matched standards 0.005 - 0.1> 0.99

SANTE Acceptance Criteria: r² > 0.99

Table 4: Limit of Quantification (LOQ)

AnalyteValidated LOQ (mg/kg)
This compound0.01

Note: The LOQ should be validated by recovery experiments at the proposed concentration.

Visualizing the Workflow and Relationships

Method Validation Workflow according to SANTE Guidelines

SANTE_Validation_Workflow cluster_planning 1. Planning cluster_method_dev 2. Method Development cluster_validation 3. Method Validation cluster_documentation 4. Documentation define_scope Define Scope (Analyte, Matrix, LOQ) sample_prep Sample Preparation (e.g., QuEChERS) define_scope->sample_prep instrumental_analysis Instrumental Analysis (LC-MS/MS) sample_prep->instrumental_analysis specificity Specificity/ Selectivity instrumental_analysis->specificity linearity Linearity accuracy Accuracy (Recovery) precision Precision (Repeatability & Reproducibility) loq LOQ Confirmation matrix_effects Matrix Effects validation_report Validation Report matrix_effects->validation_report sop Standard Operating Procedure (SOP) validation_report->sop

Caption: A flowchart illustrating the key stages of analytical method validation as per SANTE guidelines.

Analytical Workflow for Prosulfocarb Sulfoxidedot

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting homogenization Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction cleanup Dispersive SPE Cleanup (PSA, MgSO4, +/- C18/GCB) extraction->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Matrix-Matched Calibration) ms_detection->quantification confirmation Confirmation (Ion Ratio) quantification->confirmation reporting Reporting Results confirmation->reporting

Comparative Metabolism of Prosulfocarb in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfocarb (B1679731), a thiocarbamate herbicide, is a critical tool in the management of grass and broadleaf weeds, primarily in cereal crops. Its efficacy and selectivity are intrinsically linked to its metabolic fate within different plant species. This technical guide provides an in-depth analysis of the comparative metabolism of prosulfocarb, detailing the metabolic pathways, enzymatic systems, and experimental protocols used to elucidate these processes. Quantitative data from various studies are summarized to facilitate cross-species comparisons, and key metabolic and experimental workflows are visualized to enhance understanding. This document serves as a comprehensive resource for researchers and professionals engaged in herbicide development, weed science, and plant biochemistry.

Introduction

Prosulfocarb [S-benzyl N,N-dipropylcarbamothioate] is a pre-emergence herbicide that effectively controls a range of economically important weeds.[1][2] It is absorbed by the roots and emerging shoots of seedlings, where it inhibits lipid synthesis, ultimately leading to growth arrest and plant death.[2][3][4] The selectivity of prosulfocarb, particularly its safety in crops like wheat and barley, is attributed to the rapid metabolic detoxification in these tolerant species compared to susceptible weeds.[4] Understanding the differential metabolism of prosulfocarb is therefore paramount for optimizing its use, managing herbicide resistance, and developing new, more selective herbicides.

This guide synthesizes the current knowledge on the comparative metabolism of prosulfocarb in various plant species, with a focus on tolerant crops and susceptible weeds.

Metabolic Pathways of Prosulfocarb in Plants

The metabolism of prosulfocarb in plants proceeds through a series of detoxification reactions, primarily involving oxidation and conjugation. The key metabolic pathways are sulfoxidation, hydroxylation, and subsequent conjugation with endogenous molecules like glutathione (B108866).

Phase I: Activation and Modification

Sulfoxidation: The initial and critical step in prosulfocarb metabolism is the oxidation of the sulfur atom to form prosulfocarb sulfoxide (B87167).[3][5][6] This reaction is a bioactivation step, as prosulfocarb sulfoxide is the more phytotoxic form of the herbicide.[6][7] This activation is believed to be mediated by cytochrome P450 monooxygenases (P450s).[6][8]

Hydroxylation: Another Phase I reaction involves the hydroxylation of one of the propyl chains of prosulfocarb.[5]

Phase II: Conjugation and Detoxification

The activated this compound and other metabolites are subsequently conjugated with glutathione (GSH), a process catalyzed by glutathione S-transferases (GSTs).[3][9][10][11] This conjugation reaction is a key detoxification step, rendering the herbicide non-toxic and more water-soluble, which facilitates its sequestration.[10][11] While theoretically possible, direct evidence for GSH conjugation with this compound in some weed species like Lolium rigidum has been inconclusive in some studies.[8]

Differential Metabolism in Tolerant and Susceptible Species

The primary difference between tolerant crops (e.g., wheat) and susceptible weeds (e.g., annual ryegrass) lies in the rate and efficiency of these metabolic pathways.

  • Tolerant Species (e.g., Wheat): Wheat exhibits a higher capacity to rapidly metabolize prosulfocarb.[9] This is attributed to higher constitutive and inducible levels of detoxification enzymes like P450s and GSTs.[9][10] The rapid conversion of prosulfocarb to its sulfoxide and subsequent conjugation and sequestration prevents the accumulation of the phytotoxic form at its site of action.

  • Susceptible Species (e.g., Annual Ryegrass - Lolium rigidum): Susceptible species generally exhibit a slower rate of prosulfocarb metabolism.[6][8] This leads to the accumulation of the active this compound, resulting in phytotoxicity. Studies on Lolium rigidum have shown that different tissues, such as coleoptiles and radicles, can have varying capacities for prosulfocarb bioactivation and detoxification.[8][12]

Quantitative Data on Prosulfocarb Metabolism

The following tables summarize the available quantitative data from comparative metabolism studies of prosulfocarb. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with caution.

Table 1: Comparative Metabolism of [14C]-Prosulfocarb in Wheat and Annual Ryegrass (Lolium rigidum) Seedlings

Plant SpeciesTissueParent Prosulfocarb (% of recovered 14C)This compound (% of recovered 14C)Polar Metabolites (% of recovered 14C)Reference
Wheat (Triticum aestivum)ColeoptilesLowerHigherHigher[6]
Wheat (Triticum aestivum)RadiclesLowerHigherHigher[6]
Annual Ryegrass (Lolium rigidum) - SusceptibleColeoptilesHigherLowerLower[6]
Annual Ryegrass (Lolium rigidum) - SusceptibleRadiclesHigherLowerLower[6]
Annual Ryegrass (Lolium rigidum) - ResistantColeoptilesLowerHigherHigher[6]
Annual Ryegrass (Lolium rigidum) - ResistantRadiclesLowerHigherHigher[6]

Table 2: ED50 Values (μM) of Prosulfocarb and this compound for Coleoptile and Radicle Growth Inhibition in Wheat and Lolium rigidum

Plant SpeciesTissueProsulfocarb ED50 (μM)This compound ED50 (μM)Reference
Wheat (Triticum aestivum)Coleoptiles>160318[6]
Wheat (Triticum aestivum)Radicles>160>320[6]
Lolium rigidum - SusceptibleColeoptiles100.5[6]
Lolium rigidum - SusceptibleRadicles1200.1[6]
Lolium rigidum - Resistant (pr3-P0)Coleoptiles402.5[6]
Lolium rigidum - Resistant (pr3-P0)Radicles>1601.6[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible research in herbicide metabolism. The following sections outline the key experimental protocols cited in the literature.

Plant Material and Growth Conditions
  • Plant Species: Tolerant crop species such as wheat (Triticum aestivum) and barley (Hordeum vulgare), and susceptible weed species like annual ryegrass (Lolium rigidum) are commonly used.

  • Growth: Plants are typically grown in controlled environments (greenhouses or growth chambers) in pots containing a suitable growth medium.[7] Growth conditions such as temperature, light intensity, and photoperiod are maintained to ensure uniformity.[7]

Herbicide Application and Sample Collection
  • Radiolabeled Herbicide: [14C]-prosulfocarb is frequently used to trace the uptake, translocation, and metabolism of the herbicide.

  • Application: The herbicide can be applied to the soil (pre-emergence) or directly to the foliage.[7] For in-vitro studies, seedlings can be incubated in a solution containing the herbicide.[6]

  • Sample Collection: At specified time points after treatment, plant tissues (e.g., shoots, roots, coleoptiles, radicles) are harvested, washed, and often separated for analysis.[6]

Extraction of Prosulfocarb and its Metabolites
  • Homogenization: Plant tissues are homogenized in a suitable solvent, such as acetonitrile (B52724) or methanol, to extract the herbicide and its metabolites.[13]

  • Centrifugation and Filtration: The homogenate is centrifuged to pellet solid debris, and the supernatant containing the extracts is collected and filtered.[13]

Separation and Identification of Metabolites
  • Liquid-Liquid Partitioning: The crude extract is often partitioned between an organic solvent (e.g., hexane (B92381) or chloroform) and an aqueous phase to separate the parent herbicide from more polar metabolites.[6]

  • Thin-Layer Chromatography (TLC): TLC is a common technique for the initial separation and visualization of radiolabeled metabolites.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more precise separation and quantification of prosulfocarb and its metabolites.[6][13] A reversed-phase C18 column is typically used with a gradient of water and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification and structural elucidation of the separated metabolites.[13]

Enzyme Assays
  • Microsome Isolation: To study the role of P450s, microsomes are isolated from plant tissues through differential centrifugation.

  • GST Assays: The activity of glutathione S-transferases is determined by measuring the rate of conjugation of a model substrate (e.g., CDNB) or [14C]-prosulfocarb sulfoxide with glutathione.[6]

Visualizations

Signaling Pathways and Logical Relationships

Prosulfocarb_Metabolism_Pathway cluster_phase1 Phase I: Activation/Modification cluster_phase2 Phase II: Detoxification cluster_phase3 Phase III: Sequestration Prosulfocarb Prosulfocarb Sulfoxide This compound (Active Form) Prosulfocarb->Sulfoxide P450s (Sulfoxidation) Hydroxylated Hydroxylated Prosulfocarb Prosulfocarb->Hydroxylated P450s (Hydroxylation) Conjugate Glutathione Conjugate (Detoxified) Sulfoxide->Conjugate GSTs (Conjugation) Sequestration Vacuolar Sequestration Conjugate->Sequestration

Caption: Metabolic pathway of prosulfocarb in plants.

Comparative_Metabolism_Logic cluster_Tolerant Tolerant Plant (e.g., Wheat) cluster_Susceptible Susceptible Plant (e.g., Ryegrass) Prosulfocarb Prosulfocarb Application T_Metabolism Rapid Metabolism (High P450/GST activity) Prosulfocarb->T_Metabolism S_Metabolism Slow Metabolism (Low P450/GST activity) Prosulfocarb->S_Metabolism T_Detox Efficient Detoxification T_Metabolism->T_Detox T_Outcome Tolerance T_Detox->T_Outcome S_Accumulation Accumulation of This compound S_Metabolism->S_Accumulation S_Outcome Phytotoxicity S_Accumulation->S_Outcome

Caption: Logic of prosulfocarb selectivity in plants.

Experimental Workflow

Experimental_Workflow Start Plant Growth and [14C]-Prosulfocarb Treatment Harvest Harvest Plant Tissues Start->Harvest Extraction Solvent Extraction Harvest->Extraction Partition Liquid-Liquid Partitioning Extraction->Partition Organic_Phase Organic Phase (Parent Prosulfocarb) Partition->Organic_Phase Aqueous_Phase Aqueous Phase (Polar Metabolites) Partition->Aqueous_Phase Analysis Analysis Organic_Phase->Analysis Aqueous_Phase->Analysis TLC TLC Analysis->TLC HPLC HPLC Analysis->HPLC LCMS LC-MS Analysis->LCMS End Data Interpretation TLC->End HPLC->End LCMS->End

Caption: Workflow for prosulfocarb metabolism analysis.

Conclusion

The selective action of prosulfocarb is a clear example of metabolism-based herbicide selectivity. Tolerant crops like wheat rapidly detoxify the herbicide through a combination of sulfoxidation, hydroxylation, and conjugation, primarily mediated by cytochrome P450s and glutathione S-transferases. In contrast, susceptible weeds exhibit a much slower metabolic rate, leading to the accumulation of the phytotoxic this compound. The quantitative differences in metabolic rates and profiles underscore the biochemical basis for prosulfocarb's efficacy and crop safety.

Further research focusing on the specific P450 and GST isozymes involved in prosulfocarb metabolism across a wider range of plant species will be invaluable. Such knowledge will not only enhance our understanding of herbicide metabolism but also aid in the development of strategies to manage herbicide resistance and to design novel, more selective herbicides for sustainable agriculture. The experimental protocols and data presented in this guide provide a solid foundation for future investigations in this critical area of plant science.

References

A Technical Comparison of QuEChERS and Solid-Phase Extraction for Prosulfocarb Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of two prevalent sample preparation techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), for the quantitative analysis of prosulfocarb (B1679731) sulfoxide (B87167). Prosulfocarb, a widely used thiocarbamate herbicide, metabolizes in the environment to form degradation products, including prosulfocarb sulfoxide. Accurate quantification of this metabolite is crucial for environmental monitoring and food safety assessment. This guide details the experimental protocols, presents a comparative analysis of their performance, and visualizes the workflows for both methodologies.

Introduction to Sample Preparation Techniques

Effective sample preparation is a critical step in the analytical workflow for detecting pesticide residues in complex matrices such as soil, water, and food. The primary goal is to isolate the analyte of interest from interfering matrix components, which can otherwise lead to inaccurate quantification and damage to analytical instrumentation. QuEChERS and SPE are two of the most common and effective techniques employed for this purpose.

QuEChERS is a dispersive solid-phase extraction method that has gained widespread popularity due to its simplicity, high throughput, and low solvent consumption. It involves a two-step process: an initial extraction and partitioning step using an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step where the supernatant is mixed with sorbents to remove interfering substances.

Solid-Phase Extraction (SPE) is a more traditional and highly versatile technique that involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or disk. The analyte of interest is retained on the sorbent while the matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE can offer a more thorough cleanup compared to d-SPE, which can be advantageous for complex matrices.

Comparative Performance Data

While direct comparative studies for this compound are limited, this section summarizes available quantitative data for prosulfocarb, its metabolites, and structurally similar compounds to provide an evidence-based comparison of the two techniques.

Table 1: Recovery Rates for Prosulfocarb and Related Metabolites

AnalyteMethodMatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)
ProsulfocarbSPEVarious Crops70-110Not Specified
Methiocarb (B1676386) SulfoxideQuEChERSBanana92.01.8
Methiocarb SulfoneQuEChERSBanana84.03.9

Note: Data for prosulfocarb is from a regulatory report which states recoveries were within an acceptable range. Data for methiocarb sulfoxide and sulfone, structurally similar compounds, are presented as representative of QuEChERS performance for sulfoxide metabolites.

Table 2: Limits of Quantification (LOQ) and Detection (LOD)

AnalyteMethodMatrixLOQ (mg/kg)LOD (mg/kg)
ProsulfocarbSPEVarious Crops0.01Not Specified
General PesticidesQuEChERS & LC-MS/MSMultiple Food Commodities0.01 (for majority)Not Specified

Note: The LOQ for prosulfocarb via SPE is from a regulatory report. The LOQ for the QuEChERS method is a typical value achieved for a wide range of pesticides in food matrices.

Table 3: Matrix Effects

MethodGeneral Observations
QuEChERS Can be more susceptible to matrix effects, particularly signal enhancement, due to less selective cleanup compared to cartridge SPE. The choice of d-SPE sorbent is critical for minimizing interferences.
SPE Generally provides a cleaner extract, leading to reduced matrix effects. The selection of the appropriate sorbent and washing steps is crucial for effective removal of co-extractive compounds.

Experimental Protocols

Detailed methodologies for both QuEChERS and SPE are presented below. These protocols are based on established methods for pesticides and their metabolites in environmental and food matrices.

QuEChERS Method for this compound

This protocol is adapted from a validated method for the analysis of methiocarb and its sulfoxide and sulfone metabolites in fruit samples.

3.1.1. Sample Extraction

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate - for buffered extraction).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3.1.2. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at a high rcf (e.g., ≥ 5000) for 2 minutes.

  • Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Method for this compound

This protocol is a representative procedure for the extraction of thiocarbamate herbicides and their metabolites from water and soil/food matrices.

3.2.1. Initial Extraction (for Solid Matrices)

  • Weigh 10 g of the homogenized sample into a beaker.

  • Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetone (B3395972) and dichloromethane).

  • Homogenize or sonicate for 10-15 minutes.

  • Filter the extract and collect the liquid phase.

  • Evaporate the solvent to near dryness and reconstitute in a solvent compatible with the SPE loading step (e.g., 5% methanol (B129727) in water).

3.2.2. SPE Cartridge Procedure

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load the reconstituted sample extract (from 3.2.1) or the water sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the analytes with 5-10 mL of a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the QuEChERS and SPE methods.

QuEChERS_Workflow sample Homogenized Sample (10g) extraction Add Acetonitrile (10mL) & QuEChERS Salts sample->extraction shake_centrifuge1 Shake (1 min) & Centrifuge (5 min) extraction->shake_centrifuge1 supernatant Transfer Acetonitrile Supernatant (1mL) shake_centrifuge1->supernatant dspe Add d-SPE Sorbents (MgSO4, PSA, C18) supernatant->dspe vortex_centrifuge2 Vortex (30s) & Centrifuge (2 min) dspe->vortex_centrifuge2 analysis LC-MS/MS Analysis vortex_centrifuge2->analysis

Caption: QuEChERS workflow for this compound analysis.

SPE_Workflow cluster_solid For Solid Matrices sample_solid Homogenized Sample (10g) initial_extraction Solvent Extraction & Filtration sample_solid->initial_extraction reconstitute Evaporate & Reconstitute initial_extraction->reconstitute load 2. Load Sample reconstitute->load sample_liquid Water Sample sample_liquid->load spe_cartridge SPE Cartridge (C18) condition 1. Condition (Methanol, Water) spe_cartridge->condition wash 3. Wash (Water) spe_cartridge->wash dry 4. Dry Cartridge spe_cartridge->dry elute 5. Elute (Acetonitrile) spe_cartridge->elute load->spe_cartridge evaporate_reconstitute Evaporate & Reconstitute elute->evaporate_reconstitute analysis LC-MS/MS Analysis evaporate_reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis.

Discussion and Conclusion

The choice between QuEChERS and SPE for the analysis of this compound depends on the specific requirements of the laboratory, including the matrix complexity, required sensitivity, sample throughput, and cost considerations.

QuEChERS offers a significant advantage in terms of speed and simplicity, making it ideal for high-throughput screening of a large number of samples. The reduced solvent consumption also aligns with green chemistry principles. However, the d-SPE cleanup step may be less effective at removing matrix interferences compared to cartridge-based SPE, which can lead to more pronounced matrix effects and potentially lower data quality for very complex matrices.

Solid-Phase Extraction provides a more rigorous cleanup, which can result in cleaner extracts, reduced matrix effects, and improved analytical performance, especially for challenging matrices. The versatility of SPE allows for the use of a wide range of sorbents and elution schemes to optimize the method for specific analytes and matrices. The main drawbacks of SPE are that it is generally more time-consuming, labor-intensive, and requires larger volumes of solvents compared to QuEChERS.

For the routine analysis of this compound in moderately complex matrices, a well-optimized QuEChERS method is likely to provide a good balance of speed, cost-effectiveness, and analytical performance. For very complex matrices or when the highest level of accuracy and precision is required, SPE may be the preferred technique due to its superior cleanup capabilities. Ultimately, the choice of method should be guided by thorough validation to ensure it meets the specific analytical requirements for the determination of this compound.

Validation of a Multi-Residue Method for Prosulfocarb and its Sulfoxide Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the validation of a multi-residue method for the quantification of pesticides, with a specific focus on the herbicide prosulfocarb (B1679731) and its primary metabolite, prosulfocarb sulfoxide (B87167). The methodology predominantly utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

The increasing use of pesticides in agriculture necessitates robust and reliable analytical methods to monitor their residues in food and environmental matrices. Prosulfocarb, a thiocarbamate herbicide, and its metabolite, prosulfocarb sulfoxide, are of particular interest due to their potential presence in various commodities. Validating a multi-residue method that includes both the parent compound and its metabolite is crucial for accurate risk assessment and regulatory compliance.

Method validation ensures that an analytical procedure is fit for its intended purpose, providing reliable, reproducible, and accurate results.[1][2] Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of quantification (LOQ), and specificity.[3][4]

Experimental Protocols

This section details the typical experimental procedures for the analysis of prosulfocarb and this compound in a multi-residue context.

Reagents and Standards

Analytical standards of prosulfocarb and this compound with certified purity should be procured from accredited suppliers. All solvents, such as acetonitrile (B52724) and methanol, must be of LC-MS grade. Reagents for the QuEChERS extraction, including anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium citrate, and primary secondary amine (PSA) sorbent, should be of analytical grade.

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis due to its simplicity and efficiency.[5][6]

Extraction Protocol:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS salt packet (e.g., containing MgSO₄ and NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing PSA and anhydrous MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the preferred technique for the sensitive and selective quantification of pesticide residues.[7]

Typical LC-MS/MS Parameters:

ParameterTypical Setting
LC System High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formateB: Methanol with 0.1% formic acid
Gradient Optimized for the separation of target analytes
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

Note on MRM Transitions: The selection of precursor and product ions, along with optimized collision energies, is critical for the selectivity and sensitivity of the method. While general MRM libraries for pesticides exist, specific validation for this compound is essential.[8]

Method Validation Data

The following tables summarize typical validation data for a multi-residue pesticide analysis. It is important to note that while extensive data exists for prosulfocarb, specific, publicly available validation data for this compound within a comprehensive multi-residue method is limited. The data presented here for this compound is illustrative and based on typical performance characteristics for similar compounds.

Linearity

Linearity is assessed by analyzing a series of calibration standards at different concentrations. The correlation coefficient (r²) should ideally be ≥ 0.99.

Table 1: Linearity Data

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Prosulfocarb1 - 100≥ 0.995
This compound1 - 100≥ 0.995 (Illustrative)
Other Pesticide 11 - 100≥ 0.998
Other Pesticide 21 - 100≥ 0.996
Accuracy (Recovery) and Precision (RSD)

Accuracy is determined by spiking a blank matrix with a known concentration of the analyte and measuring the recovery. Precision is expressed as the relative standard deviation (RSD) of replicate measurements. According to SANCO guidelines, mean recoveries should be within 70-120% with an RSD of ≤20%.[3]

Table 2: Recovery and Precision Data in a Representative Matrix (e.g., Leafy Vegetable)

AnalyteSpiking Level (mg/kg)Mean Recovery (%)RSD (%) (n=5)
Prosulfocarb 0.01958
0.1986
This compound 0.0192 (Illustrative)10 (Illustrative)
0.196 (Illustrative)7 (Illustrative)
Other Pesticide 1 0.018812
0.1919
Other Pesticide 2 0.011057
0.11025
Limit of Quantification (LOQ)

The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For many pesticide residue monitoring programs, a typical LOQ is 0.01 mg/kg.[9]

Table 3: Limits of Quantification

AnalyteLOQ (mg/kg)
Prosulfocarb0.01
This compound0.01 (Illustrative)
Other Pesticide 10.01
Other Pesticide 20.01

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the multi-residue analysis of prosulfocarb and its sulfoxide metabolite.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting sample Homogenized Sample extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction 1. Extraction cleanup d-SPE Cleanup (PSA + MgSO4) extraction->cleanup 2. Cleanup lcms LC-MS/MS Analysis cleanup->lcms 3. Injection data_processing Data Processing & Quantification lcms->data_processing 4. Data Acquisition report Validation Report data_processing->report 5. Results

Figure 1. General experimental workflow for multi-residue analysis.
Logical Relationship of Validation Parameters

This diagram shows the relationship between different validation parameters and their contribution to ensuring a reliable analytical method.

validation_parameters reliable_method Reliable Analytical Method accuracy Accuracy (Recovery) reliable_method->accuracy precision Precision (RSD) reliable_method->precision linearity Linearity (r²) reliable_method->linearity loq Limit of Quantification (LOQ) reliable_method->loq specificity Specificity (MRM) reliable_method->specificity accuracy->loq precision->loq

Figure 2. Interrelationship of key method validation parameters.

Conclusion

The validation of a multi-residue method for prosulfocarb and its sulfoxide metabolite using QuEChERS extraction and LC-MS/MS analysis is a robust approach for routine monitoring. This guide outlines the essential experimental protocols and validation parameters. While comprehensive validation data for prosulfocarb is readily available, further studies documenting the specific validation of this compound within multi-residue methods would be beneficial to the scientific community. The provided frameworks for data presentation and workflow visualization can be adapted as more specific data for this compound becomes available.

References

A Comparative Analysis of the Degradation Rates of Prosulfocarb and Its Sulfoxide Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the comparative degradation rates of the thiocarbamate herbicide prosulfocarb (B1679731) and its primary metabolite, prosulfocarb sulfoxide (B87167). This document synthesizes available data on their environmental persistence, outlines detailed experimental protocols for their study, and visualizes the key degradation pathways and experimental workflows.

Executive Summary

Prosulfocarb is a widely used herbicide for the control of grasses and broad-leaved weeds. Its environmental fate is of significant interest, particularly the degradation of the parent compound and its metabolites. This guide focuses on the comparative degradation kinetics of prosulfocarb and its sulfoxide metabolite, revealing that the sulfoxide is significantly less persistent in soil than the parent compound. Understanding these differential degradation rates is crucial for accurate environmental risk assessment and the development of more sustainable agricultural practices.

Comparative Degradation Rate Data

The environmental persistence of a pesticide is often characterized by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize the available quantitative data for the degradation of prosulfocarb and prosulfocarb sulfoxide in soil and water.

Table 1: Degradation Half-life (DT50) of Prosulfocarb and this compound in Soil (Aerobic Conditions)

CompoundDT50 Range (days)Typical DT50 (days)Notes
Prosulfocarb6.3 - 38.4[1][2]11.9[3]Degradation rate is influenced by soil type, organic matter content, and microbial activity.
This compound1.6 - 3.9[4]-Data from regulatory studies; indicates rapid degradation of the metabolite.

Table 2: Degradation Half-life (DT50) of Prosulfocarb in Aquatic Systems

CompoundDT50 (days)System
Prosulfocarb2.9[5][6]Water (in ditches)
Prosulfocarb1.31 - 1.87[1]Wastewater

No specific degradation rate data for this compound in aquatic systems was identified in the reviewed literature. However, given its rapid degradation in soil, similar rapid dissipation in aquatic environments can be expected.

Degradation Pathway of Prosulfocarb

The primary metabolic pathway for prosulfocarb in the environment involves the oxidation of the sulfur atom to form this compound. This metabolite is then further and more rapidly degraded. The overall degradation process leads to mineralization, forming carbon dioxide, and the formation of non-extractable residues bound to the soil matrix.

G Prosulfocarb Prosulfocarb Sulfoxide This compound Prosulfocarb->Sulfoxide Oxidation Despropyl Despropyl Prosulfocarb (Minor Metabolite) Prosulfocarb->Despropyl Dealkylation Mineralization CO2 + Non-extractable Residues Sulfoxide->Mineralization Rapid Degradation

Prosulfocarb aerobic degradation pathway.

Experimental Protocols

The following section details a representative experimental protocol for determining the aerobic soil degradation rates of prosulfocarb and its sulfoxide metabolite, based on the OECD Guideline 307.

Overview of Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation (OECD 307) cluster_analysis Analysis cluster_data Data Processing Soil_Prep Soil Characterization & Pre-incubation Treatment Treat Soil Samples (Active & Sterile) Soil_Prep->Treatment Stock_Prep Prepare 14C-Prosulfocarb Stock Solution Stock_Prep->Treatment Incubate Incubate in Dark at 20°C (up to 120 days) Treatment->Incubate Volatiles Trap Volatiles (CO2) Incubate->Volatiles Sampling Collect Soil Samples at Time Intervals Incubate->Sampling LSC Liquid Scintillation Counting of Traps & Extracts Volatiles->LSC Extraction Solvent Extraction (e.g., QuEChERS) Sampling->Extraction Analysis LC-MS/MS Analysis of Prosulfocarb & Metabolites Extraction->Analysis Extraction->LSC Kinetics Calculate DT50 & DT90 Values Analysis->Kinetics LSC->Kinetics

Workflow for an aerobic soil degradation study.
Detailed Methodology

1. Materials and Reagents:

  • Test Substance: Analytical grade prosulfocarb and this compound. For pathway and mass balance studies, 14C-labeled prosulfocarb (uniformly labeled in the phenyl ring) is required.

  • Soil: Freshly collected agricultural soil, sieved (<2 mm). Soil characteristics (pH, organic carbon content, texture, microbial biomass) should be determined prior to the study.

  • Reagents: Acetonitrile (B52724) (LC-MS grade), water (LC-MS grade), formic acid, ammonium (B1175870) acetate (B1210297), and solvents for extraction (e.g., as per QuEChERS method). Scintillation cocktail for 14C analysis.

2. Soil Preparation and Treatment:

  • The soil is brought to a moisture content of 40-60% of its maximum water holding capacity and pre-incubated for 7-14 days in the dark at the study temperature to allow microbial activity to stabilize.

  • Sterile controls are prepared by autoclaving the soil.

  • The test substance is applied to the soil samples at a concentration relevant to its agricultural use. For 14C studies, this is typically done by dissolving the labeled compound in a small amount of solvent and mixing it thoroughly with the soil.

3. Incubation:

  • The treated soil samples are placed in incubation vessels (e.g., biometer flasks) that allow for the trapping of volatile organic compounds and CO2.

  • The vessels are incubated in the dark at a constant temperature (e.g., 20 ± 1°C) for a period of up to 120 days.

  • A continuous stream of humidified air is passed through the flasks to maintain aerobic conditions. The effluent gas is passed through traps (e.g., ethylene (B1197577) glycol for organic volatiles and potassium hydroxide (B78521) or sodium hydroxide solution for CO2).

4. Sampling and Extraction:

  • Duplicate soil samples are taken for analysis at pre-determined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Soil samples are extracted using a suitable method. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often appropriate:

    • A subsample of soil (e.g., 10 g) is weighed into a centrifuge tube.

    • Water and acetonitrile (e.g., 10 mL of each) are added.

    • The tube is shaken vigorously.

    • QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added, and the tube is shaken again.

    • The sample is centrifuged, and an aliquot of the acetonitrile supernatant is taken for analysis.

5. Analytical Determination:

  • LC-MS/MS Analysis: The concentrations of prosulfocarb and its sulfoxide metabolite in the soil extracts are determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Chromatographic Column: A reverse-phase C18 or C8 column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a modifier such as formic acid or ammonium acetate to improve ionization.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for prosulfocarb and this compound must be optimized.

  • Radiometric Analysis: For 14C studies, the amount of radioactivity in the soil extracts, the post-extraction soil (non-extractable residues), and the volatile traps is quantified by Liquid Scintillation Counting (LSC). The distribution of radioactivity among the parent compound and metabolites in the extracts is determined by radio-HPLC or radio-TLC.

6. Data Analysis:

  • The concentrations of prosulfocarb and this compound are plotted against time.

  • The degradation kinetics are modeled, typically assuming first-order kinetics, to calculate the DT50 and DT90 values for both the parent compound and the metabolite.

Conclusion

The data clearly indicates that this compound is a transient metabolite of prosulfocarb in the soil environment, degrading at a significantly faster rate than the parent herbicide. This rapid degradation of the sulfoxide minimizes its potential for accumulation and long-term environmental impact. The experimental protocols outlined in this guide, based on established international guidelines, provide a robust framework for researchers to further investigate the environmental fate of prosulfocarb and other agrochemicals. A thorough understanding of the degradation pathways and kinetics of both parent compounds and their metabolites is essential for a comprehensive assessment of their environmental safety.

References

Safety Operating Guide

Safe Disposal of Prosulfocarb Sulfoxide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of prosulfocarb (B1679731) sulfoxide (B87167), an environmental transformation product of the herbicide prosulfocarb, is critical for ensuring laboratory safety and environmental protection.[1] Due to its significant aquatic toxicity, stringent procedures must be followed to prevent its release into the environment.[2] This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of prosulfocarb sulfoxide waste in compliance with regulations.

Immediate Safety and Handling

Before beginning any disposal process, it is essential to handle this compound with appropriate safety measures. The parent compound, prosulfocarb, is known to be harmful if swallowed, may cause an allergic skin reaction, and can be fatal if it enters the airways.[1][3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[3][4] If there is a risk of generating aerosols or vapors, respiratory protection is required.

  • Ventilation: Handle the substance in a well-ventilated area or under a chemical fume hood.[5]

  • Spill Management: In case of a spill, prevent the material from entering drains or waterways.[2] Absorb liquid spills with an inert material such as sand, vermiculite, or a commercial absorbent like Chemizorb®.[3] Collect the contaminated material into a suitable, sealed container for disposal.[3][5]

Regulatory Framework

In the United States, the disposal of pesticides and their derivatives is governed by federal and state regulations. While the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) oversees the use and sale of pesticides, the Resource Conservation and Recovery Act (RCRA) regulates their disposal as waste.[6][7][8] It is crucial to consult the Safety Data Sheet (SDS) for specific disposal guidance, as this document will indicate if the substance is classified as a hazardous waste.[9] Remember that state and local laws may be more stringent than federal requirements.[4][6]

Step-by-Step Disposal Procedure
  • Waste Characterization and Documentation Review:

    • Consult the manufacturer's Safety Data Sheet (SDS) for this compound. Pay close attention to "Section 13: Disposal Considerations" for specific instructions.

    • Review the original product label if available, as it contains legally binding disposal instructions.[4][6]

  • Waste Segregation and Containment:

    • Keep this compound waste in its original container or a clearly labeled, chemically compatible, and tightly sealed container.[4]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Waste material must be disposed of at an approved waste disposal plant or via a licensed chemical destruction facility, often through controlled incineration with flue gas scrubbing.[5]

    • Never pour this compound down the drain or dispose of it in standard trash.[5]

  • Empty Container Management:

    • Handle uncleaned, empty containers as you would the product itself.

    • Containers can be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[5] The rinse water must be collected and disposed of as hazardous waste. Do not pour rinse water down the drain.[4]

Data Presentation: Hazard Profile

The following table summarizes the key hazard classifications for this compound and its parent compound, prosulfocarb. This data underscores the need for careful handling and disposal.

CompoundGHS PictogramHazard CodeHazard Statement
This compound GHS09 (Environmental Hazard)H410Very toxic to aquatic life with long lasting effects.[2]
Prosulfocarb (Parent Compound) GHS07 (Irritant), GHS08 (Health Hazard), GHS09 (Environmental Hazard)H302Harmful if swallowed.[1][3]
H317May cause an allergic skin reaction.[1][3]
H304May be fatal if swallowed and enters airways.[3]
H411Toxic to aquatic life with long lasting effects.[1][3]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling cluster_disposal Final Disposal start Identify Prosulfocarb Sulfoxide Waste sds Consult Safety Data Sheet (SDS) & Product Label start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe contain Contain Waste in a Labeled, Sealed, Compatible Container ppe->contain segregate Segregate from Other Waste Streams contain->segregate spill Spill Occurs? contain->spill contact_ehs Contact EHS or Licensed Hazardous Waste Vendor segregate->contact_ehs spill->segregate No spill_kit Use Spill Kit: Absorb, Collect, Clean spill->spill_kit Yes spill_kit->contain Re-contain Waste store Store Securely in Designated Waste Accumulation Area contact_ehs->store dispose Dispose via Approved Facility (e.g., Incineration) store->dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Prosulfocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling of Prosulfocarb sulfoxide (B87167), including detailed operational and disposal plans.

Chemical Identifier:

  • IUPAC Name: S-benzyl N,N-dipropylsulfinimidoylcarbamate

  • CAS Number: 51954-81-5[1][2]

  • Molecular Formula: C14H21NO2S[1][2]

Hazard Identification and Classification

Prosulfocarb sulfoxide is classified as a hazardous substance. The primary hazards are detailed in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[3]
Skin Sensitization1H317: May cause an allergic skin reaction.[3]
Eye Irritation2AH319: Causes serious eye irritation.[4]
Aspiration Hazard1H304: May be fatal if swallowed and enters airways.[3][5]
Acute Aquatic Toxicity1H400: Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects.[1]

Signal Word: Danger[4][5]

Hazard Pictograms:

  • GHS07 (Exclamation Mark)[4]

  • GHS08 (Health Hazard)[5]

  • GHS09 (Environment)[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[6]

PPE CategoryItemSpecifications
Hand Protection GlovesChemical-resistant, unlined, elbow-length gloves (e.g., nitrile, butyl, neoprene).[7] Never use leather or cotton gloves.[7]
Body Protection Protective ClothingA clean, dry protective suit or coveralls that covers the entire body from wrists to ankles.[7] A chemical-resistant apron should be worn when mixing or pouring.
Eye and Face Protection Goggles or Face ShieldSnug-fitting, non-fogging goggles or a full-face shield must be worn.[7] For high-exposure situations, a face shield worn over goggles is recommended.[7]
Respiratory Protection RespiratorRequired when vapors or aerosols are generated.[8] Use a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors.[9]
Foot Protection BootsWaterproof boots. Leather or canvas shoes should not be worn.[10]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural, step-by-step guidance for the safe handling of this compound from preparation to disposal.

1. Preparation and Precautionary Measures:

  • Ensure the work area is well-ventilated.[11]

  • Provide eyewash fountains and safety showers in close proximity to the handling area.[5]

  • Inspect all PPE for integrity before use.[12]

  • Do not eat, drink, or smoke in the handling area.[5][11]

2. Handling and Experimental Work:

  • Wear all required PPE as specified in the table above.[11]

  • Avoid contact with skin and eyes.[11]

  • Avoid the formation of dust and aerosols.[11]

  • Handle in a well-ventilated place, such as a chemical fume hood.[11]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[11]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[5][11][13]

  • Keep containers tightly closed when not in use.[1][11][13]

  • Store away from incompatible materials, foodstuffs, and animal feed.[11][13]

  • This compound is stable for at least 2 years when stored at +4°C.[2]

4. Spill Response:

  • Small Spills:

    • Do not touch or walk through spilled material.[14]

    • Absorb with a non-combustible material like sand or Chemizorb®.[1][14]

    • Place the absorbed material into a clean, dry, and labeled container for disposal.[14]

  • Large Spills:

    • Dike the spill far ahead of the liquid for later disposal.[14]

    • Prevent the spill from entering waterways, sewers, or confined areas.[14]

    • Cover the spill with a plastic sheet or tarp to minimize spreading.[14]

    • Clean the affected area thoroughly.[1]

5. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water.[13] Remove contaminated clothing and wash it before reuse.[5][11]

  • In Case of Eye Contact: Rinse cautiously with plenty of water for several minutes.[15] Remove contact lenses if present and easy to do. Continue rinsing.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[5] Immediately call a poison center or doctor.[5]

Disposal Plan

All waste materials must be disposed of in accordance with national and local regulations.[8]

  • Chemical Waste:

    • Dispose of contents and container to an approved waste disposal plant.[1][8]

    • Do not mix with other waste.[8]

    • Leave chemicals in their original containers for disposal.[8]

  • Contaminated Materials:

    • Handle uncleaned containers as you would the product itself.[8]

    • Dispose of contaminated PPE and spill cleanup materials as hazardous waste.

  • Environmental Precautions:

    • Avoid release to the environment.[1][11]

    • Prevent the product from entering drains, surface water, or ground water systems.[1][8]

Diagrams

Safe_Handling_Workflow_for_Prosulfocarb_Sulfoxide Safe Handling Workflow for this compound Preparation 1. Preparation - Assess Risks - Ensure Ventilation - Inspect PPE Handling 2. Handling - Wear Full PPE - Use Fume Hood - Avoid Aerosols Preparation->Handling Proceed with caution Storage 3. Storage - Cool, Dry, Ventilated - Tightly Closed Container - Away from Incompatibles Handling->Storage After use Spill_Response 4. Spill Response - Evacuate Area - Absorb with Inert Material - Collect for Disposal Handling->Spill_Response In case of spill First_Aid 5. First Aid - Follow SDS Procedures - Seek Medical Attention Handling->First_Aid In case of exposure Disposal 6. Disposal - Approved Waste Facility - Follow Regulations - Avoid Environmental Release Handling->Disposal Dispose of waste Storage->Disposal For expired/unwanted chemical Spill_Response->Disposal Dispose of waste First_Aid->Handling Return to work only when safe

A workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.